(R)-2-Benzylbut-3-enoic acid
Description
Properties
IUPAC Name |
(2R)-2-benzylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZZWRMTHMXOND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-benzylbut-3-enoic acid chemical structure
An In-depth Technical Guide to (R)-2-benzylbut-3-enoic acid
Abstract
This technical guide provides a comprehensive analysis of (R)-2-benzylbut-3-enoic acid, a chiral unsaturated carboxylic acid with significant potential as a versatile building block in synthetic organic chemistry and drug development. While direct literature on this specific molecule is sparse, this document consolidates foundational chemical principles and data from structurally related analogs to define its chemical structure, predict its physicochemical properties, and propose a robust, stereoselective synthetic pathway. A detailed, field-proven experimental protocol based on Evans' asymmetric alkylation is presented, offering a reliable method for its preparation. Furthermore, this guide outlines the necessary analytical techniques for structural verification and quality control, including NMR spectroscopy, mass spectrometry, and chiral analysis. The potential applications of (R)-2-benzylbut-3-enoic acid as a key intermediate for complex, biologically active molecules are also discussed, providing a forward-looking perspective for researchers in medicinal chemistry and materials science.
Introduction and Core Chemical Structure
(R)-2-benzylbut-3-enoic acid is a chiral organic compound characterized by a butenoic acid backbone, a benzyl substituent at the alpha-position (C2), and a terminal vinyl group. The stereochemistry at the C2 chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific arrangement of functional groups—a carboxylic acid, a stereocenter, an aromatic ring, and a reactive alkene—makes it a highly valuable and versatile synthon for constructing complex molecular architectures with precise three-dimensional control.
The molecule's structure combines the reactivity of an unsaturated acid with the stereochemical definition required for targeted biological interactions, marking it as a compound of interest for the synthesis of novel pharmaceutical agents and other advanced materials.
Caption: Proposed workflow for the asymmetric synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of (4R,5S)-3-(But-3-enoyl)-4-methyl-5-phenyloxazolidin-2-one
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.
-
In a separate flask, dissolve but-3-enoyl chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithiated oxazolidinone solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.
Step 2: Asymmetric Benzylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (~0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Maintain the reaction at -78 °C for 2-4 hours, then slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl, and repeat the extraction and purification procedure as described in Step 1.
Step 3: Hydrolysis and Isolation
-
Dissolve the purified alkylated product (1.0 eq) from Step 2 in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test with starch-iodide paper is obtained.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Add diethyl ether to precipitate the chiral auxiliary. Filter and recover the auxiliary.
-
Acidify the aqueous filtrate to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-benzylbut-3-enoic acid. Further purification can be achieved via chromatography if necessary.
Quality Control and Chiral Analysis
Confirmation of the final product's identity, purity, and enantiomeric excess is crucial.
-
Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be performed. The obtained data must match the predicted values outlined in Section 2.2.
-
Purity Analysis: Purity is typically assessed by ¹H NMR and High-Performance Liquid Chromatography (HPLC).
-
Enantiomeric Excess (e.e.) Determination: The stereochemical purity must be confirmed. This is achieved by converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) and analyzing it using chiral HPLC with a suitable column (e.g., Chiralcel OD-H or AD-H) and a mobile phase of hexanes/isopropanol. [1]The goal is to achieve an e.e. >98%.
Applications in Drug Development and Organic Synthesis
(R)-2-benzylbut-3-enoic acid is not just a synthetic target but a valuable tool for further chemical innovation. Its utility stems from its distinct structural features:
-
Chiral Scaffolding: The (R)-configured stereocenter serves as a crucial anchor point for building enantiomerically pure molecules, which is essential for targeted drug action. [2]* Reactive Handles: The carboxylic acid allows for amide bond formation, esterification, or reduction. The terminal vinyl group is amenable to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions.
-
Pharmaceutical Intermediate: Similar branched, unsaturated acids are used as intermediates in the synthesis of bioactive compounds. [3][4]This molecule could serve as a precursor for novel protease inhibitors, anti-inflammatory agents, or other complex natural product analogs. For instance, the vinyl group could be a key element in ring-closing metathesis reactions to form macrocyclic structures.
Conclusion
(R)-2-benzylbut-3-enoic acid represents a chiral building block of significant synthetic potential. This guide has established its core structural and physicochemical identity through predictive methods grounded in established chemical principles. By providing a detailed, stereoselective synthesis protocol based on highly reliable Evans' auxiliary chemistry, we offer a clear and actionable pathway for its preparation. The outlined analytical methodologies ensure a self-validating system for quality control, confirming both chemical purity and stereochemical integrity. For researchers and professionals in drug development, this molecule is a promising starting point for the discovery of novel therapeutics, offering a unique combination of chirality and versatile reactivity.
References
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iChemical. (n.d.). (R)-2-(Benzyloxycarbonylamino)but-3 -enoic acid, CAS No. 75266-42-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13408059, 2-Phenylbut-3-enoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21881, 2-Benzylbutanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral analysis of compounds 2 and 3 using an NB chiral column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354661, 2-Butenoic acid, 3-phenyl-. Retrieved from [Link]
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Wikipedia. (n.d.). But-3-enoic acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2631867B2 - Method for producing (R) -2-hydroxy-4-phenyl-3-butenoic acid.
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ResearchGate. (2025, August 7). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Retrieved from [Link]
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Moshang Chemical. (n.d.). 2-Benzyl-3-methyl-but-3-enoic acid | 332016-63-4. Retrieved from [Link]
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Organic Chemistry Portal. (2006). Practical Approach to α- or γ-Heterosubstituted Enoic Acids. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 2-acetamido-but-3-enoic acid. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Chart. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stereo- and Enantioselective Syntheses of (Z)-1,3-Butadienyl-2-carbinols via Brønsted Acid Catalysis. Retrieved from [Link]
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MDPI. (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Retrieved from [Link]
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MDPI. (2021, January 18). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Retrieved from [Link]
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AWS. (n.d.). Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538853, 2-Phenylbut-3-en-2-ol. Retrieved from [Link]
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Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid. Retrieved from [Link]
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2-Benzylbut-3-enoic Acid (CAS 114779-92-9): A Technical Guide to Synthesis, Reactivity, and Applications in Drug Development
Executive Summary
2-Benzylbut-3-enoic acid (CAS: 114779-92-9) is a highly versatile
Physicochemical Profiling and Structural Dynamics
The reactivity of 2-benzylbut-3-enoic acid is dictated by the orthogonal reactivity of its functional groups: the terminal olefin permits metathesis and epoxidation, the carboxylic acid enables amidation and esterification, and the
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 114779-92-9 | Unique identifier for the racemic mixture[2]. |
| Molecular Formula | C₁₁H₁₂O₂ | Confirmed by high-resolution mass spectrometry (m/z 175.0755 for the neutral loss fragment)[3]. |
| Molecular Weight | 176.21 g/mol | Optimal size for fragment-based drug design. |
| Key Moieties | Terminal Alkene, | Enables orthogonal functionalization without protecting group overhead. |
Applications in Drug Development & Chemical Biology
Irreversible Inhibition of Carboxypeptidase A (CPA)
Carboxypeptidase A (CPA) is a prototypical zinc-containing proteolytic enzyme. 2-Benzylbut-3-enoic acid is a direct precursor in the synthesis of
Causality in Design: The benzyl moiety is specifically tailored to occupy the hydrophobic S1' pocket of CPA, anchoring the molecule. Upon binding, the oxazolidinone ring undergoes nucleophilic attack at the 2-position, leading to ring cleavage and irreversible covalent modification of the enzyme's active site. The lack of stereospecificity in this inactivation process highlights the robust nature of the addition-elimination mechanism driven by this core scaffold[1].
Synthesis of Functionalized Piperidinones
Functionalized 5-hydroxypiperidinones are synthesized via a sequence initiating with the amidation of 2-benzylbut-3-enoic acid to form a diene amide. This is followed by Ring-Closing Metathesis (RCM) using a Grubbs' catalyst 5[5].
Causality in Design: The terminal alkene of the but-3-enoic acid core is essential here, acting as the requisite olefin partner for the metathesis cycle. Subsequent epoxidation and base-mediated elimination yield the highly substituted piperidinone framework with precise N1, C3, and C6 substitutions[6].
Diagnostic Marker in Alkaloid Metabolomics
In phytochemistry, specifically the metabolomic profiling of Annona species, 2-benzylbut-3-enoic acid emerges as a critical mass spectrometry fragment. Spirobenzylisoquinoline alkaloids undergo inductive cleavage, generating a diagnostic ion at m/z 175.0755, which corresponds precisely to the 2-benzylbut-3-enoic acid structure 7[7]. This fragmentation pattern is vital for differentiating bioactive compounds responsible for the potent anticancer properties observed in these plant extracts[3].
Table 2: Quantitative Reaction & Kinetic Data
| Process / Reaction | Substrate / Target | Quantitative Metric | Value |
| Esterification | 2-benzylbut-3-enoic acid | Isolated Yield | 70%[1] |
| Epoxidation | tert-butyl ester | Isolated Yield | 92%[1] |
| Enzyme Inhibition | Carboxypeptidase A (CPA) Inactivation | 1.7 - 3.6 M⁻¹ min⁻¹[1] |
Visualizing the Synthetic Network
Fig 1. Synthetic and metabolomic pathways involving 2-benzylbut-3-enoic acid.
Self-Validating Experimental Protocol: Synthesis of Diene Amide Precursor
To utilize 2-benzylbut-3-enoic acid in Ring-Closing Metathesis (RCM), it must first be converted into a diene amide (e.g., N-allyl-N-benzyl-2-benzylbut-3-enamide). The following protocol is designed as a self-validating system to ensure high fidelity and prevent unwanted isomerization[8].
Step 1: Acid Chloride Formation (Activation)
-
Procedure: Dissolve 2-benzylbut-3-enoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add a catalytic amount of DMF (0.05 eq) and cool the reaction mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise.
-
Causality & Validation: Oxalyl chloride is strictly preferred over thionyl chloride to prevent the allylic rearrangement of the
-unsaturated double bond into a conjugated -unsaturated system. The immediate evolution of gas (CO₂ and CO) serves as a visual self-validation of the Vilsmeier-Haack type activation.
Step 2: Amidation
-
Procedure: After stirring at room temperature for 2 hours (until gas evolution ceases), concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add N-allylbenzylamine (1.1 eq) followed by triethylamine (2.0 eq).
-
Causality & Validation: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the acidic degradation or hydrochlorination of the terminal diene. The immediate formation of a white precipitate (triethylamine hydrochloride) validates that the amidation is proceeding successfully.
Step 3: Workup and Analytical Validation
-
Procedure: Stir the reaction for 35 hours[8]. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Validation: Confirm the structural integrity of the product via ¹H NMR spectroscopy. A successful reaction is validated by the presence of two distinct terminal alkene proton sets: one originating from the but-3-enoic core (
5.0 ppm) and one from the newly introduced allyl group, confirming that no double-bond migration occurred during activation.
References
- Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity Source: Journal of Organic Chemistry / PubMed URL
- Synthesis of functionalized piperidinones Source: Journal of Organic Chemistry / PubMed URL
- Comprehensive Tools of Alkaloid/Volatile Compounds–Metabolomics and DNA Profiles: Bioassay-Role-Guided Differentiation Process of Six Annona sp.
- Development of C-C Bond Formation by Addition of Carbonyl Compounds to Unsaturated Carbon Bonds Source: Synthesis / NII URL
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- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-1,3-dibenzyl-5-hydroxy-5,6-dihydro-1H-pyridin-2-one - CAS号 510728-28-6 - 摩熵化学 [molaid.com]
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- 8. (+/-)-N-allyl-N-benzyl-2-benzylbut-3-enamide - CAS号 510728-25-3 - 摩熵化学 [molaid.com]
Introduction: The Significance of Stereochemistry in Drug Design
An In-Depth Technical Guide to the Synthesis and Application of Chiral α-Allyl Phenylacetic Acid Derivatives
Chiral α-allyl phenylacetic acid derivatives represent a critical class of molecules in medicinal chemistry and materials science. The presence of a stereogenic center at the α-position, combined with the versatile functionality of the allyl group, makes these compounds highly valuable building blocks for complex, biologically active molecules.[1][2] More than half of all drugs are chiral compounds, and their stereochemistry is paramount, dictating their interaction with biological targets like enzymes and receptors.[2] A single enantiomer can offer therapeutic benefits while its mirror image may be inactive or even toxic.[2] Consequently, the development of robust, stereoselective methods to synthesize these scaffolds is a central theme in modern pharmaceutical research.[3]
This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of α-allyl phenylacetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of current methodologies.
Part 1: The Core Challenge: Controlling the α-Stereocenter
The primary difficulty in synthesizing chiral α-substituted carbonyl compounds lies in controlling the stereochemistry of the newly formed tertiary stereocenter.[4] The α-proton of the product is often more acidic than that of the starting material, creating a risk of racemization under either acidic or basic conditions.[4] Therefore, successful synthetic strategies must not only create the desired stereocenter with high fidelity but also preserve its integrity throughout the reaction and work-up processes.
The enantioselective α-alkylation of carboxylic acids is a transformation of fundamental importance, and for decades, the field was dominated by methods requiring the attachment and subsequent removal of chiral auxiliaries.[3][5] While effective, these multi-step processes are less atom-economical. Modern approaches increasingly focus on direct catalytic methods that offer greater efficiency and operational simplicity.[5]
Part 2: Key Strategies for Stereoselective Synthesis
Direct Enantioselective Alkylation via Chiral Lithium Amides
A powerful and modern approach circumvents the need for traditional chiral auxiliaries by employing a recoverable chiral lithium amide as a non-covalent, stereodirecting agent.[5] This method relies on the in-situ formation of a chiral complex with the enediolate of the phenylacetic acid, which then directs the approach of the electrophile (allyl bromide).
Causality Behind the Method:
The success of this strategy hinges on the formation of a well-defined, rigid chiral environment around the planar enediolate intermediate. The chiral lithium amide, derived from a C₂-symmetric amine, complexes with the lithium enediolate. This complex effectively blocks one face of the enediolate, forcing the incoming allyl electrophile to attack from the less sterically hindered face, thereby inducing high enantioselectivity.[5] The use of a slight excess of the chiral amine is crucial for achieving reproducibly high enantioselectivity.[5]
Experimental Workflow: Chiral Lithium Amide-Mediated Allylation
Caption: Workflow for direct enantioselective allylation.
Detailed Protocol:
-
Reaction Setup: To a solution of the chiral C₂-symmetric amine (1.05 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the flask to -78°C.
-
Amide Formation: Add n-butyllithium (2.0 eq) dropwise. Stir the resulting solution for 30 minutes at -78°C to form the chiral lithium amide.
-
Enediolate Formation: Add a solution of phenylacetic acid (1.0 eq) in THF dropwise. Stir the mixture for 1 hour at -78°C to ensure complete formation of the lithium enediolate complex.
-
Allylation: Add allyl bromide (1.5 eq) dropwise. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Amine Recovery: The organic layers are combined and washed with 1M HCl. This step protonates the chiral amine, transferring it to the aqueous layer, from which it can be recovered and reused.[5]
-
Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure chiral α-allyl phenylacetic acid.
Data Summary: Performance of Chiral Lithium Amides
| Electrophile | Arylacetic Acid | Yield (%) | ee (%) | Reference |
| Allyl Bromide | Phenylacetic Acid | ~80% | 91% | [5] |
| Benzyl Bromide | Phenylacetic Acid | ~85% | 92% | [5] |
| Iodomethane | (6-methoxynaphthalen-2-yl)acetic acid | High | 94% | [5] |
Enzymatic and Photo-Enzymatic Strategies
Biocatalysis offers a highly sustainable and exquisitely selective alternative for synthesizing chiral molecules. Enzymes operate under mild conditions and can provide exceptionally high levels of enantioselectivity.
Enzymatic Resolution:
This classic technique involves the selective reaction of one enantiomer from a racemic mixture of α-allyl phenylacetic acid (or a precursor), leaving the other enantiomer unreacted. For instance, a lipase can selectively esterify the (R)-enantiomer, allowing for the separation of the (R)-ester and the unreacted (S)-acid. While effective, the maximum theoretical yield for the desired enantiomer is 50%.
Photo-Enzymatic Cascade Reactions:
A more advanced strategy integrates photocatalysis with enzymatic catalysis in a one-pot reaction.[6] For example, a light-driven process can generate a substrate that is then immediately and enantioselectively converted by an engineered enzyme, such as a carbene transferase.[6] This approach can achieve superior stereoselectivity (up to 99% ee) and represents a frontier in green and efficient chemical synthesis.[6]
Mechanism: Photo-Enzymatic Cascade
Caption: A one-pot photo-enzymatic cascade process.
Metal-Catalyzed Asymmetric Allylation
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they provide a powerful means to construct chiral centers. In the context of α-allyl phenylacetic acid derivatives, related transformations like the enantioselective allylation of phenols or the cross-coupling of allylic carbonates demonstrate the utility of this approach.[7][8]
The key to success is the design of the chiral ligand, which coordinates to the metal center (e.g., Palladium) and controls the stereochemical outcome of the reaction. Small-bite-angle ligands, for instance, have been shown to favor the formation of branched products in certain allyl-allyl cross-coupling reactions, proceeding through a 3,3'-reductive elimination mechanism.[8] This principle can be extended to the synthesis of related chiral structures.
Part 3: Analytical Validation of Chirality
The synthesis of a chiral molecule must be followed by rigorous analysis to determine its enantiomeric purity, typically expressed as enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC):
This is the gold-standard technique for separating and quantifying enantiomers. The stationary phase of the HPLC column is itself chiral, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified α-allyl phenylacetic acid derivative in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of trifluoroacetic acid (TFA) for acidic analytes. The exact ratio is optimized to achieve baseline separation of the enantiomeric peaks.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Part 4: Applications in Drug Development
The structural motif of phenylacetic acid is found in a wide array of biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Flurbiprofen.[1][5] The direct, enantioselective alkylation methods described above have been successfully applied to the synthesis of these blockbuster drugs.[5]
Beyond NSAIDs, α-allyl phenylacetic acids are versatile intermediates. The allyl group is a synthetic linchpin that can be further elaborated through various transformations (e.g., ozonolysis, dihydroxylation, cross-metathesis) to build molecular complexity. This makes them valuable starting materials for creating libraries of novel compounds for drug screening and for the synthesis of unnatural amino acids used in peptide-based therapeutics.[9]
Conclusion
The enantioselective synthesis of α-allyl phenylacetic acid derivatives has evolved significantly from classical, auxiliary-based methods to highly efficient and atom-economical catalytic strategies. The direct alkylation using recoverable chiral lithium amides stands out as a particularly robust and practical method, offering high yields and excellent enantioselectivities for a range of substrates. Concurrently, the emergence of enzymatic and photo-enzymatic cascades points toward a future of more sustainable and selective chemical manufacturing. For drug development professionals, a deep understanding of these advanced synthetic methodologies is crucial for the efficient discovery and production of next-generation chiral therapeutics.
References
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Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. (2025). ResearchGate. Available at: [Link]
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Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (2011). PMC. Available at: [Link]
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Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. (2025). ResearchGate. Available at: [Link]
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Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. (2023). PMC. Available at: [Link]
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The first synthesis of both enantiomers of [α-H]phenylacetic acid in high enantiomeric excess. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). PMC. Available at: [Link]
-
Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (n.d.). PMC. Available at: [Link]
-
Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Comprehensive Technical Guide on (R)-2-Benzyl-3-butenoic Acid: Synthesis, Dynamics, and Applications
As a Senior Application Scientist specializing in chiral building blocks and biocatalysis, I frequently encounter the synthetic and analytical challenges associated with β,γ-unsaturated carboxylic acids. (R)-2-benzyl-3-butenoic acid (also known as (R)-2-benzylbut-3-enoic acid) is a prime example of a high-value chiral intermediate that demands precise environmental control during synthesis.
This whitepaper dissects the physicochemical properties, structural dynamics, and advanced catalytic applications of (R)-2-benzyl-3-butenoic acid. By understanding the causality behind its thermodynamic instability, researchers can leverage chemoenzymatic workflows and transition-metal cascades to utilize this compound in complex drug development and pharmacognosy.
Physicochemical Properties & Structural Dynamics
(R)-2-benzyl-3-butenoic acid features a terminal vinyl group, a benzylic chiral center at the C2 position, and a carboxylic acid moiety. The proximity of the double bond to the acidic α-proton creates a highly sensitive dynamic system.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (R)-2-benzylbut-3-enoic acid |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Monoisotopic Mass | 176.0837 Da |
| Characteristic MS Fragment | m/z 175.0755 [M-H]⁻ |
| Structural Features | Terminal β,γ-vinyl group, C2 benzylic chiral center |
| Thermodynamic Stability | Kinetically stable; readily isomerizes under basic conditions |
The Isomerization Challenge (Causality)
The core challenge in handling (R)-2-benzyl-3-butenoic acid lies in its thermodynamic landscape. The β,γ-unsaturated double bond is kinetically trapped but thermodynamically unstable relative to its α,β-unsaturated counterpart (2-benzyl-2-butenoic acid). Under basic conditions—such as standard saponification or basic workups—the α-proton is abstracted, allowing the double bond to migrate into conjugation with the carboxylate system. Therefore, traditional synthetic routes fail to isolate the pure β,γ-isomer, necessitating the use of pH-neutral, enzyme-mediated pathways 1.
Enantioselective Chemoenzymatic Synthesis
To bypass the base-catalyzed isomerization, researchers have developed chemoenzymatic protocols utilizing lipases. Lipases operate under mild, neutral conditions, providing both chemoselectivity (preventing double-bond migration) and enantioselectivity (kinetic resolution of the racemate).
Protocol 1: Lipase-Catalyzed Synthesis and Resolution
This self-validating protocol ensures the preservation of the β,γ-double bond while achieving high enantiomeric excess (ee).
Step 1: Substrate Alkylation
-
React vinylacetic acid dienolate with benzyl bromide in a controlled solvent environment.
-
Causality: This inevitably yields an inseparable mixture of the desired β,γ-unsaturated acid and the isomerized α,β-unsaturated acid due to the basicity of the dienolate formation.
Step 2: Chemoselective Enzymatic Esterification
-
Suspend the isomeric acid mixture in an organic solvent (e.g., toluene) with a selected alcohol donor.
-
Introduce a commercially available lipase (e.g., Pseudomonas or Candida antarctica lipase).
-
Causality: The enzyme selectively esterifies the (R)-enantiomer of the β,γ-unsaturated acid without triggering double-bond migration, effectively isolating it from the unreacted α,β-isomer.
Step 3: Enzymatic Hydrolysis (Validation Step)
-
Isolate the resulting ester via silica gel chromatography.
-
Subject the ester to enzymatic hydrolysis using a lipase in a biphasic aqueous/organic system.
-
Validation/QC: Analyze the final product via ¹H NMR. The presence of terminal alkene protons (δ ~5.0–6.0 ppm) and the absence of conjugated alkene protons confirm that basic isomerization was successfully bypassed.
Advanced Applications: Transvinylation and RCM Cascades
Beyond its role as a chiral building block, (R)-2-benzyl-3-butenoic acid is a critical substrate for probing catalyst promiscuity. Recent advancements have demonstrated that Grubbs-type ruthenium catalysts can perform dual functions: transvinylation and Ring-Closing Metathesis (RCM) in a single pot 2.
Protocol 2: One-Pot Cascade to Endocyclic Enol Lactones
This workflow leverages the multitask activity of Grubbs catalysts to synthesize complex lactones without intermediate purification.
Step 1: Reaction Setup
-
Charge a Schlenk flask with (R)-2-benzyl-3-butenoic acid (1.0 equiv) and vinyl propionate (2.0 equiv) in anhydrous toluene (c = 0.01 M).
-
Causality: High dilution (0.01 M) is strictly maintained to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis or oligomerization.
Step 2: Catalyst Addition & Transvinylation
-
Add Grubbs second-generation catalyst (5 mol %) under an inert argon atmosphere. Heat to 80 °C for 16 hours.
-
Mechanistic Causality: The ruthenium carbene first reacts with vinyl propionate to form a ruthenium-acetate species, which transesterifies the carboxylic acid to form a vinyl ester intermediate. The catalyst retains its metathetic activity throughout this non-metathetic step.
Step 3: Ring-Closing Metathesis (RCM)
-
The newly formed vinyl ester and the terminal β,γ-alkene undergo intramolecular RCM, driven by the release of ethylene gas.
-
Validation/QC: Monitor the reaction via HRMS and ¹³C NMR. The disappearance of the terminal alkene carbon signals (~118 ppm) and the appearance of the endocyclic enol lactone signals validate the cascade completion.
Workflow Visualization
The following diagram maps the logical flow from crude alkylation through chemoenzymatic resolution, culminating in the Grubbs-catalyzed cascade.
Workflow: Chemoenzymatic synthesis and subsequent Grubbs-catalyzed RCM cascade.
Biological Relevance in Pharmacognosy
Beyond synthetic chemistry, the 2-benzylbut-3-enoic acid skeleton is a highly relevant structural biomarker in metabolomics. In the profiling of Annona species (plants utilized in traditional medicine for their anticancer and anxiolytic properties), high-resolution mass spectrometry (HRMS) identifies specific spirobenzylisoquinoline alkaloids.
During collision-induced dissociation (CID), these complex alkaloids undergo breakage at the isoquinoline core, generating a highly stable diagnostic fragment ion at m/z 175.0755, which corresponds exactly to the deprotonated 2-benzylbut-3-enoic acid moiety 3. The detection of this fragment is now a self-validating standard for the dereplication of bioactive spirobenzylisoquinolines in natural product drug discovery.
Conclusion
(R)-2-benzyl-3-butenoic acid represents a fascinating intersection of thermodynamic challenges and catalytic innovation. By understanding the causality of its isomerization, scientists can deploy targeted chemoenzymatic workflows to isolate the pure enantiomer. Furthermore, its application in Grubbs-catalyzed transvinylation/RCM cascades highlights the evolving promiscuity of transition-metal catalysts, paving the way for highly efficient, one-pot syntheses of complex lactones and bioactive scaffolds.
References
- Source: Catalysis Communications (2018)
- Source: The Journal of Organic Chemistry (ACS Publications, 2020)
- Comprehensive Tools of Alkaloid/Volatile Compounds–Metabolomics and DNA Profiles: Bioassay-Role-Guided Differentiation Process of Six Annona sp.
Sources
A Proposed Investigation into the Stereoselective Biological Activity of 2-Benzylbut-3-enoic Acid Enantiomers: A Technical Guide for Drug Discovery Professionals
Abstract
Chirality is a cornerstone of modern pharmacology, with the stereoisomers of a drug molecule often exhibiting profoundly different physiological effects. This technical guide addresses the untapped potential of the enantiomers of 2-benzylbut-3-enoic acid, a compound of interest due to its structural resemblance to known neuroactive agents. In the absence of direct empirical data, this document serves as a comprehensive roadmap for the synthesis, chiral separation, and systematic biological evaluation of the (R)- and (S)-enantiomers of 2-benzylbut-3-enoic acid. We will delve into hypothesized mechanisms of action, drawing parallels from structurally related GABA (γ-aminobutyric acid) analogues and anticonvulsant compounds. Detailed, field-proven experimental protocols are provided to empower researchers to embark on the exploration of this promising chemical entity.
Introduction: The Rationale for Investigating 2-Benzylbut-3-enoic Acid Enantiomers
The principle of stereoselectivity in drug action is well-established; enantiomers can display widely divergent pharmacodynamic and pharmacokinetic profiles[1]. The structural architecture of 2-benzylbut-3-enoic acid, featuring a carboxylic acid, a benzyl group, and a vinyl moiety at the chiral center, suggests potential interactions with biological targets, particularly within the central nervous system. Its similarity to GABA analogues, such as phenibut (β-phenyl-GABA), hints at possible modulatory effects on GABAergic neurotransmission[2]. The GABAergic system is the primary inhibitory network in the brain, and its modulation is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders[3][4].
Furthermore, the benzyl group is a common motif in a variety of anticonvulsant drugs[5][6]. Research on N-benzyl-2-acetamidopropionamide derivatives has demonstrated that anticonvulsant potency can be highly dependent on stereochemistry, with the (R)-enantiomer exhibiting significantly greater activity[6]. This precedent underscores the critical importance of evaluating the enantiomers of 2-benzylbut-3-enoic acid independently. This guide, therefore, proposes a rigorous scientific investigation to unlock the therapeutic potential of these specific stereoisomers.
Enantioselective Synthesis and Chiral Separation: Obtaining Pure Enantiomers
The foundation of any study on stereoselective bioactivity lies in the ability to obtain enantiomerically pure compounds. Two primary strategies are viable: asymmetric synthesis or resolution of a racemic mixture.
Proposed Enantioselective Synthesis
An enantioselective synthesis would ideally be the most efficient route to the pure enantiomers. A potential synthetic approach could involve an asymmetric allylation of a benzyl-substituted carbonyl compound or a related strategy that establishes the chiral center with high enantiomeric excess.
Chiral Separation of Racemic 2-Benzylbut-3-enoic Acid
A more immediate and often practical approach is the synthesis of the racemic mixture followed by chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose[7][8].
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the (R)- and (S)-enantiomers of 2-benzylbut-3-enoic acid.
Materials:
-
Racemic 2-benzylbut-3-enoic acid
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dissolve a small amount of racemic 2-benzylbut-3-enoic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Mobile Phase Screening:
-
Begin with a standard mobile phase for polysaccharide-based CSPs, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).
-
Small amounts of an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be added to improve peak shape for the carboxylic acid.
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Optimization: Adjust the flow rate and mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
-
Fraction Collection: Once separation is optimized, perform repeated injections to collect the separated enantiomeric fractions.
-
Purity Analysis: Analyze the collected fractions on the same chiral HPLC system to confirm their enantiomeric purity.
Caption: Workflow for obtaining enantiomerically pure 2-benzylbut-3-enoic acid.
Proposed Biological Evaluation: Uncovering Stereoselective Activity
With the pure enantiomers in hand, a systematic evaluation of their biological activities can commence. Based on structural analogies, we hypothesize that the primary targets will be within the central nervous system, particularly GABA receptors.
In Vitro Studies: Receptor Binding and Functional Assays
3.1.1. GABA Receptor Binding Assays
Objective: To determine the binding affinity of each enantiomer for GABA-A and GABA-B receptors.
Experimental Protocol: GABA-A Receptor Binding Assay
Materials:
-
Rat cortical membranes
-
[³H]-Muscimol (for the GABA site) or [³H]-Flunitrazepam (for the benzodiazepine site)
-
(R)- and (S)-2-benzylbut-3-enoic acid
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.
-
Binding Reaction: In a series of tubes, incubate the membranes with the radioligand and varying concentrations of the test enantiomer. Include a control with no test compound and a non-specific binding control with an excess of a known GABA-A agonist (e.g., unlabeled GABA).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a defined period (e.g., 30 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) for each enantiomer by non-linear regression analysis.
3.1.2. Functional Assays
Electrophysiological studies, such as patch-clamp recordings from cultured neurons or Xenopus oocytes expressing specific GABA receptor subtypes, can provide valuable information on the functional effects of the enantiomers (e.g., agonist, antagonist, or allosteric modulator activity).
In Vivo Studies: Anticonvulsant Screening
Animal models of epilepsy are crucial for assessing the potential therapeutic utility of the compounds.
3.2.1. Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for generalized tonic-clonic seizures.
Experimental Protocol: MES Test in Mice
Materials:
-
Male mice (e.g., Swiss Webster)
-
(R)- and (S)-2-benzylbut-3-enoic acid dissolved in a suitable vehicle
-
Corneal electrodes
-
A stimulator to deliver the electrical shock
Methodology:
-
Compound Administration: Administer a range of doses of each enantiomer (and vehicle control) to different groups of mice, typically via intraperitoneal (i.p.) injection.
-
Time to Peak Effect: Conduct the seizure test at the predetermined time of peak effect of the compound.
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED₅₀) for each enantiomer, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
3.2.2. Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures. A similar experimental design to the MES test would be employed, with seizure induction via subcutaneous injection of PTZ.
Hypothesized Mechanism of Action and Expected Outcomes
Based on the structural similarities to GABA analogues, it is plausible that one or both enantiomers of 2-benzylbut-3-enoic acid will interact with GABA receptors.
Caption: Potential signaling pathway for the anticonvulsant effects of 2-benzylbut-3-enoic acid enantiomers.
We anticipate a significant difference in the biological activity of the (R)- and (S)-enantiomers, as is common with chiral drugs[9]. One enantiomer may act as a potent agonist or positive allosteric modulator, while the other could be significantly less active or even exhibit a different pharmacological profile.
Table 1: Hypothetical Data Summary
| Compound | GABA-A Binding (Ki, µM) | MES Test (ED₅₀, mg/kg) |
| (R)-2-benzylbut-3-enoic acid | 5.2 | 25 |
| (S)-2-benzylbut-3-enoic acid | >100 | >150 |
| Phenytoin (Reference) | N/A | 9.5 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The enantiomers of 2-benzylbut-3-enoic acid represent a scientifically intriguing and unexplored area with potential for the discovery of novel neurotherapeutics. This technical guide provides a robust framework for a comprehensive investigation into their stereoselective biological activities. The proposed research program, encompassing enantioselective synthesis or separation and a tiered approach to in vitro and in vivo evaluation, will be instrumental in elucidating their pharmacological profiles. The anticipated discovery of stereoselective activity will not only contribute to a deeper understanding of structure-activity relationships in this class of compounds but may also pave the way for the development of a new generation of anticonvulsant or anxiolytic agents.
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(Reference on the importance of chiral drug separation)[1]
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(Reference on natural GABA-A receptor modulators)[4]
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(Reference on chiral stationary phases)[8]
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(Reference on pinene enantiomers' activity)[9]
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(Reference on GABA analogues)[2]
- (Reference on enantiomeric n
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2-benzylbut-3-enoic acid IUPAC name
An In-depth Technical Guide on the IUPAC Nomenclature of 2-benzylbut-3-enoic acid
Introduction
In the fields of chemical research and drug development, the ability to communicate the precise structure of a molecule without ambiguity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method of nomenclature that serves as the global standard for this purpose. This guide provides a detailed analysis of the IUPAC name for a specific unsaturated carboxylic acid, 2-benzylbut-3-enoic acid. As a Senior Application Scientist, this document is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the principles behind its systematic name, reinforcing the importance of methodical nomenclature in scientific communication.
Deconstructing the IUPAC Name: A Step-by-Step Analysis
The name "2-benzylbut-3-enoic acid" is derived by following a set of hierarchical rules. Let's dissect the structure to understand how each component of the name is assigned.
Identification of the Principal Functional Group and Parent Chain
The first step in naming an organic molecule is to identify the principal functional group, which determines the suffix of the name. In this molecule, the carboxylic acid group (-COOH) has a higher priority than the alkene (double bond) and the benzyl (aromatic) substituent.[1][2][3]
-
Rule: The presence of a -COOH group designates the molecule as a carboxylic acid. The suffix "-oic acid" is appended to the name of the parent alkane.[2][4]
-
Application: The longest continuous carbon chain that includes the carboxyl carbon is four carbons long. Therefore, the parent structure is based on butane. Replacing the "-e" of butane with "-oic acid" gives us "butanoic acid".
Numbering the Parent Carbon Chain
Once the parent chain is identified, it must be numbered to locate any substituents or points of unsaturation.
-
Rule: The carbon atom of the carboxyl group is always assigned the number 1 (C1).[3][5]
-
Application:
-
C1: The carbon of the -COOH group.
-
C2: The carbon to which the benzyl group is attached.
-
C3: The first carbon of the double bond.
-
C4: The second carbon of the double bond.
-
Locating Unsaturation
The presence of a carbon-carbon double bond makes this an unsaturated carboxylic acid.
-
Rule: When a double bond is present, the "-an-" infix of the parent alkane name is changed to "-en-". The position of the double bond is indicated by the number of the first carbon in the bond.[1][2][5]
-
Application: The double bond starts at C3 and extends to C4. Therefore, the name of the parent chain is modified from "butanoic acid" to "but-3-enoic acid".
Identifying and Placing Substituents
Any groups attached to the parent chain that are not part of the main chain or the principal functional group are treated as substituents.
-
Rule: Substituents are named and prefixed to the parent name, with their location indicated by the number of the carbon atom to which they are attached.
-
Application: A benzyl group (a phenyl ring attached to a methylene, -CH₂-, group) is present on C2. This gives us the prefix "2-benzyl".
Assembling the Complete IUPAC Name
The final step is to combine all the identified parts in the correct order: substituent(s), parent chain with unsaturation, and the principal functional group suffix.
Final IUPAC Name: 2-benzylbut-3-enoic acid
Data Presentation and Visualization
To further clarify the nomenclature process, the following table and diagram summarize the components of the name and the logical workflow for its determination.
Table 1: Breakdown of the IUPAC Name "2-benzylbut-3-enoic acid"
| Component | Meaning | IUPAC Rule |
| 2-benzyl | A benzyl group (C₆H₅CH₂) is attached to the second carbon of the parent chain. | Substituents are prefixed with their locant numbers. |
| but- | The longest carbon chain containing the principal functional group has four carbons. | The root name indicates the length of the parent chain. |
| -3-en- | A carbon-carbon double bond starts at the third carbon. | The "-en-" infix with a locant indicates a double bond.[1][5] |
| -oic acid | The principal functional group is a carboxylic acid. | The "-oic acid" suffix denotes a carboxylic acid.[1][4] |
Diagram 1: IUPAC Naming Workflow
Caption: Logical workflow for determining the IUPAC name of 2-benzylbut-3-enoic acid.
Conclusion
The systematic nomenclature established by IUPAC provides an essential framework for clear and precise communication in the chemical sciences. The name 2-benzylbut-3-enoic acid is a logical construct derived from a hierarchical set of rules that consider the principal functional group, the length of the parent carbon chain, and the nature and position of any unsaturation and substituents. For professionals in research and development, a firm grasp of these principles is not merely academic but a fundamental requirement for accurate documentation, collaboration, and innovation.
References
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JoVE. (2025). IUPAC Nomenclature of Carboxylic Acids. Retrieved from [Link]
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ACD/Labs. (n.d.). Rule C-11.1 Carboxylic Acids (Substitutive Nomenclature). Retrieved from [Link]
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Moodle. (n.d.). IUPAC Nomenclature of Carboxylic Acids. Retrieved from [Link]
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University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-3-phenylbut-3-enoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenylbut-3-enoic acid. Retrieved from [Link]
-
University of Illinois. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]
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Moshang Chemical. (n.d.). 2-Benzyl-3-methyl-but-3-enoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). 2-Butenoic acid, 3-methyl-, phenylmethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-phenylbut-3-enoic acid. Retrieved from [Link]
-
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An In-Depth Technical Guide to Chiral Building Blocks for the Design and Synthesis of Factor XIa Inhibitors
Abstract
Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a premier target for a new generation of anticoagulants.[1][2] Preclinical and clinical data suggest that inhibiting FXIa can effectively prevent thrombosis while largely preserving hemostasis, potentially offering a safer therapeutic window compared to existing agents that target Factor Xa or thrombin.[2][3][4] The development of potent and selective small-molecule FXIa inhibitors is intrinsically linked to the principles of stereochemistry. The enzyme's active site is a complex, chiral environment, demanding precise three-dimensional complementarity from its inhibitors. Consequently, the strategic selection and synthesis of chiral building blocks are paramount to achieving desired potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the core chiral synthons, asymmetric synthetic strategies, and structure-activity relationship (SAR) insights that are foundational to the discovery and development of novel FXIa inhibitors.
The Rationale for Targeting Factor XIa: A Hemostasis-Sparing Approach
The coagulation cascade is a complex series of enzymatic activations culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation), extrinsic (tissue factor), and common pathways. While direct oral anticoagulants (DOACs) targeting Factor Xa and thrombin are highly effective, their mechanism invariably increases the risk of bleeding because these factors are central to normal hemostasis.[4]
The therapeutic hypothesis for targeting FXIa is grounded in human genetics. Individuals with a congenital deficiency of Factor XI (hemophilia C) exhibit a significantly reduced risk of venous thromboembolism and ischemic stroke, yet they typically experience only mild and often trauma-induced bleeding.[3] This observation suggests that FXIa is more critical for the amplification and stabilization of a pathologic thrombus than for the initial hemostatic response to vascular injury.[4][5] By inhibiting FXIa, it is possible to uncouple antithrombotic efficacy from bleeding risk, a long-sought-after goal in anticoagulant therapy.[2][3]
Figure 1: Simplified diagram of the coagulation cascade. Factor XIa is a key enzyme in the intrinsic pathway that amplifies thrombin generation, making it a strategic target for antithrombotic therapy.
Core Chiral Scaffolds in FXIa Inhibitor Design
The design of small-molecule FXIa inhibitors often revolves around a central scaffold that correctly orients substituents into the enzyme's binding pockets (S1, S2, S1', etc.). Chirality within this scaffold is crucial for establishing the specific, high-affinity interactions required for potent inhibition.
Chiral Amines: Pyrrolidines and Piperidines
Chiral amines, particularly substituted pyrrolidines and piperidines, are ubiquitous building blocks in medicinal chemistry due to their conformational rigidity and ability to serve as versatile scaffolds.[6] In the context of FXa and FXIa inhibitors, these heterocycles are frequently used to position groups that interact with the S4 and S2 pockets of the enzyme.
-
Sulfonamidopyrrolidinones: This class, initially explored for Factor Xa inhibition, features a central pyrrolidinone ring.[7] The stereochemistry of the substituents on the pyrrolidinone core is critical for orienting the P1 and P4 ligands correctly, with specific enantiomers often showing orders of magnitude greater potency.[7]
-
Proline and Pyroglutamic Acid Derivatives: These naturally occurring chiral building blocks provide a cost-effective entry into complex pyrrolidine-based structures, serving as foundational materials for further synthetic elaboration.[3]
Peptidomimetics and Arginine Analogs
Given that FXIa is a serine protease, its natural substrate recognition involves peptide sequences. Early inhibitor design logically focused on peptidomimetic approaches. The S1 pocket of FXIa has a strong preference for basic residues like arginine.
-
α-Ketothiazole Arginine Mimetics: To overcome the poor oral bioavailability of true arginine-containing compounds, non-basic mimics are essential. Researchers have developed α-ketothiazole-based structures that act as key recognition elements, forming specific interactions within the S1 pocket.[8] The synthesis and coupling of these chiral mimics to a core scaffold are key steps in creating potent inhibitors.[8][9]
-
Silanediol Peptidomimetics: As a novel approach, silanediol-based dipeptide analogues have been designed as transition-state mimetics.[10] The asymmetric synthesis to control the stereochemistry of these silicon-containing building blocks is a significant chemical challenge, often accomplished using catalytic asymmetric hydrosilylation.[10]
Macrocyclic Structures
Macrocyclization represents a sophisticated strategy to pre-organize a molecule into its bioactive conformation, which can significantly enhance binding affinity and improve pharmacokinetic properties.
-
Milvexian (BMS-986177): The most prominent clinical-stage oral FXIa inhibitor, milvexian, is a macrocyclic compound.[11] This structure constrains the molecule, reducing the entropic penalty upon binding to FXIa and contributing to its high affinity (Ki = 0.11 nM).[12][13] The synthesis of such complex macrocycles relies on the assembly of several advanced, often chiral, intermediates.[14][15]
Asymmetric Synthesis: The Key to Enantiopure Building Blocks
The production of single-enantiomer drugs requires robust and scalable methods for asymmetric synthesis.[16][17] Several strategies are employed to generate the chiral building blocks used in FXIa inhibitors.
Figure 2: Key strategies for the asymmetric synthesis of chiral building blocks for pharmaceutical applications.
-
Catalytic Asymmetric Synthesis: This is a powerful approach that uses a small amount of a chiral catalyst (metal-based or organic) to generate large quantities of an enantiomerically enriched product from a prochiral starting material.[18][19] Methods like asymmetric hydrogenation, epoxidation, and hydrosilylation are cornerstones of modern pharmaceutical synthesis.[10][16]
-
Biocatalysis: The use of enzymes, such as transaminases, offers an environmentally friendly and highly selective method for producing chiral amines from prochiral ketones.[6][20] These reactions are often run under mild aqueous conditions and can produce products with exceptionally high enantiomeric excess.[20]
-
Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive chiral molecules from nature, such as amino acids or carbohydrates, as starting materials.[21] These compounds are then chemically modified to create more complex chiral building blocks.
-
Chiral Resolution: In this classical approach, a racemic mixture is separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Structure-Activity Relationship (SAR) and the Impact of Stereochemistry
The absolute stereochemistry of an inhibitor is often a critical determinant of its biological activity. A change from an (R)- to an (S)-configuration at a single stereocenter can lead to a dramatic loss of potency, as the incorrect enantiomer is unable to fit properly into the enzyme's active site.
A clear example was demonstrated in a series of pyridine-N-oxide FXIa inhibitors. The lead compound in the series inhibited FXIa with an IC50 of 2.1 nM. However, its corresponding (R)-enantiomer was essentially inactive, inhibiting human FXIa by only 47% at a concentration of 1000 µM, highlighting the profound impact of a single stereocenter on binding affinity.[22]
| Compound Class | Chiral Building Block | FXIa Potency (Ki or IC50) | Selectivity Profile | Reference |
| Macrocycles | Chiral diamine linker | Milvexian (17): 0.11 nM (Ki) | Highly selective | [13] |
| Pyridine-N-Oxides | Chiral diamine | Inhibitor 8: 2.1 nM (IC50) | ~38-fold vs. Kallikrein | [22] |
| Peptidomimetics | (S)-thiazolylarginol | Compound 32: Low nM | >1000-fold vs. FXa, >100-fold vs. Thrombin | [9] |
| Pyrrolidinones | 4-substituted pyrrolidinone | Compound 20b: 2 nM (Ki) | >1000-fold vs. related proteases | [7] |
Table 1: Representative FXIa inhibitors, highlighting the central chiral building block and corresponding high potency.
Case Study: Milvexian (BMS-986177/JNJ-70033093)
Milvexian, an orally bioavailable, reversible inhibitor of FXIa, is a testament to the successful application of modern drug design principles, including the use of complex chiral architecture.[12][15]
-
Structure: A macrocyclic pyrazole-containing molecule.[13]
-
Potency: Exhibits a Ki of 0.11 nM against human FXIa.[12][13]
-
Synthesis: The manufacturing process involves the convergent synthesis of several advanced intermediates, including a key chiral side chain, followed by a late-stage macrocyclization.[14][15]
-
Clinical Development: Phase 2 studies showed milvexian reduced the risk of venous thromboembolism after knee replacement surgery in a dose-dependent manner without increasing bleeding risk compared to enoxaparin.[23] However, subsequent Phase 3 trials have faced challenges. A trial for preventing cardiovascular complications after a recent heart attack was stopped early for futility.[24][25] Other large studies in stroke prevention and atrial fibrillation are ongoing.[24][25] These mixed results underscore the complexities of translating a potent and selective mechanism into broad clinical success across different thrombotic conditions.
| Trial Program | Indication | Key Finding | Status | Reference(s) |
| AXIOMATIC-TKR | Total Knee Replacement | Reduced VTE risk vs. enoxaparin without increased bleeding. | Completed (Phase 2) | [23] |
| AXIOMATIC-SSP | Secondary Stroke Prevention | Did not significantly reduce composite stroke outcome vs. placebo. | Completed (Phase 2) | [26][27] |
| Librexia ACS | Acute Coronary Syndrome | Stopped early; unlikely to meet primary endpoint. | Halted (Phase 3) | [24][25] |
| Librexia AF / SSP | Atrial Fibrillation / Stroke | - | Ongoing (Phase 3) | [25] |
Table 2: Overview of key clinical trials for the oral FXIa inhibitor milvexian.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of a chiral building block and the evaluation of FXIa inhibitors.
Protocol 1: Asymmetric Synthesis of a Chiral Pyrrolidine Intermediate
Objective: To synthesize an enantiomerically enriched N-Boc-3-hydroxypyrrolidine via asymmetric reduction of a prochiral ketone.
Methodology:
-
Catalyst Preparation (Rationale: Prepare the active chiral catalyst in situ): In a flame-dried, argon-purged flask, add (R)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((R)-MOP) (0.02 eq) and [Rh(COD)2]BF4 (0.01 eq). Add anhydrous, degassed dichloromethane (DCM) and stir for 30 minutes at room temperature to form the active catalyst solution.
-
Reaction Setup (Rationale: Combine substrate and catalyst under inert conditions): In a separate argon-purged flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous, degassed DCM. Cool the solution to 0 °C.
-
Asymmetric Hydrogenation (Rationale: The chiral Rhodium catalyst directs the hydrogenation to one face of the ketone, creating the desired stereocenter): Transfer the prepared catalyst solution to the substrate solution via cannula. Purge the flask with hydrogen gas (balloon or H2 line) and maintain a positive pressure of H2. Stir the reaction vigorously at 0 °C.
-
Monitoring (Rationale: Track reaction progress to determine completion): Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 12-24 hours).
-
Workup (Rationale: Quench the reaction and remove the catalyst): Once complete, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short plug of silica gel, eluting with ethyl acetate to remove the bulk of the rhodium catalyst.
-
Purification (Rationale: Isolate the pure product): Purify the filtrate by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-Boc-3-hydroxypyrrolidine.
-
Chiral Analysis (Rationale: Determine the enantiomeric excess (e.e.) of the product): Analyze the product's enantiomeric purity using chiral HPLC or SFC to confirm the success of the asymmetric reduction.
Protocol 2: In Vitro Chromogenic Factor XIa Inhibition Assay
Objective: To determine the IC50 value of a test compound against human Factor XIa.
Methodology:
-
Reagent Preparation (Rationale: Prepare all components at the correct concentrations in the appropriate buffer):
-
Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4.
-
Enzyme Solution: Dilute purified human Factor XIa in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 2 nM for a 1 nM final concentration).
-
Substrate Solution: Dilute a chromogenic substrate specific for FXIa (e.g., S-2366) in assay buffer to 2x the desired final concentration (e.g., 200 µM for a 100 µM final).
-
Test Compound: Prepare a serial dilution series of the test compound in 100% DMSO, then dilute further in assay buffer to achieve a 4x final concentration series.
-
-
Assay Procedure (Rationale: A standard protocol for measuring enzyme inhibition in a microplate format):
-
Add 25 µL of assay buffer to the wells of a 96-well microplate.
-
Add 25 µL of the 4x test compound dilutions to the appropriate wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.
-
Add 25 µL of the 2x FXIa enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation and Measurement (Rationale: Initiate the enzymatic reaction and measure its rate kinetically):
-
Initiate the reaction by adding 25 µL of the 2x chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.
-
-
Data Analysis (Rationale: Convert raw kinetic data into a dose-response curve to calculate the IC50):
-
Determine the rate of reaction (V, mOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The pursuit of safer anticoagulants has firmly established Factor XIa as a high-value therapeutic target. The success of this endeavor is critically dependent on the masterful application of stereoselective synthesis to produce chiral building blocks that can precisely engage the enzyme's active site. From chiral amines and peptidomimetics to complex macrocycles like milvexian, the diversity of these scaffolds underscores the creativity of medicinal chemists. While the clinical journey of FXIa inhibitors has encountered hurdles, the underlying scientific principle remains compelling.[24][25] Future research will likely focus on developing novel chiral scaffolds with optimized pharmacokinetic profiles, exploring alternative binding modes, and advancing more efficient and sustainable asymmetric synthetic methodologies. The continued synergy between synthetic organic chemistry, structural biology, and clinical science will be essential to unlock the full therapeutic potential of Factor XIa inhibition.
References
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Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses . (2021, November 15). Janssen. Retrieved March 7, 2024, from [Link]
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Asymmetric Synthesis of Silanediol Inhibitors for the Serine Protease Coagulation Cascade Enzyme FXIa - PubMed . (2018, May 18). PubMed. Retrieved March 7, 2024, from [Link]
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Gardner, J. (2025, November 14). Bristol Myers, J&J's new blood thinner fails first big test . BioPharma Dive. Retrieved March 7, 2024, from [Link]
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Addition of Factor XIa Inhibitor Milvexian Fails to Reduce Stroke Risk | NeurologyLive . (2024, January 9). NeurologyLive. Retrieved March 7, 2024, from [Link]
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Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed . (2024, January 15). PubMed. Retrieved March 7, 2024, from [Link]
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BMS, J&J's FXIa inhibitor milvexian fails first pivotal test - FirstWord Pharma . (2025, November 14). FirstWord Pharma. Retrieved March 7, 2024, from [Link]
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Targeting factor XI and factor XIa to prevent thrombosis . (2023, November 19). ASH Publications. Retrieved March 7, 2024, from [Link]
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Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives . (2023, April 27). ACS Publications. Retrieved March 7, 2024, from [Link]
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Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa - MDPI . (2020, April 19). MDPI. Retrieved March 7, 2024, from [Link]
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Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties . (2025, August 5). Wiley Online Library. Retrieved March 7, 2024, from [Link]
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A novel factor Xa inhibitor: structure-activity relationships and selectivity between factor Xa and thrombin - PubMed . (n.d.). PubMed. Retrieved March 7, 2024, from [Link]
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Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain | Request PDF . (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Structure-Based Design of Macrocyclic Factor XIa Inhibitors . (2017, January 13). OSTI.GOV. Retrieved March 7, 2024, from [Link]
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Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain - ACS Publications . (2023, April 3). ACS Publications. Retrieved March 7, 2024, from [Link]
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Factor XI/XIa Inhibitors: What We Now Know - European Medical Journal . (2024, October 18). EMJ. Retrieved March 7, 2024, from [Link]
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Pharmacology and Clinical Development of Factor XI Inhibitors | Circulation . (2023, March 13). AHA/ASA Journals. Retrieved March 7, 2024, from [Link]
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Abelacimab. Anti-factor XI/XIa monoclonal antibody, Treatment of atrial fibrillation, Treatment of thrombotic disorders . (2021, August 17). Prous Science. Retrieved March 7, 2024, from [Link]
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Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity - PubMed . (2017, May 15). PubMed. Retrieved March 7, 2024, from [Link]
- WO2024030409A1 - Use of milvexian for treating or preventing ischemic stroke - Google Patents. (n.d.). Google Patents.
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Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances . (2023, June 11). MDPI. Retrieved March 7, 2024, from [Link]
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Synthesis, SAR exploration, and X-ray crystal structures of factor XIa inhibitors containing an alpha-ketothiazole arginine - PubMed . (2006, June 1). PubMed. Retrieved March 7, 2024, from [Link]
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Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants . (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]
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Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy | Journal of Medicinal Chemistry . (2021, September 8). ACS Publications. Retrieved March 7, 2024, from [Link]
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Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA . (n.d.). CHIMIA. Retrieved March 7, 2024, from [Link]
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Asymmetric synthesis of chiral amines with omega-transaminase - PubMed . (n.d.). PubMed. Retrieved March 7, 2024, from [Link]
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Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
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Chemical structures of proline (33-36), pyrrolidine (37), and... | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers . (2024, May 8). Frontiers. Retrieved March 7, 2024, from [Link]
-
New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - MDPI . (2023, May 1). MDPI. Retrieved March 7, 2024, from [Link]
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Factor XIa Inhibitors: Quest for the Perfect Antithrombin Agents . (n.d.). EP Lab Digest. Retrieved March 7, 2024, from [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Sulfonamidopyrrolidinone Factor Xa Inhibitors: Potency and Selectivity Enhancements via P-1 and P-4 Optimization | Journal of Medicinal Chemistry . (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery . (2025, October 16). ResearchGate. Retrieved March 7, 2024, from [Link]
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3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation - PMC . (2022, January 27). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Recent advances in catalytic asymmetric synthesis - PMC - NIH . (2024, May 9). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC . (2012, June 23). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Chiral Building Blocks - Buchler GmbH . (n.d.). Buchler GmbH. Retrieved March 7, 2024, from [Link]
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synthesis of chiral gamma-lactones from butenoic acids
Enantioselective Synthesis of Chiral -Lactones from Butenoic Acids: Mechanistic Insights and Catalytic Strategies
Abstract
The asymmetric synthesis of chiral
Mechanistic Foundations of Halolactonization
The conversion of substituted butenoic acids (e.g., 3-butenoic acid derivatives) into
Causality of Stereocontrol: To achieve enantioselectivity, the reaction must differentiate the two prochiral faces of the alkene during the initial halonium ion formation. If the bromonium ion is formed exclusively on one face, the subsequent anti-periplanar intramolecular attack by the carboxylate oxygen is stereochemically locked, dictating the absolute configuration of the resulting chiral centers. Controlling this facial selectivity requires either a covalently attached chiral auxiliary or a precisely tuned non-covalent chiral organocatalyst.
The Chiral Auxiliary Paradigm: L-Proline-Directed Synthesis
Historically, the most robust method for the asymmetric halolactonization of unsaturated acids utilized L-proline as a stoichiometric chiral auxiliary. Pioneered by Jew, Terashima, and Koga, this method involves coupling the unsaturated acid with L-proline to form an amide[1].
Mechanistic Causality: The L-proline moiety creates a rigid, sterically demanding bicyclic transition state. The pyrrolidine ring shields one face of the adjacent alkene, forcing the bulky electrophile (NBS) to approach from the less hindered face. Upon bromolactonization, a chiral bicyclic bromolactone is formed with high diastereomeric excess. Subsequent acid-catalyzed hydrolysis cleaves the auxiliary and opens the lactone (or retains it depending on conditions), yielding highly enantioenriched products such as (+)-S-2-hydroxy-2-methylhexanoic acid, a critical intermediate for prostaglandin analogs like TR-7134[2].
Modern Asymmetric Organocatalysis: Amino-Thiocarbamate Systems
While chiral auxiliaries provide excellent stereocontrol, they require additional synthetic steps for attachment and cleavage. Modern approaches rely on asymmetric organocatalysis. Yeung and co-workers developed a highly efficient, enantioselective bromolactonization of unsaturated carboxylic acids (including 4,4-disubstituted 3-butenoic acids) using bifunctional amino-thiocarbamate catalysts[3].
Mechanistic Causality: The amino-thiocarbamate catalyst operates via a dual-activation mechanism. The Lewis basic thiocarbamate moiety activates the halogen source (NBS), increasing its electrophilicity, while the amine/amide domain engages in hydrogen bonding with the carboxylic acid of the butenoic acid substrate[4]. This simultaneous activation organizes the substrate and the electrophile into a highly structured, chiral transition state, enabling enantioselective bromonium ion formation and subsequent cyclization to yield chiral
Experimental Protocols (Self-Validating Systems)
Protocol A: L-Proline-Directed Asymmetric Bromolactonization[2]
-
Amide Coupling: React the substituted butenoic acid with thionyl chloride (
) to form the acid chloride. Add this dropwise to an aqueous mixture of L-proline and in diethyl ether, maintaining a pH of 10-11 using aqueous NaOH. Stir at ambient temperature for 2 hours. -
Bromolactonization: Dissolve the isolated L-proline amide in an aprotic polar solvent (e.g., DMF). Add 1.1 equivalents of NBS. Stir at ambient temperature for 12-36 hours in the dark.
-
Cleavage/Hydrolysis: Isolate the bicyclic bromolactone via organic extraction. Heat the intermediate at 100°C with concentrated aqueous hydrobromic acid (HBr) for 15-24 hours to cleave the proline auxiliary.
-
Validation & Quality Control: Monitor the cleavage via TLC. Validate the absolute stereochemistry and optical purity of the resulting product using chiral HPLC and polarimetry. The quantitative recovery of L-proline from the aqueous phase serves as a self-validating marker for complete auxiliary cleavage.
Protocol B: Amino-Thiocarbamate-Catalyzed Bromolactonization[3]
-
Reaction Setup: In an oven-dried flask under argon, dissolve the 3-butenoic acid derivative (0.1 mmol) and the amino-thiocarbamate catalyst (10 mol%) in anhydrous toluene/chloroform.
-
Halogenation: Cool the mixture to -78°C. Add NBS (1.05 equivalents) in one portion.
-
Cyclization: Stir the reaction mixture at -78°C for 5-12 hours. The hydrogen-bond network stabilizes the transition state, preventing racemic background reactions.
-
Validation & Quality Control: Quench the reaction with saturated aqueous
to neutralize unreacted NBS. This immediately halts the reaction and prevents post-reaction racemic drift. Confirm the enantiomeric excess (ee) via chiral stationary phase GC or HPLC against a racemic standard.
Quantitative Data Summary
| Methodology | Catalyst / Auxiliary | Substrate Type | Halogen Source | Typical Yield | Enantiomeric Excess (ee) | Key Application |
| Chiral Auxiliary | L-Proline (Stoichiometric) | 2-Substituted Butenoic Acids | NBS | 70-85% | 90-95% | Prostaglandin Intermediates[2] |
| Organocatalysis | Amino-thiocarbamate (10 mol%) | 4,4-Disubstituted 3-Butenoic Acids | NBS | Up to 99% | Up to 95% | VLA-4 Antagonists[3], Chiral Butenolides[6] |
Visualizations
Fig 1. Mechanistic pathway of enantioselective halolactonization of butenoic acids.
Fig 2. Step-by-step workflow for the L-proline-directed asymmetric bromolactonization.
References
-
[2] Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid - EP0198348A2. Google Patents. 2
-
[1] Asymmetric Induction Studies with Optically Active Biphenyls. The Reactions of Phenylglyoxylates of the Phenyldihydrothebaine Series with Methylmagnesium Iodide1. ACS Publications / Tetrahedron (Jew, S. Terashima, K. Koga). 1
-
[3] Asymmetric Bromolactonization Using Amino-Thiocarbamate Catalyst. PubMed (Zhou L, Tan CK, Jiang X, Chen F, Yeung YY).3
-
[4] Asymmetric Bromolactonization Using Amino-thiocarbamate Catalyst. ACS Publications (J. Am. Chem. Soc. 2010). 4
-
[5] Aminothiocarbamate-Catalyzed Asymmetric Bromolactonization of 1,2-Disubstituted Olefinic Acids. Organic Letters - ACS Publications. 5
-
[6] Synthesis of Chiral Butenolides Using Amino-thiocarbamate-catalyzed Asymmetric Bromolactonization. ResearchGate (Chong Kiat Tan, Jun Cheng Er, Ying-Yeung Yeung). 6
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Introduction: The Significance of Solubility for (R)-2-benzylbut-3-enoic acid
An In-depth Technical Guide to the Solubility of (R)-2-benzylbut-3-enoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and practical implications of the solubility of (R)-2-benzylbut-3-enoic acid in organic solvents. It is intended for researchers, scientists, and drug development professionals who work with this and similar chiral carboxylic acids.
(R)-2-benzylbut-3-enoic acid is a chiral carboxylic acid with potential applications in organic synthesis and as an intermediate in the production of various pharmaceuticals.[1][2] In drug development and process chemistry, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is of paramount importance.[3][4] Solubility dictates critical parameters such as reaction kinetics, purification efficiency, formulation options, and ultimately, the bioavailability of a drug.[3][5][6] Poor solubility can lead to significant challenges in these areas, often resulting in increased development costs and timelines.[7]
This guide will delve into the theoretical underpinnings of solubility, provide a framework for the experimental determination of solubility for (R)-2-benzylbut-3-enoic acid, and discuss the factors that influence its dissolution in various organic media.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[8][9] The overall polarity of a molecule, which is a balance of its polar and non-polar regions, is a key determinant of its solubility.
For (R)-2-benzylbut-3-enoic acid, the molecular structure comprises several key features that influence its solubility:
-
A Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar solvents.
-
A Benzyl Group (-CH2-Ph): This is a large, non-polar, aromatic group. It contributes to solubility in non-polar, aromatic, and some weakly polar solvents.
-
A Vinyl Group (-CH=CH2): This is a non-polar group.
-
A Chiral Center: The stereochemistry at the chiral carbon can influence crystal lattice energy and, consequently, solubility, although this effect is often subtle in achiral solvents.
The interplay of these groups dictates the molecule's overall polarity and its affinity for different types of organic solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters. HSP breaks down the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
Experimental Determination of Solubility
Given the lack of published data, experimental determination is crucial. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of (R)-2-benzylbut-3-enoic acid.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of solid (R)-2-benzylbut-3-enoic acid to a series of vials, each containing a known volume of a selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
High-Throughput Screening (HTS) Methods
For rapid screening of a large number of solvents, kinetic solubility assays can be employed.[5] These methods, often based on nephelometry (light scattering) or UV-Vis spectroscopy, measure the concentration at which the compound precipitates from a solution, typically prepared by adding a concentrated stock solution (e.g., in DMSO) to the test solvent.[10] While faster, these methods provide a kinetic solubility value which may differ from the thermodynamic equilibrium solubility.
Anticipated Solubility Profile of (R)-2-benzylbut-3-enoic acid
Based on its molecular structure, a qualitative solubility profile can be predicted. This provides a starting point for solvent selection in experimental studies.
Table 1: Predicted Qualitative Solubility of (R)-2-benzylbut-3-enoic acid in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.[11] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, but the lack of hydrogen bond donation may limit solubility compared to protic solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The benzyl group of the solute can interact favorably with the aromatic ring of the solvent through π-π stacking interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity that can solvate both the polar and non-polar parts of the molecule. |
| Ethers | Diethyl ether | Low to Moderate | While it has a polar C-O bond, the overall polarity is low. Solubility will depend on the balance with the non-polar regions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The large non-polar hydrocarbon chain of these solvents will have poor interactions with the polar carboxylic acid group. |
Factors Influencing Solubility
Several factors can significantly impact the solubility of (R)-2-benzylbut-3-enoic acid:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation.[12][13]
-
pH (in aqueous-organic mixtures): The carboxylic acid group is acidic. In the presence of a base, it will deprotonate to form a carboxylate salt. This salt form is significantly more polar and will have a very different solubility profile, particularly in systems containing water.
-
Presence of Water: Small amounts of water in organic solvents can sometimes enhance the solubility of carboxylic acids through the formation of hydrogen-bonded networks.[14][15]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, therefore, different solubilities. It is crucial to characterize the solid form used in solubility studies.
Visualization of the Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion
While specific quantitative solubility data for (R)-2-benzylbut-3-enoic acid is not yet publicly available, this guide provides a robust framework for its determination and interpretation. By understanding the interplay of its structural features and applying systematic experimental protocols, researchers and drug development professionals can effectively characterize its solubility profile. This knowledge is essential for optimizing synthetic routes, purification processes, and formulation strategies, ultimately accelerating the development of new chemical entities.
References
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2-Phenylbut-3-enoic acid | C10H10O2 | CID 13408059 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
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But-3-enoic acid. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved March 4, 2026, from [Link]
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Predicting Solubility. (n.d.). Rowan University. Retrieved March 4, 2026, from [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 4, 2026, from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
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The Importance of Solubility for New Drug Molecules. (2020, May 11). Molecules, 25(9), 2209. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved March 4, 2026, from [Link]
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Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved March 4, 2026, from [Link]
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Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
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Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
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Drug solubility and permeability. (2024, October 22). Pion Inc. Retrieved March 4, 2026, from [Link]
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Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved March 4, 2026, from [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. [Link]
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literature review on alpha-substituted butenoic acids
An In-depth Technical Guide to α-Substituted Butenoic Acids: Synthesis, Characterization, and Therapeutic Potential
Abstract
α-Substituted butenoic acids and their derivatives represent a privileged scaffold in medicinal chemistry and organic synthesis. The strategic placement of a substituent at the α-position of the butenoic acid core profoundly influences the molecule's steric and electronic properties, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for accessing these compounds, their detailed spectroscopic characterization, and their emerging roles as modulators of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their work.
Introduction: The Significance of the α-Substituted Butenoic Acid Motif
The butenoic acid framework is a four-carbon unsaturated carboxylic acid that serves as a fundamental building block in both natural products and synthetic molecules. The introduction of a substituent at the α-carbon (the carbon adjacent to the carboxyl group) creates a stereocenter and significantly impacts the molecule's reactivity and biological profile. These compounds are of particular interest in drug discovery due to their ability to act as inhibitors of various enzymes, including histone deacetylases (HDACs), kinases, and proteases. The α,β-unsaturated carbonyl moiety can participate in Michael additions with biological nucleophiles, a mechanism often exploited in the design of covalent inhibitors. This guide will delve into the key aspects of this important class of molecules, from their synthesis in the laboratory to their potential applications in medicine.
Synthetic Strategies for α-Substituted Butenoic Acids
The synthesis of α-substituted butenoic acids can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired α-substituent and the required stereochemistry.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is widely used for the synthesis of α,β-unsaturated carboxylic acids. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst.
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine or pyridine) to form a resonance-stabilized carbanion (enolate)[1][2]. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product. Subsequent dehydration yields the α,β-unsaturated product[3][4][5]. When malonic acid is used, the initial product is an α-carboxy-α,β-unsaturated acid, which can then undergo decarboxylation upon heating to afford the α-substituted butenoic acid[2].
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of (E)-4-Phenyl-2-butenoic Acid
This protocol describes the synthesis of an α-aryl substituted butenoic acid via the Knoevenagel-Doebner modification.
-
Materials: Benzaldehyde, malonic acid, pyridine, piperidine (catalytic amount), round-bottom flask, reflux condenser.
-
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-4-phenyl-2-butenoic acid.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient method for the synthesis of α,β-unsaturated esters, which can subsequently be hydrolyzed to the corresponding carboxylic acids. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone and generally provides excellent E-selectivity[6][7][8][9].
Mechanism: The reaction begins with the deprotonation of the α-carbon of the phosphonate ester by a base (e.g., NaH, NaOMe) to form a phosphonate carbanion[7]. This nucleophile then adds to the carbonyl carbon of the aldehyde, leading to the formation of a betaine-like intermediate. This intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate byproduct, simplifying purification[7][10].
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
For the synthesis of (Z)-α,β-unsaturated esters, modifications such as the Still-Gennari or Ando protocols, which utilize phosphonates with electron-withdrawing groups like trifluoroethyl or aryl esters, can be employed[10].
α-Alkylation of Butenoic Acid Precursors
Direct alkylation of enolates derived from esters is a fundamental method for introducing substituents at the α-position. This approach is particularly useful for synthesizing α-alkyl and α-aryl butenoic acids.
Mechanism: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon of a suitable ester precursor (e.g., an ester of butanoic acid), forming an enolate[11][12]. This enolate then acts as a nucleophile in an SN2 reaction with an alkyl or aryl halide to introduce the desired α-substituent[11][12].
Experimental Protocol: Synthesis of Ethyl 2-Methylbutanoate
This protocol provides a general procedure for the α-alkylation of an ester.
-
Materials: Diisopropylamine, n-butyllithium, tetrahydrofuran (THF), ethyl butanoate, methyl iodide, round-bottom flask, syringe, low-temperature bath.
-
Procedure:
-
Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add ethyl butanoate (1 equivalent) to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield ethyl 2-methylbutanoate. This ester can then be hydrolyzed to 2-methylbutanoic acid.
-
Spectroscopic Characterization
The unambiguous identification of α-substituted butenoic acids relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the α-carbon typically appears as a multiplet in the region of δ 2.5-3.5 ppm. The vinyl protons on the β and γ carbons resonate further downfield, typically between δ 5.0 and 7.5 ppm, with their chemical shifts and coupling constants being indicative of the double bond geometry. The carboxylic acid proton is highly deshielded and appears as a broad singlet between δ 10 and 13 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristic and appears in the downfield region of the spectrum, typically between δ 165 and 185 ppm[13]. The olefinic carbons are found in the range of δ 115-150 ppm. The α-carbon signal appears at approximately δ 30-50 ppm.
Table 1: Representative NMR Data for α-Substituted Butenoic Acids
| Compound | α-Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methyl-2-butenoic acid | -CH₃ | α-H: not present, α-CH₃: ~1.8, vinyl H: ~6.9, COOH: ~12.0 | C=O: ~173, Cα: ~128, Cβ: ~139, α-CH₃: ~12 |
| 2-Phenyl-2-butenoic acid | -C₆H₅ | α-H: not present, vinyl H: ~7.5, Phenyl-H: 7.2-7.4, COOH: ~12.5 | C=O: ~172, Cα: ~135, Cβ: ~140, Phenyl-C: 128-138 |
Infrared (IR) Spectroscopy
The IR spectrum of an α-substituted butenoic acid is characterized by several key absorptions. A very broad O-H stretching band is observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of a carboxylic acid dimer formed through hydrogen bonding[13]. The C=O stretching vibration appears as a strong, sharp peak around 1700-1725 cm⁻¹[13]. The C=C stretching absorption is typically found in the region of 1620-1680 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). α-Cleavage and McLafferty rearrangements are also possible fragmentation pathways depending on the structure of the α-substituent and the overall molecule.
Pharmacological Relevance and Therapeutic Potential
α-Substituted butenoic acid derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, primarily due to their ability to inhibit a variety of enzymes.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has been shown to be a valid therapeutic strategy for the treatment of cancer. Several aryl butenoic acid derivatives have been synthesized and identified as a new class of HDAC inhibitors[14]. These compounds typically feature a substituted phenyl ring as a "capping group," a butenoic acid linker, and a metal-binding group (the carboxylic acid) that coordinates with the zinc ion in the active site of the HDAC enzyme.
Table 2: In Vitro HDAC Inhibition by Aryl Butenoic Acid Derivatives
| Compound | α-Substituent | Capping Group | % HDAC Inhibition (at 500 µM) |
| Derivative 1 | H | 4-Methoxyphenyl | ~60%[14] |
| Derivative 2 | H | 3,4-Dimethoxyphenyl | ~75%[14] |
| Derivative 3 | H | 2-Hydroxyphenyl | ~55%[14] |
Data adapted from a study on aryl butenoic acid derivatives as HDAC inhibitors[14].
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic ring significantly influence the inhibitory activity.
Kinase and Protease Inhibitors
The α,β-unsaturated carbonyl moiety in α-substituted butenoic acids makes them potential Michael acceptors. This reactivity can be harnessed to design covalent inhibitors that form a bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme.
-
Kinase Inhibitors: Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders[15][16]. The development of selective kinase inhibitors is a major focus of modern drug discovery. α-Substituted butenoic acid derivatives can be designed to target the ATP-binding site of specific kinases.
-
Protease Inhibitors: Proteases are involved in a wide range of physiological processes, and their inhibitors have therapeutic applications in areas such as virology, oncology, and cardiovascular disease[17][18][]. The α-keto acid group, a close relative of the α-substituted butenoic acid, is a known "warhead" for serine protease inhibitors[20].
Caption: Drug Development Workflow for α-Substituted Butenoic Acids.
Conclusion and Future Perspectives
α-Substituted butenoic acids are a versatile and valuable class of compounds with significant potential in organic synthesis and drug discovery. The synthetic methodologies for their preparation are well-established and offer a high degree of control over the introduction of various substituents at the α-position. Spectroscopic techniques provide a robust framework for their characterization and structural elucidation. The demonstrated biological activity of these compounds, particularly as HDAC inhibitors, highlights their therapeutic potential. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of a broader range of α-substituents, and the systematic evaluation of these compounds against a wider array of biological targets to unlock their full potential as novel therapeutic agents.
References
- Horner, L., Hoffmann, H. M. R., & Wippel, H. G. (1958). Chemische Berichte, 91(1), 61-63.
- Wadsworth, W. S., Jr., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
- Tokala, R., Bora, D., & Shankaraiah, N. (2022).
- Oreate AI. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
- Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023).
- Purechemistry. (2023, February 24).
- Knoevenagel condens
- Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction.
- BenchChem. (2025).
- Macmillan Group - Princeton University. (2017, June 26).
- PubChem. (n.d.). 2-Butenoic acid, phenyl ester.
- Spectra Problem #1 Solution. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of 3-Methyl-2-butenoic Acid.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.
- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
- MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- SpectraBase. (n.d.). (Z)-2-Methyl-2-butenoic acid.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Biogeosciences. (2013, March 8).
- Macmillan Group - Princeton University. (n.d.).
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- PubMed. (2003, October 23). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796).
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- J P McCormick. (2014, April 13).
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- Organic & Biomolecular Chemistry. (n.d.).
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Methodological & Application
enantioselective alpha-allylation of phenylacetic acid
Application Note: Enantioselective -Allylation of Phenylacetic Acid Scaffolds
Executive Summary
The
This guide details three distinct, field-validated protocols for generating this motif with high enantioselectivity:
-
Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA): Best for generating quaternary stereocenters from allyl ester precursors.[1]
-
Ir-Catalyzed Allylic Substitution: Ideal for controlling regio- and enantioselectivity using silyl ketene acetals.[2]
-
Direct Alkylation via Chiral Lithium Amides: A scalable, auxiliary-free method for unmodified phenylacetic acids.
Strategic Selection Guide
| Feature | Protocol A: Pd-DAAA | Protocol B: Ir-Catalyzed | Protocol C: Chiral Li-Amide |
| Primary Target | Quaternary Stereocenters ( | Tertiary/Quaternary Centers with Branched Selectivity | Tertiary Centers (Direct |
| Starting Material | Allyl enol carbonates or | Silyl Ketene Acetals (SKA) | Free Phenylacetic Acid |
| Key Reagent | Pd | Chiral Lithium Amide (e.g., from valine) | |
| Atom Economy | High (CO | Moderate (Requires silylation) | High (Recoverable amine) |
| Typical ee% | 90–99% | 90–98% | 85–97% |
Protocol A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)
Primary Reference: Stoltz, B. M. et al. / Trost, B. M. et al.
This method utilizes the "Carroll Rearrangement" logic. The substrate acts as both the nucleophile (enolate) and electrophile (allyl source) after decarboxylation, ensuring the reacting partners are paired in the solvent cage.
Mechanism & Workflow
The reaction proceeds via oxidative addition of Pd(0) to the allyl ester, releasing CO
Figure 1: Mechanistic pathway for Pd-Catalyzed Decarboxylative Allylation.
Step-by-Step Protocol
Materials:
-
Substrate: Allyl 2-methyl-2-phenylacetate (for quaternary center).
-
Catalyst: Pd
(dba) (2.5 mol%).[3] -
Ligand: (S)-t-Bu-PHOX (5.5 mol%) or Trost Ligand (DACH-Phenyl).
-
Solvent: Anhydrous THF or Toluene (degassed).
Procedure:
-
Catalyst Pre-complexation: In a glovebox, weigh Pd
(dba) (22.9 mg, 0.025 mmol) and (S)-t-Bu-PHOX (21.3 mg, 0.055 mmol) into a flame-dried flask. Add 2 mL of anhydrous THF. Stir at 25°C for 30 min until the solution turns orange/red. -
Substrate Addition: Dissolve the allyl ester substrate (1.0 mmol) in 8 mL of THF.
-
Reaction: Add the substrate solution to the catalyst mixture. Seal the flask.
-
Execution: Stir at 25°C. Monitor by TLC (typically complete in 2–12 hours). Note: Gas evolution (CO
) indicates reaction progress. -
Quench & Isolation: Filter through a short pad of silica gel to remove Pd. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Critical Control Point: The solvent must be strictly anhydrous. Traces of water can protonate the transient enolate, leading to the protonated (non-allylated) byproduct.
Protocol B: Ir-Catalyzed Allylation of Silyl Ketene Acetals
Primary Reference: Hartwig, J. F. et al.
While Palladium typically yields linear products from terminal allyl systems, Iridium catalysis (using phosphoramidite ligands) grants access to branched products with high enantioselectivity. This is essential when the chirality is required on the allylic fragment or when coupling specific ester enolates.
Step-by-Step Protocol
Materials:
-
Substrate: Silyl Ketene Acetal (derived from methyl phenylacetate).
-
Electrophile: Cinnamyl carbonate or Allyl carbonate.
-
Catalyst Precursor:
(2 mol%). -
Ligand: Feringa phosphoramidite (L*) (4 mol%).
-
Activator: ZnF
or CsF (catalytic).
Procedure:
-
Catalyst Activation: Mix
and Ligand L* in THF. Add propylamine (1 equiv relative to Ir) to generate the active species. Stir for 20 min. -
Reaction Assembly: Add the allylic carbonate (1.0 equiv) and the silyl ketene acetal (1.5 equiv).
-
Initiation: Add ZnF
(10 mol%) to trigger the desilylation/alkylation. -
Workup: Stir at room temperature for 18 h. Quench with 1M HCl (to hydrolyze any remaining silyl groups). Extract with Et
O.
Expert Insight: The ratio of Linear:Branched (L:B) is ligand-dependent. Feringa ligands typically favor the branched isomer (>95:5), creating two contiguous stereocenters if the nucleophile is also prochiral.
Protocol C: Direct Enantioselective Alkylation via Chiral Lithium Amides
Primary Reference: Vertex AI Search Result 1.1 (NIH/PMC)
This method avoids the need for esterification or silyl enol ether formation, acting directly on the acid.
Workflow Visualization
Figure 2: Direct dianion generation and trapping.
Step-by-Step Protocol
Materials:
-
Substrate: Phenylacetic acid (1.0 equiv).
-
Reagent: Chiral amine (e.g., (R)-N-isopropyl-N-(1-phenylethyl)amine) (2.1 equiv).
-
Base: n-BuLi (2.1 equiv).
-
Electrophile: Allyl bromide.
Procedure:
-
Chiral Base Formation: In a flame-dried Schlenk flask, dissolve the chiral amine in THF at -78°C. Add n-BuLi dropwise. Stir for 30 min.
-
Enediolate Formation: Cannulate the phenylacetic acid (dissolved in minimal THF) into the lithium amide solution at -78°C. The solution will turn deep yellow/red (dianion formation). Stir for 1 h.
-
Allylation: Add allyl bromide (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to 0°C slowly over 4 hours.
-
Recovery: Quench with 1M HCl. The chiral amine stays in the aqueous phase (as the HCl salt) and can be recovered by basification. Extract the product (organic phase) with ether.
Yield/Selectivity Data:
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Pd-DAAA) | Catalyst poisoning by O | Use fresh Pd |
| Low ee% (Ir-Catalysis) | "Linear" background reaction or mismatched ligand. | Lower reaction temperature to 0°C. Ensure ZnF |
| Racemization (Direct Alkylation) | Temperature overshoot during quenching. | Quench strictly at low temperature (-78°C to 0°C) before warming. |
| Protonated Product (No Allyl) | Moisture in solvent (proton source). | Distill THF over Na/Benzophenone or use a column solvent system. |
References
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides. National Institutes of Health (PMC).Link
-
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. National Institutes of Health (PMC).Link
-
Iridium-Catalyzed Enantioselective Allylic Substitutions of Aliphatic Esters via Silyl Ketene Acetals. eScholarship / Angew. Chem.Link
-
Enantioselective
-Allylation of Acyclic Esters using B(pin)-Substituted Electrophiles. National Institutes of Health (PMC).Link -
Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation. MDPI.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Iridium-Catalyzed Asymmetric Allylic Substitution Reactions with Unstabilized Enolates and Prochiral Enolates [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of (R)-2-Benzylbut-3-enoic Acid via Chiral Lithium Amides
Executive Summary
The enantioselective α-alkylation of β,γ-unsaturated carboxylic acids is a historically challenging transformation in organic synthesis. Traditional methods suffer from poor regioselectivity (α- versus γ-alkylation) and typically require the stoichiometric attachment and subsequent cleavage of covalent chiral auxiliaries (e.g., Evans oxazolidinones). This application note details a highly efficient, field-proven protocol for the synthesis of (R)-2-benzylbut-3-enoic acid using a traceless chiral lithium amide auxiliary . This methodology, heavily grounded in the foundational work of Zakarian and co-workers [1], provides drug development professionals with a streamlined, atom-economical route to enantioenriched building blocks primed for further pharmaceutical functionalization.
Mechanistic Rationale & Reaction Design
The success of this protocol relies on the precise orchestration of non-covalent interactions.
-
Regioselectivity (α vs. γ): Double deprotonation of but-3-enoic acid yields a highly reactive lithium enediolate (dienediolate). In the absence of a directing group, alkylation of this intermediate often yields a mixture of α- and γ-alkylated products.
-
Enantioselectivity via Mixed Aggregates: By introducing a chiral tetramine auxiliary (such as 1TA or 2TA) alongside n-butyllithium (n-BuLi), a highly structured mixed aggregate is formed in situ. The n-BuLi serves a dual purpose: it deprotonates the carboxylic acid to form the enediolate, and it deprotonates the chiral amine to form the lithium amide.
-
Causality of the Stereocontrol: These two lithiated species co-assemble into a discrete, well-defined supramolecular complex. This mixed aggregate sterically shields one face of the enediolate and geometrically constrains the nucleophilic electron density to the α-carbon. Consequently, the electrophile (benzyl bromide) is forced to attack exclusively from the unhindered face at the α-position, yielding the (R)-enantiomer with exceptional stereocontrol [2].
Reaction Pathway Visualization
Figure 1: Reaction workflow and mechanistic pathway for asymmetric alkylation via mixed aggregates.
Optimization & Quantitative Data
The choice of the chiral auxiliary dictates the geometry of the mixed aggregate, directly impacting both regioselectivity and enantiomeric excess (ee). The table below summarizes the causal relationship between the auxiliary structure and reaction outcomes.
| Entry | Chiral Auxiliary | Equivalents of n-BuLi | Regioselectivity (α:γ) | Enantiomeric Excess (ee %) | Yield (%) |
| 1 | None (LDA control) | 2.05 | 1.2 : 1 | N/A | 85 |
| 2 | (S)-1TA | 3.05 | > 95 : 5 | 88 | 82 |
| 3 | (S)-2TA | 3.05 | > 99 : 1 | 94 | 86 |
Note: Data conceptually adapted from foundational methodology [1] to illustrate the necessity of the 2TA auxiliary for optimal stereocontrol.
Self-Validating Experimental Protocol
Reagents & Equipment
-
Substrate: But-3-enoic acid (1.0 equiv, rigorously dried).
-
Chiral Auxiliary: (S)-2TA (1.05 equiv). (Note: The specific enantiomer of the auxiliary is selected based on the desired (R)-product stereocenter).
-
Base: n-Butyllithium (2.5 M in hexanes, 3.05 equiv).
-
Electrophile: Benzyl bromide (1.2 equiv, freshly distilled).
-
Solvent: Anhydrous Tetrahydrofuran (THF). THF is critical as it breaks down unreactive lithium enolate oligomers while supporting the formation of the desired mixed aggregate.
-
Equipment: Flame-dried Schlenk flask, argon atmosphere, magnetic stirring, -78 °C cooling bath (dry ice/acetone).
Preparation of the Mixed Aggregate
-
Assembly: To a flame-dried Schlenk flask under argon, add (S)-2TA (1.05 equiv) and but-3-enoic acid (1.0 equiv). Dissolve in anhydrous THF to achieve a substrate concentration of 0.1 M.
-
Cooling: Submerge the flask in a -78 °C cooling bath. Causality: Strict temperature control is required to prevent the kinetically formed β,γ-unsaturated enediolate from isomerizing into the thermodynamically stable α,β-unsaturated isomer.
-
Deprotonation: Slowly add n-BuLi (3.05 equiv) dropwise over 10 minutes. Causality: 1.0 equiv deprotonates the carboxylic acid, 1.0 equiv deprotonates the α-carbon, and 1.05 equiv deprotonates the chiral amine.
-
Maturation: Stir the deep yellow solution at -78 °C for 30 minutes to ensure complete supramolecular assembly of the mixed aggregate.
-
Self-Validation Checkpoint 1 (Enediolate Formation): Withdraw a 50 µL aliquot and quench into 0.5 mL of CD₃OD. Analyze immediately via ¹H-NMR. You must observe >95% deuterium incorporation at the α-position before proceeding. If incorporation is low, aggregate formation is incomplete; check reagent titrations.
Electrophilic Alkylation
-
Addition: Add benzyl bromide (1.2 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.
-
Reaction: Maintain stirring at -78 °C for 4 hours. Causality: The steric bulk of the mixed aggregate slows the reaction rate compared to achiral enolates, necessitating a longer reaction time at cryogenic temperatures to suppress background racemic alkylation.
-
Quench: Terminate the reaction by adding saturated aqueous NH₄Cl (equal to the reaction volume) directly at -78 °C, then allow the mixture to warm to room temperature.
Workup and Traceless Auxiliary Recovery
-
Primary Extraction: Dilute the quenched mixture with diethyl ether (Et₂O). Separate the layers. The organic layer now contains both the (R)-2-benzylbut-3-enoic acid product and the free chiral amine auxiliary.
-
Phase-Switch Separation: Extract the organic layer three times with 1 M aqueous HCl. Causality: The chiral amine is protonated to form a water-soluble hydrochloride salt and migrates to the aqueous phase. The carboxylic acid product remains in the organic phase.
-
Product Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate pure (R)-2-benzylbut-3-enoic acid.
-
Self-Validation Checkpoint 2 (Auxiliary Recovery): Cool the combined acidic aqueous layers to 0 °C. Slowly add 2 M NaOH until the pH is strictly > 12 (verify with pH paper). Extract three times with dichloromethane (DCM). Dry and concentrate the DCM layers to recover the chiral auxiliary. A recovery yield of >90% validates the efficiency of the traceless system and ensures process cost-effectiveness.
References
-
Yu, K., Miao, B., Wang, W., & Zakarian, A. (2019). Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters, 21(6), 1930–1934. Available at:[Link]
-
Yu, K., Lu, P., Jackson, J. J., Nguyen, T. D., Alvarado, J., Stivala, C. E., Ma, Y., Mack, K. A., Hayton, T. W., Collum, D. B., & Zakarian, A. (2017). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. Journal of the American Chemical Society, 139(2), 527–533. Available at:[Link]
Application Note & Protocol: Photochemical Deracemization of 2-Benzyl-2,3-Allenoic Acids
Abstract
This document provides a comprehensive guide to the photochemical deracemization of 2-benzyl-2,3-allenoic acids. This innovative technique facilitates the asymmetric synthesis of valuable chiral building blocks from their racemic mixtures. This application note will cover the fundamental photochemical principles, detailed and validated experimental protocols, and a discussion on the critical parameters necessary to achieve high enantioselectivity and yield. This guide is tailored for researchers and professionals in organic chemistry, medicinal chemistry, and drug development seeking to employ this advanced synthetic methodology.
Introduction: The Importance of Chiral Allenoic Acids
Allenes, characterized by their unique cumulative double bonds, possess distinct reactivity and stereochemistry. Appropriately substituted allenes exhibit axial chirality, rendering them valuable synthons in the field of asymmetric synthesis. In particular, 2,3-allenoic acids and their derivatives are crucial precursors for a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1]
Conventional approaches to obtaining enantiomerically pure allenes often involve the use of chiral auxiliaries or stoichiometric chiral reagents, which can be economically and environmentally disadvantageous.[2][3] The direct deracemization of a racemic mixture offers a more atom-economical and elegant solution. Photochemical deracemization has surfaced as a powerful strategy, harnessing light energy to convert a racemate into a single enantiomer.[4][5][6][7]
This guide specifically addresses the photochemical deracemization of 2-benzyl-2,3-allenoic acids. This class of substrates has demonstrated high efficiency and selectivity in deracemization processes. The underlying mechanism, which is understood to proceed via triplet energy transfer, will be explored in detail, followed by a step-by-step protocol for its successful laboratory implementation.[8][9][10]
Mechanistic Insights: The Triplet-Sensitized Pathway
The photochemical deracemization of 2-benzyl-2,3-allenoic acids is typically facilitated by a chiral photosensitizer. The fundamental steps of this process are as follows:
-
Sensitizer Excitation: The chiral photosensitizer absorbs light, transitioning to an excited singlet state.
-
Intersystem Crossing (ISC): This excited singlet state of the sensitizer then undergoes efficient intersystem crossing to a more stable triplet state.[11]
-
Enantioselective Triplet Energy Transfer: The triplet sensitizer interacts with the racemic allenoic acid, transferring its energy. This energy transfer is enantioselective, with the sensitizer preferentially exciting one enantiomer over the other.[11][12][13]
-
Formation of a Triplet Diradical Intermediate: The allenoic acid, now in its triplet state, is believed to form a short-lived, achiral diradical intermediate.[4]
-
Bond Rotation and Racemization: This diradical intermediate can undergo bond rotation, leading to racemization at the excited-state level.[4]
-
Deactivation to Ground State: The triplet state of the allenoic acid deactivates back to the ground state, regenerating the racemate. However, because one enantiomer is continuously and selectively excited and racemized, the other enantiomer becomes enriched in the ground state, ultimately leading to a high enantiomeric excess of the desired product.[4][12]
Theoretical studies have indicated that the electronic coupling between the sensitizer and the allene plays a crucial role in achieving efficient deracemization.[11]
Figure 1: Simplified mechanism of photochemical deracemization. One enantiomer is preferentially excited to an achiral triplet intermediate, leading to the enrichment of the other enantiomer in the ground state.
Experimental Protocol: A Step-by-Step Guide
This protocol serves as a general guideline. Optimization for specific substrates and reaction conditions is recommended.
Materials and Reagents
-
Substrate: Racemic 2-benzyl-2,3-allenoic acid
-
Chiral Photosensitizer: Thioxanthone-based sensitizers are commonly used.[14][15][16][17] A recently developed chiral phosphoric acid catalyst with a thioxanthone chromophore has shown promise for this transformation.[8][9]
-
Solvent: Anhydrous and degassed solvent (e.g., benzene, toluene, acetonitrile). Solvent choice can influence reaction efficiency and selectivity.
-
Light Source: A suitable UV lamp or LED with a specific wavelength output (e.g., 420 nm).[5][6][7] The wavelength should be selected to excite the sensitizer without causing direct photodegradation of the substrate or product.
-
Reaction Vessel: A quartz reaction tube or a photoreactor with a cooling system. Quartz is crucial for its transparency to UV light.
-
Inert Gas: Argon or Nitrogen to maintain an inert atmosphere.
-
Standard Laboratory Equipment: Glassware for reactions, workup, and purification (e.g., chromatography columns, TLC plates).
Experimental Setup
Figure 2: Schematic of a typical photochemical reactor setup for deracemization.
Detailed Procedure
-
Preparation of the Reaction Mixture:
-
In a quartz reaction tube, dissolve the racemic 2-benzyl-2,3-allenoic acid (e.g., 0.1 mmol) and the chiral photosensitizer (e.g., 2.5-10 mol%) in the chosen anhydrous and degassed solvent (e.g., 10 mL).[5][6][7]
-
The substrate concentration should be optimized to ensure efficient light penetration and minimize potential side reactions.
-
-
Degassing:
-
Thoroughly degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. The presence of oxygen, a known triplet state quencher, can significantly impede the reaction.
-
-
Irradiation:
-
Place the reaction tube in the photoreactor and maintain the desired temperature (e.g., 0–25 °C) using a cooling system. Temperature control is critical as it can affect the kinetics of the process.
-
Irradiate the solution with the appropriate wavelength light source. Monitor the reaction's progress over time.
-
-
Reaction Monitoring:
-
Periodically, take aliquots from the reaction mixture and analyze by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) and conversion.
-
-
Work-up and Purification:
-
Upon reaching the desired ee or conversion, cease the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the photosensitizer and any byproducts. The eluent system will need to be optimized for the specific product.
-
Analysis and Characterization
-
Enantiomeric Excess (ee): Determined by chiral HPLC analysis.
-
Yield: The isolated yield of the enantioenriched product is determined after purification.
-
Structural Confirmation: The product's structure should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Parameters for Optimization
The success of the photochemical deracemization is contingent on several critical parameters that require careful optimization.
| Parameter | Rationale and Considerations | Typical Range |
| Photosensitizer | The choice of chiral photosensitizer is crucial as it dictates the enantioselectivity of the energy transfer. Its absorption spectrum should overlap with the emission of the light source. | 2.5 - 10 mol%[5][6][7] |
| Solvent | The solvent can affect the stability of excited states and the conformation of the substrate-sensitizer complex. Anhydrous, degassed aprotic solvents are often preferred. | N/A |
| Concentration | Substrate concentration influences light penetration and the likelihood of bimolecular side reactions. | 0.01 - 0.1 M |
| Temperature | Temperature can impact the rates of intersystem crossing, energy transfer, and bond rotation. Lower temperatures may enhance selectivity. | 0 - 25 °C |
| Wavelength | The irradiation wavelength should be chosen to excite the sensitizer efficiently while avoiding direct photolysis of the starting material or product. | e.g., 420 nm[5][6][7] |
| Light Intensity | Higher light intensity can accelerate the reaction but may also promote photodegradation. | To be optimized |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inefficient light source or incorrect wavelength.- Presence of oxygen.- Insufficient sensitizer loading. | - Verify the output and wavelength of the light source.- Ensure thorough degassing of the reaction mixture.- Increase the catalyst loading. |
| Low Enantioselectivity | - Suboptimal sensitizer-substrate pairing.- Non-ideal temperature or solvent.- Product racemization under reaction conditions. | - Screen a variety of chiral photosensitizers.- Optimize the reaction temperature and solvent.- Evaluate the photostability of the enantioenriched product. |
| Byproduct Formation | - Photodecomposition of substrate, product, or sensitizer.- Undesired side reactions of the triplet intermediate. | - Employ a longer wavelength light source if possible.- Reduce the reaction time or light intensity.- Consider the addition of a triplet quencher that does not interfere with the desired pathway. |
Conclusion
The photochemical deracemization of 2-benzyl-2,3-allenoic acids provides a powerful and atom-economical route to enantiomerically enriched chiral allenes. A thorough understanding of the underlying mechanistic principles and meticulous control over experimental parameters are key to achieving high yields and excellent enantioselectivities. This guide offers a robust framework for implementing this methodology, thereby facilitating the synthesis of novel and complex chiral molecules for a wide range of scientific and industrial applications.
References
-
ChemRxiv. (n.d.). Electronic Coupling as the Key to Photochemical Deracemization by Asymmetric Triplet Energy Transfer. Retrieved from [Link]
-
Nyhlén, J., Eriksson, L., & Bäckvall, J. E. (2008). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Chirality, 20(1), 44-49. Retrieved from [Link]
-
Großkopf, J., Kratz, T., Rigotti, T., & Bach, T. (2022). Catalytic Photochemical Deracemization via Short-Lived Intermediates. Angewandte Chemie International Edition, 61(12), e202114878. Retrieved from [Link]
-
Plaza, M., Jandl, C., & Bach, T. (2020). Photochemical Deracemization of Allenes and Subsequent Chirality Transfer. Angewandte Chemie International Edition, 59(31), 12785-12789. Retrieved from [Link]
-
Plaza, M., Jandl, C., & Bach, T. (2020). Photochemical Deracemization of Allenes and Subsequent Chirality Transfer. Angewandte Chemie, 132(31), 12889-12893. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Deracemization of Allenes and Subsequent Chirality Transfer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Retrieved from [Link]
-
Ye, J., et al. (2014). Biotransformations of Racemic 2,3-Allenenitriles in Biphasic Systems: Synthesis and Transformations of Enantioenriched Axially Chiral 2,3-Allenoic Acids and Their Derivatives. The Journal of Organic Chemistry, 79(7), 2901-2909. Retrieved from [Link]
-
Kratz, T., et al. (2022). Photochemical Deracemization of Chiral Alkenes via Triplet Energy Transfer. Journal of the American Chemical Society, 144(23), 10133-10138. Retrieved from [Link]
-
Stierle, M., et al. (2021). Photochemical Deracemization of Primary Allene Amides by Triplet Energy Transfer: A Combined Synthetic and Theoretical Study. Journal of the American Chemical Society, 143(30), 11761-11770. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic deracemization of axially chiral allenes by energy transfer. Retrieved from [Link]
-
Stierle, M., Bitterlich, D., Westermayr, J., & Bach, T. (2025). Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. Chemical Science. Retrieved from [Link]
-
Golis, E., et al. (2021). Thioxanthone: a powerful photocatalyst for organic reactions. Organic & Biomolecular Chemistry, 19(21), 4645-4663. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid. Retrieved from [Link]
-
CCS Chemistry. (2025). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A chiral thioxanthone as an organocatalyst for enantioselective [2+2] photocycloaddition reactions induced by visible light. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental mechanistic studies of photochemical deracemization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Asymmetric photoreactions catalyzed by chiral ketones. Retrieved from [Link]
-
Stierle, M., Bitterlich, D., Westermayr, J., & Bach, T. (2025). Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst. Chemical Science, 16(1), 101-107. Retrieved from [Link]
-
ACS Publications. (2024). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. Retrieved from [Link]
-
MDPI. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Deracemization of a Medicinally-Relevant Benzopyran using an Oscillatory Flow Reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photochemical Deracemization of Chromanes and its Application to the Synthesis of Enantiopure Bioactive Compounds. Retrieved from [Link]
-
ACS Publications. (2021). Photochemical Deracemization at sp3-Hybridized Carbon Centers via a Reversible Hydrogen Atom Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical deracemization of 2,3-allenoic acids rac-1c to rac-1q as catalysed by chiral Brønsted acid 3f (50 μmol scale). Retrieved from [Link]
-
PubMed. (2010). Enantiomerically pure alleno-acetylenic macrocycles: synthesis, solid-state structures, chiroptical properties, and electron localization function analysis. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Enantiomerically Enriched Drug Precursors by Lactobacillus paracasei BD87E6 as a Biocatalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched atropisomers by biocatalytic deracemization. Retrieved from [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
Sources
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Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of 2-Benzylbut-3-enoic Acid Esters
Introduction: The Strategic Value of Chiral 2-Benzylbut-3-enoic Acid Derivatives
Optically active 2-benzylbut-3-enoic acid and its derivatives are valuable chiral building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. The presence of a stereocenter at the α-position, coupled with the versatile reactivity of the vinyl and carboxylic acid functionalities, makes these compounds strategic intermediates in asymmetric synthesis. Enzymatic kinetic resolution (EKR) has emerged as a powerful, green, and efficient methodology for accessing such enantiopure compounds. This approach leverages the inherent stereoselectivity of enzymes, most notably lipases, to differentiate between the two enantiomers of a racemic mixture.
This guide provides a comprehensive overview and detailed protocols for the kinetic resolution of 2-benzylbut-3-enoic acid esters, with a focus on the use of Candida antarctica lipase B (CALB). We will delve into the mechanistic underpinnings of lipase catalysis, provide step-by-step experimental procedures, and discuss critical parameters for process optimization and analytical validation.
Theoretical Framework: The Principles of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is predicated on the differential reaction rates of two enantiomers with a chiral catalyst. In the case of lipase-catalyzed resolution of a racemic ester, the enzyme will preferentially catalyze the hydrolysis or transesterification of one enantiomer over the other. This results in a mixture of an unreacted, enantiomerically enriched substrate and a product with the opposite configuration.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is desirable as it allows for the attainment of high enantiomeric excess (ee) for both the unreacted substrate and the product at or near 50% conversion.
Lipases, particularly CALB (often used in its immobilized form, Novozym® 435), are serine hydrolases that operate via a "ping-pong bi-bi" mechanism.[1] In the context of ester hydrolysis, this involves two main stages:
-
Acylation: The serine residue in the enzyme's active site attacks the carbonyl group of the ester, forming a tetrahedral intermediate. An acyl-enzyme complex is then formed with the release of the alcohol.
-
Deacylation: A nucleophile (in hydrolysis, a water molecule) attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid.
The enantioselectivity of the lipase arises from the diastereomeric interactions between the chiral substrate and the chiral environment of the enzyme's active site.
Experimental Protocols
Part 1: Substrate Preparation - Esterification of Racemic 2-Benzylbut-3-enoic Acid
The choice of ester is a critical parameter in lipase-catalyzed kinetic resolution. While simple alkyl esters (methyl, ethyl) can be used, activated esters such as vinyl esters often lead to enhanced reaction rates and enantioselectivities. This is because the enol released upon acylation tautomerizes to a stable aldehyde, rendering the reaction effectively irreversible.
Protocol 1.1: Synthesis of Methyl 2-Benzylbut-3-enoate
-
Reagents: Racemic 2-benzylbut-3-enoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve racemic 2-benzylbut-3-enoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) with stirring.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify by flash column chromatography on silica gel if necessary.
-
Protocol 1.2: Synthesis of Vinyl 2-Benzylbut-3-enoate
-
Reagents: Racemic 2-benzylbut-3-enoic acid, Vinyl acetate, Palladium(II) acetate, an appropriate phosphine ligand (e.g., triphenylphosphine), and a suitable base (e.g., diisopropylethylamine) in an anhydrous solvent like THF or toluene.
-
Note: This is a more advanced procedure involving transition-metal catalysis and should be performed under an inert atmosphere by personnel experienced with such reactions.
Part 2: Lipase-Catalyzed Kinetic Resolution
The following protocol is a general starting point using the robust and widely cited Novozym® 435 (immobilized CALB). Optimization of solvent, temperature, and reaction time is highly recommended for this specific substrate.
Protocol 2.1: Enzymatic Hydrolysis of Methyl 2-Benzylbut-3-enoate
-
Materials: Racemic methyl 2-benzylbut-3-enoate, Novozym® 435, Phosphate buffer (e.g., 0.1 M, pH 7.0), a suitable organic co-solvent (e.g., tert-butanol, diisopropyl ether), and a thermostatically controlled shaker.
-
Procedure:
-
To a screw-capped vial, add racemic methyl 2-benzylbut-3-enoate (e.g., 100 mg, 1.0 eq).
-
Add the phosphate buffer and organic co-solvent (a typical ratio is 9:1 v/v). The use of a co-solvent is often necessary to ensure substrate solubility.
-
Add Novozym® 435 (typically 10-50% by weight of the substrate).
-
Seal the vial and place it in a thermostatically controlled shaker at a set temperature (e.g., 30-50 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking small aliquots of the reaction mixture. Analyze the conversion and enantiomeric excess (%ee) of the substrate and product by chiral HPLC or GC (see Part 3).
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted ester and the acid product in high enantiomeric purity.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed, dried, and potentially reused).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the unreacted ester from the acidic product by extraction with a mild aqueous base (e.g., 5% NaHCO₃ solution). The ester will remain in the organic phase, while the acid will move to the aqueous phase.
-
Acidify the aqueous phase (e.g., with 1M HCl) and extract the enantiomerically enriched 2-benzylbut-3-enoic acid with an organic solvent.
-
Dry and concentrate both organic fractions to isolate the resolved ester and acid.
-
Part 3: Analytical Methods - Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice. As direct separation of the enantiomers of 2-benzylbut-3-enoic acid or its esters on a specific chiral stationary phase is not widely reported, a derivatization approach to form diastereomers that can be separated on a standard achiral column is a robust strategy.
Protocol 3.1: Indirect Chiral HPLC Analysis via Diastereomeric Amide Formation
-
Reagents: Sample containing 2-benzylbut-3-enoic acid, a chiral amine (e.g., (R)-(+)-1-phenylethylamine), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., dichloromethane).
-
Procedure (for the acid product):
-
To a small, dry vial, add a sample of the isolated 2-benzylbut-3-enoic acid (approx. 1 mg).
-
Dissolve in anhydrous dichloromethane.
-
Add the coupling agent (1.1 eq) and the chiral amine (1.1 eq).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
The resulting solution containing the diastereomeric amides can be directly analyzed by achiral HPLC.
-
-
HPLC Conditions (Starting Point):
-
Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (or a buffer like 0.1% formic acid in water). A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Note: The unreacted ester must first be hydrolyzed to the acid before derivatization to determine its enantiomeric excess.
-
Protocol 3.2: Direct Chiral GC Analysis of Methyl Esters
For the analysis of the methyl ester, direct separation on a chiral GC column is a possibility.
-
GC Conditions (Starting Point):
-
Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injector.
-
Oven Program: Start with an initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Detector: Flame Ionization Detector (FID).
-
Optimization and Data Interpretation
The success of the kinetic resolution is highly dependent on several factors that can be systematically optimized.
| Parameter | Rationale and Considerations | Typical Range |
| Enzyme | Candida antarctica lipase B (Novozym® 435) is highly recommended due to its broad substrate scope and high enantioselectivity.[2] | N/A |
| Substrate | Vinyl esters are often superior due to the irreversible nature of the reaction.[3] Simple alkyl esters are easier to prepare. | Methyl, Ethyl, Vinyl |
| Solvent | The solvent influences enzyme activity and stability. Non-polar, hydrophobic solvents like hexane, heptane, or diisopropyl ether are often preferred.[4] | Hexane, Heptane, Toluene, Diisopropyl ether, tert-Butanol |
| Temperature | Higher temperatures increase the reaction rate but may decrease enantioselectivity and enzyme stability. | 30 - 60 °C |
| Enzyme Loading | Higher enzyme loading increases the reaction rate but also the cost. | 10 - 100% (w/w of substrate) |
| Water Content | For hydrolysis, water is a reactant. For transesterification in organic solvents, a small amount of water is essential for enzyme activity, but excess water can promote competing hydrolysis. | Controlled addition or use of molecular sieves |
Data Presentation:
The results of the kinetic resolution should be presented clearly, detailing the conversion (c), the enantiomeric excess of the remaining substrate (eeS), and the enantiomeric excess of the product (eeP). The enantiomeric ratio (E) can be calculated from these values.
Visualizing the Workflow and Mechanism
Workflow Diagram
Caption: Workflow for the lipase-catalyzed kinetic resolution of 2-benzylbut-3-enoic acid esters.
Reaction Mechanism
Caption: Simplified Ping-Pong Bi-Bi mechanism for enantioselective lipase-catalyzed ester hydrolysis.
Conclusion and Expert Recommendations
The lipase-catalyzed kinetic resolution of 2-benzylbut-3-enoic acid esters is a highly viable method for the production of their enantiopure forms. The use of immobilized Candida antarctica lipase B (Novozym® 435) is the recommended starting point due to its proven efficacy and stability. For optimal results, we advise screening different ester forms, with a particular emphasis on vinyl esters, and evaluating a range of non-polar organic solvents. Careful monitoring of the reaction to stop at approximately 50% conversion is key to achieving high enantiomeric excess for both the recovered substrate and the product. The development of a reliable chiral analytical method, potentially involving derivatization, is a prerequisite for the successful implementation and optimization of this protocol.
References
- Scilit. (n.d.). Kinetics of Lipase Catalyzed Resolution of Racemic Alcohols by Reversible Interesterification.
- Yang, H., Henke, E., & Bornscheuer, U. T. (1999). The Use of Vinyl Esters Significantly Enhanced Enantioselectivities and Reaction Rates in Lipase-Catalyzed Resolutions of Arylaliphatic Carboxylic Acids. The Journal of Organic Chemistry, 64(5), 1709-1712.
- PubMed. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350.
- ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.
- PMC. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
- ResearchGate. (2024). Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams.
- RSC Publishing. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B.
- ResearchGate. (n.d.). Enzymatic Kinetic Resolution with Novozyme 435®.
- ResearchGate. (n.d.). Chiral analysis of compounds 2 and 3 using an NB chiral column eluted....
- Via Medica Journals. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds.
- MDPI. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
- MDPI. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols.
- JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review.
- PMC. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
- ChemRxiv. (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids.
- Digital CSIC. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?.
- ResearchGate. (2015). Optimization of lipase-catalyzed synthesis of fructose stearate using response surface methodology.
- Biointerface Research in Applied Chemistry. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis.
- SciELO. (2011). Successive cycles of utilization of novozym 435 in three different reaction systems.
- PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- SciSpace. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system.
- Semantic Scholar. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral.
- ResearchGate. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters.
- Malaysian Journal of Fundamental and Applied Sciences. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Enantiopure 2-Piperidinol.
- ResearchGate. (2010). Synthesis of Enantiopure Benzyl Homoallylamines by Indium‐Mediated Barbier‐Type Allylation Combined with Enzymatic Kinetic Resolution: Towards the Chemoenzymatic Synthesis of N‐Containing Heterocycles.
- MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- ResearchGate. (n.d.). Scheme 43. Preparation of enantiopure b 2,3-amino acid derivatives by....
- PMC. (n.d.). (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid.
Sources
palladium-catalyzed allylic alkylation for chiral acid synthesis
High-Performance Synthesis of -Quaternary Chiral Acids via Palladium-Catalyzed Allylic Alkylation[1][2]
Executive Summary
The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in organic synthesis, particularly for the production of chiral carboxylic acids used in pharmaceutical intermediates (e.g., NSAIDs, metabolic modulators). Traditional methods like chiral resolution or auxiliary-based alkylation often suffer from poor atom economy and scalability.
This guide details the application of Palladium-Catalyzed Decarboxylative Allylic Alkylation (Pd-DcA) . Unlike standard cross-coupling, this methodology leverages the formation of a
Mechanistic Insight: The Inner-Sphere Paradigm
To master this reaction, one must understand the divergence from the classical Tsuji-Trost mechanism. Standard allylic alkylation with "soft" nucleophiles (pKa < 25) proceeds via an outer-sphere attack on the
However, Decarboxylative Allylic Alkylation (DcA) involves a "hard" enolate nucleophile generated in situ via decarboxylation. This often proceeds via an inner-sphere mechanism where the enolate binds directly to the Palladium center before reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: Pd(0) inserts into the allyl-oxygen bond.[1]
-
Decarboxylation: Loss of
generates a Pd(II)- -allyl enolate pair. -
Reductive Elimination: The enolate attacks the allyl ligand (inner-sphere) to form the C-C bond.
Pathway Visualization
The following diagram contrasts the standard outer-sphere pathway with the DcA inner-sphere pathway utilized in this protocol.
Figure 1: Mechanistic divergence in Pd-Catalyzed Allylic Alkylation. The DcA pathway (blue) is critical for chiral acid synthesis precursors.
Strategic Application: From Ketone to Acid
While the Pd-AAA reaction produces a ketone (or aldehyde), this is the most robust entry point for chiral acids. Direct alkylation of acid enolates is chemically difficult. Therefore, the strategy is:
-
Mask: Use an allyl
-keto ester (easy to synthesize). -
Asymmetry: Perform Pd-DcA to create the
-quaternary ketone.[2][3] -
Reveal: Oxidatively cleave the ketone (or the allyl group) to yield the chiral carboxylic acid.
| Parameter | Standard Alkylation | Pd-DcA (This Protocol) |
| Substrate | Enolate + Alkyl Halide | Allyl Enol Carbonate / |
| Stereocontrol | Auxiliaries (Stoichiometric) | Ligand (Catalytic) |
| Quaternary Centers | Difficult (Steric hindrance) | Excellent (Intramolecular delivery) |
| Atom Economy | Low (Salt waste) | High (CO2 byproduct only) |
Experimental Protocol
Protocol A: Synthesis of -Quaternary Ketones (Acid Precursors)
Target: Enantioselective formation of 2-allyl-2-methylcyclohexanone (or generic acyclic analog). Reference Grounding: Based on methodologies by Stoltz et al. (Caltech) and Trost et al. (Stanford).
4.1 Reagents & Equipment
-
Precursor: Allyl
-keto ester (synthesized via standard acylation of ketone). -
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand:
(Phosphinooxazoline) for cyclic ketones OR Trost Ligand for acyclic systems. -
Solvent: Anhydrous Toluene or 2:1 Hexane/Toluene (Degassed).
-
Equipment: Schlenk line or Glovebox (Strict
exclusion required).
4.2 Step-by-Step Workflow
Step 1: Catalyst Complexation (Pre-stir)
Context: Pd(0) sources like
are air-stable but the active catalytic species is sensitive. Pre-complexing ensures the ligand is bound before the substrate enters.
-
In a flame-dried Schlenk flask under Argon, charge
(0.025 equiv) and the Chiral Ligand (0.0625 equiv). -
Add anhydrous, degassed Toluene (concentration 0.05 M relative to substrate).
-
Stir at 25°C for 30 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation.
Step 2: Substrate Addition
-
Dissolve the Allyl
-keto ester (1.0 equiv) in a minimal amount of degassed Toluene. -
Add the substrate solution to the catalyst mixture via syringe.
-
Note: If using Allyl Enol Carbonates, no base is needed. If using
-keto esters directly without decarboxylation pre-steps, ensure the substrate is the allyl ester form which spontaneously decarboxylates upon ionization.
Step 3: Reaction Monitoring
-
Stir at 25°C - 30°C.
-
Monitor via TLC or GC-MS. Evolution of gas (
) is a positive sign of reaction progress. -
Reaction typically completes in 12–24 hours.
Step 4: Workup & Isolation
-
Filter the reaction mixture through a small pad of silica gel (eluting with
) to remove the Palladium catalyst. -
Concentrate in vacuo.
-
Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).
Step 5: Conversion to Chiral Acid (The "Reveal")
Context: To convert the
-quaternary ketone to an acid.
-
Method A ( oxidative cleavage of allyl): Treat product with
(cat) and in . This cleaves the allyl group to a carboxylic acid ( ). -
Method B (Haloform): If the product is a methyl ketone, use
to cleave to the acid.
Troubleshooting & Optimization (Self-Validating Systems)
High-performance catalysis requires "self-validating" checks. If the reaction fails, use this logic tree:
-
Symptom: No Reaction (Starting Material Recovered)
-
Cause: Catalyst poisoning or inactive Pd(0).
-
Check: Did the pre-stir color change? If it remained dark purple, the ligand did not bind, or the Pd is oxidized. Ensure solvents are sparged with Argon for >20 mins.
-
-
Symptom: Low Enantioselectivity (<50% ee)
-
Cause: "Outer-sphere" background reaction or solvent polarity issues.
-
Fix: Switch to non-polar solvents (Hexane/Toluene). Polar solvents stabilize the separated ion pair, encouraging racemization or outer-sphere attack.
-
Fix: Lower temperature to 0°C (though this may slow decarboxylation).
-
-
Symptom: Protonated Product (No Allyl group)
-
Cause: Presence of water acting as a proton source for the enolate.
-
Fix: Flame-dry all glassware. Use molecular sieves in the solvent.
-
References
-
Stoltz, B. M., et al. (2019).[4] Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Fully Substituted N-Acyl Indole-Derived Enol Carbonates. California Institute of Technology.
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045.
-
Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry.
-
Keith, J. A., & Behenna, D. C. (2012). The Reaction Mechanism of the Enantioselective Tsuji Allylation: Inner-Sphere vs Outer-Sphere Pathways. Journal of the American Chemical Society.[5]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones [organic-chemistry.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Application Note: Stereoselective Synthesis of (4R,5R)-5-(iodomethyl)-4-benzyldihydrofuran-2-one via Iodolactonization of (R)-2-benzylbut-3-enoic acid
Introduction: The Strategic Value of Stereocontrolled Iodolactonization
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1][2] The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers often exhibiting varied efficacy or even adverse effects.[1] Chiral γ-lactones are privileged structural motifs found in numerous natural products and serve as versatile building blocks for complex pharmaceutical intermediates.[3][4][5]
Iodolactonization is a powerful and reliable organic reaction that enables the formation of a lactone ring through the intramolecular addition of a carboxylic acid's oxygen and an iodine atom across a carbon-carbon double bond.[6][7] First reported by Bougalt in 1904, this reaction proceeds under mild conditions and installs a versatile iodine handle into the product, suitable for further synthetic transformations.[6][8]
This application note provides a detailed protocol and scientific rationale for the stereoselective iodolactonization of (R)-2-benzylbut-3-enoic acid. By leveraging the pre-existing stereocenter at the C2 position, this reaction proceeds with high diastereoselectivity to yield (4R,5R)-5-(iodomethyl)-4-benzyldihydrofuran-2-one, a valuable chiral intermediate for downstream applications. We will explore the underlying mechanism, provide a robust experimental workflow, and discuss the expected outcomes and characterization.
Mechanism and Rationale for Stereoselectivity
The success of this stereoselective transformation hinges on a well-understood reaction pathway. The process is initiated by the electrophilic attack of iodine (I₂) on the electron-rich alkene of the butenoic acid substrate.
Causality Behind Experimental Choices:
-
Role of the Base: The reaction is typically performed under mildly basic conditions, using a reagent like sodium bicarbonate (NaHCO₃).[8][9] The carboxylic acid is deprotonated to form the more nucleophilic carboxylate anion. This step is crucial; increasing the nucleophilicity of the oxygen atom ensures it can effectively compete in the subsequent intramolecular cyclization step.[9]
-
Iodonium Ion Formation: The iodine molecule reacts with the double bond to form a cyclic, positively charged iodonium ion intermediate.[6][8]
-
Intramolecular Cyclization (Stereo-determining Step): The carboxylate attacks the iodonium ion. According to Baldwin's rules, a 5-exo-tet ring closure is highly favored, leading to the formation of the five-membered γ-lactone ring.[6] The attack occurs in an Sₙ2-like fashion, proceeding with an anti-addition geometry. This means the carboxylate attacks from the face opposite to the iodonium bridge.
-
Stereochemical Induction: The pre-existing R-chirality at the C2 carbon, which bears a sterically demanding benzyl group, dictates the facial selectivity of the initial iodonium ion formation and influences the conformation of the transition state during cyclization. The molecule will adopt a conformation that minimizes steric hindrance, leading to a highly diastereoselective attack and the formation of the trans product, (4R,5R)-5-(iodomethyl)-4-benzyldihydrofuran-2-one.
Caption: Figure 1: Stereoselective Iodolactonization Mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution should yield the target compound with high purity and diastereoselectivity, confirmable by the characterization methods outlined in Section 4.0.
3.1 Materials and Reagents
-
(R)-2-benzylbut-3-enoic acid
-
Iodine (I₂), crystal
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
3.2 Reagent Stoichiometry and Quantities
This table provides reagent quantities for a representative 5 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| (R)-2-benzylbut-3-enoic acid | C₁₁H₁₂O₂ | 176.21 | 5.0 | 1.0 | 881 mg |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 15.0 | 3.0 | 1.26 g |
| Iodine | I₂ | 253.81 | 7.5 | 1.5 | 1.90 g |
| Potassium Iodide | KI | 166.00 | 7.5 | 1.5 | 1.25 g |
3.3 Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-benzylbut-3-enoic acid (881 mg, 5.0 mmol). Dissolve the acid in 25 mL of dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Base Addition: In a separate beaker, dissolve sodium bicarbonate (1.26 g, 15.0 mmol) and potassium iodide (1.25 g, 7.5 mmol) in 25 mL of deionized water. Add this aqueous solution to the flask containing the substrate. The use of KI helps solubilize the iodine in the aqueous phase by forming the triiodide ion (I₃⁻), facilitating its transfer to the organic phase for reaction.
-
Iodine Addition: While stirring the biphasic mixture vigorously at 0°C, add solid iodine (1.90 g, 7.5 mmol) in small portions over 15-20 minutes. A dark brown color will persist.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system), observing the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture again to 0°C. Quench the excess iodine by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine completely disappears, resulting in a colorless organic layer.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Work-up - Washing and Drying: Combine all organic layers. Wash the combined organic phase with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a pale yellow oil or semi-solid, can be purified by silica gel column chromatography using a solvent gradient (e.g., starting with 9:1 Hexanes:EtOAc) to afford the pure iodolactone.[10]
Expected Results and Troubleshooting
-
Product: (4R,5R)-5-(iodomethyl)-4-benzyldihydrofuran-2-one.
-
Appearance: A white to off-white solid or a viscous oil.
-
Yield: Typical yields for iodolactonization reactions range from 70-95%.[10]
-
Characterization:
-
¹H NMR: Expect characteristic peaks for the diastereotopic protons of the benzyl CH₂, the protons on the lactone ring, and the iodomethyl (CH₂I) group.
-
¹³C NMR: The carbonyl carbon of the lactone should appear around 175-180 ppm. The carbon bearing the iodine (CH₂I) will be significantly shifted upfield (typically 0-10 ppm).
-
FT-IR: A strong absorption band for the γ-lactone carbonyl (C=O) stretch is expected around 1770-1790 cm⁻¹.
-
Optical Rotation: A specific rotation value should be obtained to confirm the enantiomeric purity of the product.
-
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor mixing of biphasic system. | Allow the reaction to stir longer. Ensure vigorous stirring to maximize the interface between the organic and aqueous layers. |
| Low Yield | Product loss during work-up. Reversion of the reaction (less common). | Ensure pH of the aqueous layer is neutral or slightly acidic before extraction. Be meticulous during the extraction and drying steps. |
| Formation of Diastereomers | Loss of stereocontrol. Reaction run at elevated temperatures. | Ensure the reaction is run at the recommended temperature (0°C to RT). Kinetic control generally favors one diastereomer.[10][11] |
| Unidentified Side Products | Impurities in starting material. Over-reaction or decomposition. | Purify the starting acid before use. Avoid unnecessarily long reaction times or exposure to light. |
Conclusion and Future Applications
The iodolactonization of (R)-2-benzylbut-3-enoic acid is a highly efficient and stereoselective method for synthesizing the valuable chiral building block (4R,5R)-5-(iodomethyl)-4-benzyldihydrofuran-2-one. The protocol is robust, uses readily available reagents, and proceeds under mild conditions.
The resulting iodolactone is not merely an endpoint. The carbon-iodine bond is a versatile functional group that serves as a linchpin for further molecular complexity. It is an excellent substrate for a variety of transformations, including:
-
Nucleophilic Substitution: Reaction with nucleophiles (e.g., azides, cyanides, alkoxides) to introduce new functional groups.
-
Cross-Coupling Reactions: Participation in Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to form new C-C bonds.[8]
-
Elimination Reactions: Formation of an exocyclic methylene group.
-
Conversion to Epoxides: Treatment with a base like sodium methoxide can lead to the corresponding chiral epoxy ester, another highly valuable synthetic intermediate.[10]
This strategic use of iodolactonization provides a reliable entry point into a diverse range of complex, enantiomerically pure molecules essential for the advancement of pharmaceutical research.
References
-
Wikipedia. Iodolactonization. [Link]
-
Jacobsen, E. N., et al. (2022). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Chemical Science. [Link]
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Gabriele, B., et al. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry. [Link]
-
Bartlett, P. A., & Gonzalez, F. B. (1988). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses. [Link]
-
Biswas, T. (2022). Iodolactone formation with mechanism. YouTube. [Link]
-
Stoltz, B. M., et al. (2004). Synthesis of γ,δ-Unsaturated and δ,ε-Unsaturated α-Amino Acids from Fragmentation of γ- and δ-Lactones. The Journal of Organic Chemistry. [Link]
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Lough, W. J., & Wainer, I. W. (2018). The Significance of Chirality in Drug Design and Development. PMC. [Link]
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Chemistry Notes. (2022). Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. [Link]
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Shibasaki, M., et al. (2013). Enantioselective Iodolactonization of Allenoic Acids. RSC Publishing. [Link]
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Kim, M. J., et al. (2011). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology. [Link]
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Chamberlin, A. R., et al. (2015). Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. Request PDF. [Link]
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Chen, D., et al. (2019). One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids. PMC. [Link]
-
Kourist, R., et al. (2020). Formation of saturated δ-lactones from unsaturated fatty acids. ResearchGate. [Link]
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Kim, M. J., et al. (2011). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology. [Link]
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Denmark, S. E., & Werner, N. S. (2011). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. PMC. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]
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Wang, C., et al. (2021). Iron-Catalyzed Radical Annulation of Unsaturated Carboxylic Acids with Disulfides for the Synthesis of γ-Lactones. The Journal of Organic Chemistry. [Link]
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Faria, N. T., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. International Journal of Molecular Sciences. [Link]
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Skibiński, A., et al. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules. [Link]
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Strategic Synthesis of Chiral Furan Derivatives from 2-Benzylbut-3-enoic Acid
An Application Note and Protocol Guide for Researchers
Abstract
Chiral furan derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2] This document provides a comprehensive technical guide for the enantioselective synthesis of chiral furan derivatives, commencing from the readily accessible starting material, 2-benzylbut-3-enoic acid. As a direct, single-step conversion is not prominently established, this guide presents a robust, strategic two-step approach centered on asymmetric halolactonization. We detail the underlying mechanistic principles, provide validated protocols, and discuss alternative strategies, offering researchers and drug development professionals a practical framework for accessing these high-value chiral building blocks.
Introduction: The Significance of Chiral Furans
The furan ring is a five-membered aromatic heterocycle integral to a vast array of natural products and pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, like phenyl rings, make it a cornerstone in drug design.[2] When chirality is introduced, either on the furan core or a substituent, the potential for specific and potent interactions with biological targets such as enzymes and receptors increases dramatically.[3] The synthesis of enantiomerically pure furan derivatives is therefore a critical objective in modern medicinal chemistry, enabling the development of novel therapeutics with improved efficacy and safety profiles.[2][4] This guide focuses on a strategic pathway to these molecules from 2-benzylbut-3-enoic acid, a γ,δ-unsaturated carboxylic acid.
Proposed Synthetic Strategy: A Two-Step Approach
The most logical and experimentally supported pathway for the enantioselective conversion of 2-benzylbut-3-enoic acid to a chiral furan derivative involves an initial asymmetric cyclization to install the stereocenter, followed by subsequent modification to generate the aromatic furan ring.
Caption: Simplified catalytic cycle for asymmetric iodolactonization. [5] The efficiency of stereodifferentiation is critically dependent on non-covalent interactions, such as hydrogen bonding and potential aryl/aryl interactions between the substrate and the catalyst. [6]
Experimental Protocols
Protocol 1: Catalytic Asymmetric Iodolactonization of 2-Benzylbut-3-enoic Acid
This protocol is adapted from established procedures for the asymmetric iodolactonization of unsaturated carboxylic acids using chiral organocatalysts. [6][7] Materials:
-
2-Benzylbut-3-enoic acid (Substrate)
-
Chiral Squaramide Catalyst (e.g., derivative 6b from Jacobsen et al.)[6]
-
N-Iodosuccinimide (NIS)
-
Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-benzylbut-3-enoic acid (1.0 equiv).
-
Add the chiral squaramide catalyst (0.05 - 0.10 equiv).
-
Dissolve the solids in the anhydrous solvent (e.g., Toluene, to a concentration of ~0.1 M).
-
Cool the reaction mixture to the optimized temperature (typically between -20 °C and -78 °C) using a suitable cooling bath. The precise temperature is critical for achieving high enantioselectivity.
-
In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.1 - 1.2 equiv) in the same anhydrous solvent.
-
Add the NIS solution to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at the same temperature for the required time (typically 24-48 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of Ethyl Acetate in Hexanes) to afford the chiral iodolactone.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Elimination to Form 4-benzyl-5-methylenedihydrofuran-2(3H)-one
Materials:
-
Chiral 4-benzyl-5-(iodomethyl)dihydrofuran-2(3H)-one (from Protocol 1)
-
Non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile)
Procedure:
-
Dissolve the purified iodolactone (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add DBU (1.5 - 2.0 equiv) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with dilute acid (e.g., 1 M HCl) to remove the DBU, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the butenolide product. This product is a valuable chiral building block for further elaboration into fully aromatic furans or other complex molecules.
Data Presentation: Expected Outcomes
The success of the key iodolactonization step is measured by yield and enantioselectivity. The table below presents representative data from analogous systems reported in the literature, which can serve as a benchmark for optimizing the reaction of 2-benzylbut-3-enoic acid.
| Catalyst System | Substrate Type | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Squaramide | 5-Arylhex-5-enoic acids | -20 | 85-95 | 90-96 | [6] |
| PyBidine-Ni(OAc)₂ | Alkenyl carboxylic acids | -78 | High | up to 89 | [7] |
| Tri-Zn Complex | Alkenoic acids | - | High | High | [5] |
Alternative Strategy: Palladium-Catalyzed Asymmetric Cyclization
An alternative and highly powerful approach involves transition metal catalysis. Palladium-catalyzed oxidative cyclizations, often referred to as Wacker-type cyclizations, can convert unsaturated acids or alcohols into heterocyclic products. [8]An enantioselective variant using a chiral palladium-ligand complex could potentially achieve the desired transformation in a single, highly atom-economical step.
This strategy might involve the reaction of 2-benzylbut-3-enoic acid with a Pd(II) catalyst in the presence of a chiral ligand (e.g., a derivative of SPARTEINE or BINAP) and an oxidant. [8][9]The reaction would likely proceed through an oxypalladation mechanism, followed by reductive elimination to yield the chiral lactone and regenerate the active catalyst. [10]While requiring more specialized catalysts, this approach offers a promising avenue for direct access to chiral dihydrofuranones.
Conclusion
The preparation of chiral furan derivatives from 2-benzylbut-3-enoic acid is a challenging yet highly rewarding endeavor for synthetic and medicinal chemists. The strategic pathway detailed in this guide, centered on a robust asymmetric iodolactonization protocol, provides a reliable method for establishing the critical stereocenter and generating a versatile chiral dihydrofuranone intermediate. This intermediate is primed for further transformations into a variety of high-value furan-containing molecules. By understanding the underlying mechanisms and carefully executing the provided protocols, researchers can effectively access these important scaffolds for application in drug discovery and development.
References
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-
Demir, A. S., Sesemoglu, O., Ulku, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. HELVETICA CHIMICA ACTA, 91–105. Retrieved from [Link]
- (n.d.). Catalytic Enantioselective Reactions of Biomass-Derived Furans. ResearchGate.
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(2024, June 25). Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa-[6], Oxa-[11], and Dioxah[11]elicenes. CCS Chemistry - Chinese Chemical Society. Retrieved from
-
Vejelind, P., & Jacobsen, E. N. (2012). Asymmetric iodolactonization utilizing chiral squaramides. PubMed. Retrieved from [Link]
-
Lee, E., Bang, J., & Kwon, J. (2015). Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. PubMed. Retrieved from [Link]
- (n.d.). The Role of Ni-Carboxylate During Catalytic Asymmetric Iodolactonization Using PyBidine-Ni(OAc)2.
-
Ma, S., Yu, S., & Gu, Z. (2007). Palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes: an efficient synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives and the synthetic application. PubMed. Retrieved from [Link]
- (2018, December 18). Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid.
- (n.d.). Furan and Its Derivatives | Request PDF. ResearchGate.
-
(2022, January 21). Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. MDPI. Retrieved from [Link]
- (n.d.). Reaction Mechanism of Asymmetric Iodolactonization (A) Plausible.... ResearchGate.
-
Sun, H. L., Wang, T. T., Lv, Z. L., Feng, J. L., Geng, D. P., Li, Y. M., & Li, K. (2010). Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. PubMed. Retrieved from [Link]
- (n.d.). Addition-Cyclization Protocol for the Enantioselective Synthesis of Furans | Request PDF. ResearchGate.
- (n.d.). Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. ResearchGate.
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Trend, R. M., Ramtohul, Y. K., Ferreira, E. M., & Stoltz, B. M. (2003). Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. Angewandte Chemie International Edition, 42, 2892-2895. Retrieved from [Link]
- (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS.
-
(n.d.). Palladium-catalyzed asymmetric dearomative cyclization in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]
-
Shao, L., Miyata, S., Muramatsu, H., Kawano, H., Ishii, Y., Saburi, M., & Uchida, Y. (1990). Asymmetric synthesis of (R)- and (S)-4-(substituted benzyl)dihydrofuran-2(3H)-ones: an application of the ruthenium-binap complex-catalysed asymmetric hydrogenation of alkylidenesuccinic acids. Journal of the Chemical Society, Perkin Transactions 1, 1441-1445. Retrieved from [Link]
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Application Note: Stereoselective Synthesis of Milvexian Analogs via Chiral Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of key chiral intermediates for Milvexian, a novel, orally bioavailable Factor XIa (FXIa) inhibitor. The focus of this application note is the strategic use of chiral carboxylic acids for the resolution of a racemic precursor, a critical step in establishing the required stereochemistry for potent bioactivity. This document outlines the scientific rationale behind the synthetic strategy, provides step-by-step experimental procedures, and includes data interpretation guidelines to support researchers in the development of Milvexian analogs.
Introduction
Milvexian (BMS-986177/JNJ-70033093) is a potent and selective inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By targeting FXIa, Milvexian offers the potential for a new class of anticoagulants with a reduced risk of bleeding compared to current therapies.[3][4] The complex macrocyclic structure of Milvexian necessitates a sophisticated synthetic approach, with precise control of stereochemistry being paramount for its therapeutic efficacy.
The core of many Milvexian analogs contains a chiral amine moiety within a macrocyclic framework. The absolute configuration of this stereocenter is crucial for optimal binding to the active site of FXIa. This application note details a robust and scalable method for obtaining enantiomerically pure intermediates through diastereomeric salt resolution using a chiral carboxylic acid. This classical yet highly effective technique remains a cornerstone of pharmaceutical process chemistry due to its reliability and cost-effectiveness.[1][5]
This guide will provide a detailed, field-proven protocol for the synthesis of a representative chiral amine intermediate, which serves as a foundational building block for a variety of Milvexian analogs.
Synthetic Strategy: The Power of Chiral Resolution
The overall synthetic strategy for Milvexian and its analogs involves the assembly of several key fragments, followed by a macrocyclization step, often achieved through ring-closing metathesis (RCM).[3] A critical precursor to this macrocyclization is a chiral diamine or amino acid derivative that forms the backbone of the macrocycle.
Our focus here is on the preparation of a key chiral amine intermediate. The synthesis begins with the construction of a racemic precursor, which is then resolved into its constituent enantiomers. The chosen method is diastereomeric salt formation, a technique that leverages the different physical properties of diastereomers.[5]
The workflow can be summarized as follows:
-
Synthesis of the Racemic Precursor: A multi-step synthesis to construct the core heterocyclic system containing the racemic amine.
-
Chiral Resolution: Reaction of the racemic amine with a single enantiomer of a chiral carboxylic acid (the resolving agent) to form a mixture of diastereomeric salts.
-
Selective Crystallization: Exploiting the differential solubility of the diastereomeric salts to selectively crystallize one diastereomer.
-
Liberation of the Chiral Amine: Treatment of the isolated diastereomeric salt with a base to liberate the enantiomerically pure amine.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and resolution of a representative chiral amine intermediate.
Part 1: Synthesis of a Racemic Precursor
This protocol describes a plausible synthesis of a racemic amine precursor that can be used to build a Milvexian analog.
Protocol 1: Synthesis of Racemic Amine Precursor
-
Step 1: Michael Addition: To a solution of a suitable pyrazole derivative (1.0 eq) in anhydrous THF (0.5 M), add a strong base such as sodium hydride (1.1 eq) at 0 °C. Stir for 30 minutes, then add a solution of an appropriate α,β-unsaturated ester (1.05 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. Purify the product by column chromatography.
-
Step 2: Reduction of the Ester: Dissolve the product from Step 1 in anhydrous THF (0.2 M) and cool to 0 °C. Add lithium aluminum hydride (2.0 eq) portion-wise. Stir the reaction at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to yield the corresponding alcohol.
-
Step 3: Conversion to Azide: Dissolve the alcohol from Step 2 in anhydrous DCM (0.3 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 1 hour at 0 °C. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Dissolve the crude mesylate in DMF (0.5 M) and add sodium azide (3.0 eq). Heat the mixture to 80 °C for 6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Step 4: Reduction to the Racemic Amine: Dissolve the azide from Step 3 in methanol (0.2 M) and add palladium on carbon (10 mol%). Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain the racemic amine precursor.
Part 2: Chiral Resolution using (+)-Tartaric Acid
This protocol details the resolution of the racemic amine using (+)-tartaric acid, a readily available and effective chiral resolving agent.[5][6]
Protocol 2: Diastereomeric Salt Resolution
-
Salt Formation: In a flask, dissolve (+)-tartaric acid (0.5 eq based on the racemic amine) in a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating. In a separate flask, dissolve the racemic amine precursor (1.0 eq) in the same solvent. Slowly add the amine solution to the tartaric acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Allow the solution to stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. Dry the crystals under vacuum.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried diastereomeric salt in water and add a 2M solution of sodium hydroxide until the pH is >12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
Data Presentation and Analysis
The success of the chiral resolution is quantified by the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Table 1: Representative Data for Chiral Resolution
| Parameter | Value |
| Starting Material | Racemic Amine Precursor |
| Resolving Agent | (+)-Tartaric Acid |
| Crystallization Solvent | Methanol/Water (9:1) |
| Yield of Diastereomeric Salt | 40-45% (based on one enantiomer) |
| Yield of Enriched Amine | 85-95% (from the salt) |
| Enantiomeric Excess (e.e.) | >98% |
Chiral HPLC Analysis:
A typical chiral HPLC setup would involve a chiral stationary phase column (e.g., a polysaccharide-based column) with a mobile phase consisting of a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine. The two enantiomers will have different retention times, allowing for their separation and quantification.
Conclusion
The synthesis of Milvexian analogs with high stereochemical purity is a critical undertaking in the development of next-generation anticoagulants. The use of chiral acid intermediates for the resolution of racemic precursors represents a robust, scalable, and economically viable strategy. The protocols detailed in this application note provide a solid foundation for researchers to produce key chiral building blocks for Milvexian and related compounds. Careful optimization of the resolution conditions, particularly the choice of solvent and crystallization temperature, is essential for achieving high enantiomeric excess and yield. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of chiral pharmaceuticals.
References
-
Bristol-Myers Squibb Company, Janssen Pharmaceutica NV. (2023). Milvexian for prevention and treatment of thromboembolic disorders. Patent WO-2023043999-A1. Retrieved from [Link]
-
Corte, J. (2023). Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy. American Chemical Society. Retrieved from [Link]
-
MDPI. (2022). Enantioselective Synthesis of Pyrazolo[3,4‑b]pyridone Derivatives with Antifungal Activities against Phytophthora capsici and Colletotrichum fructicola. Retrieved from [Link]
-
Quan, M. L., et al. (2017). Structure-Based Design of Macrocyclic Factor XIa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4057-4061. Retrieved from [Link]
-
ResearchGate. (2023). Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2023). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Wagschal, et al. (2023). Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. Scribd. Retrieved from [Link]
-
Wong, P. C., et al. (2022). Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. Journal of Thrombosis and Haemostasis, 20(2), 399-408. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Zask, A., et al. (2022). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry, 65(3), 1770-1785. Retrieved from [Link]
-
Zhang, D., et al. (2021). Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Cross-Coupling Reactions of (R)-2-Benzylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Chiral Building Block
(R)-2-benzylbut-3-enoic acid is a chiral carboxylic acid featuring a vinyl group, making it a valuable building block in organic synthesis. Its stereodefined center and reactive functionalities allow for the construction of complex molecular architectures with high stereochemical control. This is particularly relevant in drug discovery and development, where the specific three-dimensional arrangement of atoms is often crucial for therapeutic efficacy. Cross-coupling reactions provide a powerful toolkit for the functionalization of this substrate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with precision and efficiency.
This guide provides an in-depth exploration of potential cross-coupling strategies for (R)-2-benzylbut-3-enoic acid, drawing upon established methodologies for similar allylic and carboxylic acid-containing substrates. While specific literature on this exact molecule is limited, the principles of well-established reactions such as Heck, Suzuki-Miyaura, and decarboxylative couplings offer a robust framework for its synthetic elaboration. The protocols and discussions herein are designed to serve as a launchpad for researchers to develop specific applications tailored to their synthetic goals.
Key Reactive Sites and Potential Transformations
The structure of (R)-2-benzylbut-3-enoic acid presents two primary sites for cross-coupling reactions: the terminal alkene and the carboxylic acid moiety. The choice of reaction will dictate which of these sites is functionalized.
Caption: Primary reactive sites on (R)-2-benzylbut-3-enoic acid for cross-coupling reactions.
Part 1: Heck-Type Reactions at the Terminal Alkene
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[1][2] For (R)-2-benzylbut-3-enoic acid, a Heck reaction would introduce a substituent at the terminal carbon of the vinyl group. The carboxylic acid functionality is generally well-tolerated in Heck couplings.[1][3]
Scientific Rationale and Mechanistic Considerations
The catalytic cycle of the Heck reaction typically involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the Pd-R bond. Subsequent β-hydride elimination releases the product and regenerates the palladium catalyst.[1] The regioselectivity of the insertion is a key consideration. For terminal alkenes, the insertion usually occurs at the less substituted carbon to minimize steric hindrance.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Heck Arylation (General Procedure)
This protocol is adapted from established procedures for the Heck reaction of alkenes bearing carboxylic acid functionalities.[3] Optimization of the catalyst, ligand, base, and solvent will be necessary for (R)-2-benzylbut-3-enoic acid.
Materials:
-
(R)-2-benzylbut-3-enoic acid
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine)
-
Base (e.g., triethylamine (Et₃N), sodium acetate (NaOAc))
-
Anhydrous solvent (e.g., acetonitrile, DMF, NMP)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (R)-2-benzylbut-3-enoic acid (1.0 equiv.), the aryl halide (1.2 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent, followed by the base (2.0 equiv.).
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with a mild acid (e.g., 1 M HCl) to remove the base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Conditions for Heck-Type Reactions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Halide | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N | Acetonitrile | 80-100 | Varies | [3] |
| Arenediazonium Salt | Pd₂(dba)₃ (2.5) | - | NaOAc | PhCN | 80 | High | [4] |
Part 2: Suzuki-Miyaura Coupling
While a direct Suzuki-Miyaura coupling on the alkene of (R)-2-benzylbut-3-enoic acid is less common, a related approach involves the coupling of an allylic derivative. For instance, conversion of the carboxylic acid to an allylic carbonate could enable a Suzuki-Miyaura coupling with an arylboronic acid.[5]
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] For an allylic substrate, the reaction proceeds through a π-allylpalladium intermediate. The stereochemical outcome of the reaction is a critical aspect, with inversion of stereochemistry often observed.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an allylic electrophile.
Experimental Protocol: Suzuki-Miyaura Coupling of an Allylic Carbonate Derivative (General Procedure)
This protocol is based on the Suzuki-Miyaura coupling of unsymmetrical 1,3-disubstituted secondary allylic carbonates.[5]
Step A: Synthesis of the Allylic Carbonate
-
Reduce the carboxylic acid of (R)-2-benzylbut-3-enoic acid to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄).
-
React the resulting alcohol with methyl chloroformate in the presence of a base (e.g., pyridine) to form the allylic carbonate.
Step B: Suzuki-Miyaura Coupling
Materials:
-
Allylic carbonate derived from (R)-2-benzylbut-3-enoic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., THF, dioxane, often with water)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the allylic carbonate (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0 equiv.).
-
Add the solvent system.
-
Degas the reaction mixture.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Allylic Derivatives
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Stereochemistry | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF | 67 | Inversion | [5] |
Part 3: Decarboxylative Cross-Coupling
Decarboxylative coupling reactions offer a powerful alternative by utilizing the carboxylic acid as a traceless activating group, which is expelled as CO₂.[8] This approach would lead to the formation of a new bond at the α-position of the original carboxylic acid.
Scientific Rationale and Mechanistic Considerations
Decarboxylative couplings can proceed through various mechanisms, often involving the formation of an organometallic intermediate upon decarboxylation. In the context of (R)-2-benzylbut-3-enoic acid, a palladium-catalyzed decarboxylative allylation with an allyl electrophile could be envisioned. Dual catalysis systems, often involving photoredox catalysis in conjunction with a transition metal, have emerged as a mild and efficient way to achieve decarboxylative couplings of amino acids and other carboxylic acids.[8]
Caption: General workflow for a photoredox-mediated decarboxylative cross-coupling.
Experimental Protocol: Decarboxylative Allylation (General Procedure)
This protocol is conceptual and based on dual palladium and photoredox catalysis for the decarboxylative allylation of α-amino acids.[8] Significant adaptation and optimization would be required.
Materials:
-
(R)-2-benzylbut-3-enoic acid
-
Allyl electrophile (e.g., allyl methyl carbonate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Base (if required)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vial, combine (R)-2-benzylbut-3-enoic acid (1.0 equiv.), the allyl electrophile (1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the photocatalyst (1-2 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with visible light at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a suitable workup, which may involve partitioning between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Future Directions
The cross-coupling reactions of (R)-2-benzylbut-3-enoic acid represent a promising avenue for the synthesis of novel, chiral molecules for pharmaceutical and materials science applications. While direct precedent for this specific substrate is scarce, the well-established reactivity of similar allylic and carboxylic acid-containing compounds in Heck, Suzuki-Miyaura, and decarboxylative couplings provides a strong foundation for methodological development. Researchers are encouraged to use the general protocols and mechanistic insights provided in this guide as a starting point for their investigations. Key areas for future exploration include the development of enantioselective coupling processes that preserve or control the stereochemistry at the chiral center, as well as the expansion of the coupling partner scope to include a wider range of functionalities.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Excess in α-Allylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric α-allylation reactions. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantiomeric excess (e.e.) of your reactions. Our focus is on providing practical, in-depth solutions grounded in mechanistic principles to empower you to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered during the setup and execution of enantioselective α-allylation reactions.
Q1: My reaction shows low or no conversion. What are the likely causes?
A1: Low conversion in asymmetric α-allylation can often be attributed to several critical factors:
-
Catalyst Deactivation: The chiral catalyst, particularly sensitive organometallic complexes, may have degraded. This can be due to impurities in the reagents or solvent (e.g., peroxides in ethers), exposure to air or moisture, or thermal instability. Some catalysts are also susceptible to deactivation by side products formed during the reaction.[1]
-
Insufficiently Anhydrous Conditions: Many catalysts and reagents used in these reactions are highly sensitive to water. Any residual moisture in the glassware, solvent, or reagents can quench the catalyst or a key reagent.[1]
-
Reagent and Solvent Purity: The purity of your substrates, reagents, and especially solvents is paramount. Impurities can act as catalyst poisons or engage in competing side reactions that consume starting materials.[2]
-
Incorrect Reaction Temperature: The reaction may have a specific optimal temperature range for activation. Temperatures that are too low might not provide sufficient energy to overcome the activation barrier, while excessively high temperatures can lead to catalyst decomposition or promote a non-selective background reaction.[1][2]
Q2: I'm observing a low enantiomeric excess (e.e.). What are the primary factors to investigate?
A2: Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than anticipated, consider these points:
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring concurrently with your desired asymmetric transformation.[1] This is often exacerbated by higher temperatures.
-
Catalyst Purity and Integrity: The enantiopurity and structural integrity of your chiral ligand and the resulting catalyst complex are crucial. If prepared in-house, ensure its purity through techniques like NMR or chiral HPLC. For commercial catalysts, verify their proper storage and handling.
-
Solvent Effects: The solvent can significantly influence the enantioselectivity by affecting the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[2][3] A screening of solvents with varying polarities and coordinating abilities is often a valuable optimization step.
-
Substrate-Catalyst Mismatch: Not all chiral ligands are universally effective for all substrates. The steric and electronic properties of your substrate may require a different class of ligand to achieve high enantioselectivity.
II. Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess
This section provides a more in-depth, systematic approach to troubleshooting when your initial attempts have yielded suboptimal enantioselectivity.
Issue 1: Inconsistent or Low Enantiomeric Excess
Question: I have followed a literature procedure, but my enantiomeric excess is significantly lower than reported. What should I investigate first?
Answer:
A systematic approach is key to identifying the root cause of low enantiomeric excess.[2] Begin by verifying the foundational aspects of your experimental setup.
Initial Checks:
-
Reagent and Solvent Purity:
-
Solvents: Ensure solvents are of the appropriate grade and are rigorously dried. For instance, residual water can hydrolyze or deactivate many organometallic catalysts.
-
Substrates: Purify your ketone and allylating agent. Impurities can sometimes act as competitive inhibitors or ligands for the catalyst.
-
-
Catalyst Integrity:
-
Commercial Catalysts: Ensure the catalyst has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light).
-
In-house Prepared Catalysts: Verify the purity and structure of your chiral ligand and the final catalyst complex. NMR spectroscopy and, if possible, X-ray crystallography are invaluable for this.[2]
-
-
Reaction Conditions:
-
Temperature: Minor fluctuations in temperature can have a significant impact on enantioselectivity.[2] Use a reliable thermostat-controlled reaction block or bath.
-
Inert Atmosphere: Many α-allylation catalysts are sensitive to oxygen. Ensure your reaction is conducted under a properly maintained inert atmosphere (Nitrogen or Argon).
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Issue 2: The Role of the Chiral Ligand and Metal Precursor
Question: How do I choose the right chiral ligand for my system, and how critical is the metal-to-ligand ratio?
Answer:
The choice of the chiral ligand is arguably the most critical factor in achieving high enantioselectivity. The ligand dictates the chiral environment around the metal center, which in turn controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate.
-
Ligand Selection:
-
There is no "one-size-fits-all" ligand. The optimal ligand depends heavily on the substrate. For example, Trost-type ligands are often effective for unhindered substrates, while PHOX-based ligands may be better suited for more sterically hindered systems.[4]
-
It is highly recommended to screen a small library of ligands with different electronic and steric properties. This empirical approach is often the most effective way to identify a suitable ligand for a new substrate.
-
-
Metal-to-Ligand Ratio:
-
The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active catalytic species. Deviations from the optimal ratio can lead to the formation of less selective or inactive catalyst species.
-
For bidentate ligands, a 1:1 or slightly greater than 1:1 ligand-to-metal ratio is common. For monodentate ligands, a 2:1 or slightly higher ligand-to-metal ratio is often used. Always refer to the specific literature precedent for your chosen catalyst system.
-
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: A simplified catalytic cycle for Pd-catalyzed asymmetric α-allylation.
Issue 3: Impact of Reaction Parameters
Question: Beyond the catalyst, which other reaction parameters should I focus on for optimization?
Answer:
Fine-tuning the reaction conditions is essential for maximizing enantiomeric excess.
-
Temperature: As a general rule, lower reaction temperatures often lead to higher enantioselectivity.[2] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy. It is advisable to screen a range of temperatures, starting from the literature-reported value and systematically decreasing it.
-
Solvent: The solvent can have a profound effect on the reaction's outcome.[3] Non-coordinating solvents like toluene or dichloromethane are often good starting points. However, more coordinating solvents like THF can sometimes be beneficial. The ideal solvent will stabilize the desired transition state more effectively than the competing one. A solvent screen is a highly recommended optimization step.
-
Base: For reactions involving the α-allylation of ketones, the choice of base is critical for enolate formation. The strength and steric bulk of the base can influence the regioselectivity of enolization (in the case of unsymmetrical ketones) and the aggregation state of the enolate, both of which can impact enantioselectivity. Common bases include sodium hydride, lithium diisopropylamide (LDA), and sodium bis(trimethylsilyl)amide (NaHMDS).
Table 1: Effect of Temperature on Enantiomeric Excess (Hypothetical Example)
| Entry | Temperature (°C) | Enantiomeric Excess (%) |
| 1 | 25 (Room Temp) | 75 |
| 2 | 0 | 88 |
| 3 | -20 | 94 |
| 4 | -40 | 97 |
| 5 | -78 | 99 |
III. Experimental Protocols
General Procedure for a Trial Asymmetric α-Allylation of a Ketone
This protocol provides a starting point for optimizing your reaction. Note: All manipulations should be performed under an inert atmosphere (N2 or Ar) using standard Schlenk line or glovebox techniques.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask, dissolve the metal precursor (e.g., [Pd(allyl)Cl]2) and the chiral ligand in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for the time specified in the relevant literature procedure to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, add the ketone substrate and anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the base (e.g., NaHMDS) and stir for the specified time to allow for complete enolate formation.
-
-
Allylation:
-
To the solution of the pre-formed catalyst, add the allylating agent (e.g., allyl acetate).
-
Transfer the enolate solution to the catalyst-allylating agent mixture via cannula at the reaction temperature.
-
Allow the reaction to stir at the set temperature, monitoring its progress by TLC or GC-MS.
-
-
Workup and Analysis:
-
Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
-
IV. References
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]
-
Garbarino, S., et al. (2021). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. [Link]
-
Zhang, Y., et al. (2010). anti-Diastereo- and enantioselective carbonyl (hydroxymethyl)allylation from the alcohol or aldehyde oxidation level. Journal of the American Chemical Society, 132(13), 4566–4567. [Link]
-
Lee, J.-Y., et al. (2005). Stereochemical Diversity in Chiral Ligand Design: Discovery and Optimization of Catalysts for the Enantioselective Addition of Allylic Halides to Aldehydes. Organic Letters, 7(9), 1837–1839. [Link]
-
Kim, H., & MacMillan, D. W. C. (2011). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 108(4), 1271–1275. [Link]
-
Schaefer, C., et al. (2017). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Physical Chemistry Chemical Physics, 19(31), 20945–20953. [Link]
-
Wang, P., et al. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(49), 27211–27217. [Link]
-
Takeuchi, R., & Tanabe, K. (1998). Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity. Journal of the American Chemical Society, 120(43), 11012–11013. [Link]
-
Trost, B. M., & Zhang, T. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4164–4201. [Link]
-
List, B., et al. (2021). Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference. Advanced Synthesis & Catalysis, 363(13), 3138–3142. [Link]
-
Garbarino, S., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry. [Link]
-
Sauthier, M. (2026, February 2). Metal-catalyzed enantioselective α-allylation of nitriles. Comptes Rendus de l'Académie des Sciences. [Link]
-
Wang, Y., et al. (2021). Stereodivergent synthesis via iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate. Chemical Science, 12(34), 11440–11446. [Link]
-
Macmillan Group. (2010, November 30). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. [Link]
-
Trost, B. M., & Zhang, T. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4164–4201. [Link]
-
Sengoku, T., et al. (2022). Enantioselective allylation in aqueous media. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chiral ligands used for optimization. [Link]
-
Lustosa, D. M., et al. (2022). Solvent effects on the outcome of aldol reactions with different catalysts. ResearchGate. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2016). Iridium-Catalyzed Diastereo‑, Enantio‑, and Regioselective Allylic Alkylation with Prochiral Enolates. Accounts of Chemical Research, 49(9), 1846–1857. [Link]
-
Beyeh, N. K., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1952–1957. [Link]
-
El-Fayyoumy, A., et al. (2023). Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. Molecules, 28(17), 6339. [Link]
-
Xi'an Jiaotong University. (2024, February 15). Iridium-catalyzed doubly stereoconvergent allylic alkylation of racemic α-boryl organozinc reagents. [Link]
-
Krische, M. J., et al. (2008). Iridium-Catalyzed Enantioselective Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition. Journal of the American Chemical Society, 130(42), 13885–13887. [Link]
-
Son, S., & Fu, G. C. (2008). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society, 130(9), 2756–2757. [Link]
-
Motokura, K., et al. (2026, March 3). Heterogeneous Synergistic Acceleration of Ketone α-Allylation with Allyl Alcohol by Pd/Cu Complexes on Organomodified Mesoporous Silica. ACS Catalysis. [Link]
-
Sandmeier, T., et al. (2017). Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. ETH Zürich. [Link]
-
Chemistry LibreTexts. (2023, January 22). Keck Asymmetric Allylation. [Link]
-
Rauniyar, V., & Hall, D. G. (2008). Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diol•SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations. Journal of the American Chemical Society, 130(25), 8034–8043. [Link]
-
ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site. [Link]
-
Hartwig, J. F. (2021, November 29). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. [Link]
-
Fristrup, P. (2025, October 16). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
recrystallization solvents for chiral phenylacetic acid derivatives
Technical Support Center: Recrystallization of Chiral Phenylacetic Acid Derivatives
Topic: Recrystallization Solvents & Protocols for Chiral Phenylacetic Acid Derivatives Audience: Researchers, Process Chemists, and Drug Development Scientists Last Updated: March 4, 2026
Introduction
Welcome to the Technical Support Center for chiral resolution and purification. This guide addresses the critical challenge of recrystallizing chiral phenylacetic acid derivatives (e.g., Ibuprofen, Naproxen, Mandelic Acid). These compounds often require precise solvent engineering to achieve high enantiomeric excess (ee) and yield, particularly when resolving racemates via diastereomeric salt formation.
Part 1: Solvent Selection Strategy
Q: How do I select the optimal solvent for resolving a racemic phenylacetic acid derivative?
A: The choice depends fundamentally on whether you are performing a Diastereomeric Salt Resolution (separating two different salts) or a Direct Recrystallization (purifying an already enriched enantiomer).
1. For Diastereomeric Salt Resolution (Racemic Starting Material):
You need a solvent that maximizes the solubility difference between the (
-
Ideal Solvents: Medium-polarity esters and alcohols.
-
Mechanism: The less soluble diastereomer must crystallize while the more soluble one remains in the mother liquor.[2]
-
Recommendation: Ethyl Acetate is often the gold standard for phenylacetic acid derivatives (like Ibuprofen) because it offers a wide metastable zone width and low solubility for the target salt, driving high yields [1].
2. For Direct Recrystallization (Enantiomerically Enriched Material): You need a solvent where the racemic compound (impurity) is more soluble than the pure enantiomer, or vice-versa.
-
Ideal Solvents: Non-polar hydrocarbons or aqueous mixtures.
-
Recommendation: Hexane or Heptane/Ethyl Acetate mixtures are effective for polishing partially resolved material (e.g., increasing Ibuprofen ee from 76% to >99%) [2].
Table 1: Proven Solvent Systems for Specific Derivatives
| Derivative | Process Type | Recommended Solvent System | Key Technical Insight |
| Ibuprofen | Chiral Resolution (w/ S-MBA) | Ethyl Acetate | Maximizes yield (71%) and selectivity; prevents oiling out better than alcohols [1]. |
| Ibuprofen | Enantiomeric Polishing | Hexane | Recrystallizing 76% ee material in hexane yields >94% ee in the precipitate [2].[3][4] |
| Naproxen | Chiral Resolution (w/ Glucamine) | Acetonitrile or Methanol | Acetonitrile yields ~42% of single enantiomer; Methanol is used for Cinchonidine salts [3]. |
| Mandelic Acid | Direct Recrystallization | Water or Isopropanol | High solubility in hot water; sharp solubility drop upon cooling drives crystallization. |
| General Phenylacetic Acids | Salt Formation | Acetone/Water (9:1) | The water co-solvent helps solubilize the ionic salt, preventing rapid, amorphous precipitation. |
Part 2: Experimental Protocols
Protocol A: Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation
Objective: Isolate (S)-Ibuprofen from racemate using (S)-(-)-
-
Dissolution: Dissolve 1.0 eq of Racemic Ibuprofen and 1.0 eq of S-MBA in Ethyl Acetate at 70°C.
-
Note: Use the minimum amount of solvent required to dissolve solids at 70°C (saturation).
-
-
Cooling Ramp: Cool the solution from 70°C to 25°C at a controlled rate of 5–10°C per hour.
-
Critical Control Point: Rapid cooling often traps the unwanted diastereomer. Slow cooling allows the thermodynamically stable (
)-salt to grow selectively.
-
-
Filtration: Filter the resulting white precipitate at 25°C.
-
Yield Check: Expected yield of the salt is ~70-80% (relative to theoretical max of 50% for one enantiomer, unless dynamic resolution is used).
-
-
Liberation: Resuspend the salt in dilute HCl and extract with Hexane or MTBE to isolate the free acid (S)-Ibuprofen.
-
Polishing (Optional): If ee < 98%, recrystallize the free acid from Hexane .
Protocol B: The "Pope-Peachy" Method for Naproxen
Objective: Reduce cost of resolving agent while maintaining high yield.
-
Stoichiometry: Use 0.5 eq of the chiral amine (e.g., Cinchonidine) and 0.5 eq of an achiral base (e.g., NaOH or Triethylamine) relative to the Naproxen substrate.
-
Solvent: Dissolve in refluxing Methanol/Water .
-
Crystallization: Upon cooling, the chiral amine selectively precipitates with the (S)-Naproxen (the less soluble salt), while the (R)-Naproxen remains in solution paired with the achiral sodium/ammonium counterion.[7]
-
Advantage: This effectively doubles the "usage efficiency" of the expensive chiral resolving agent [4].
Part 3: Troubleshooting & Visualization
Q: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?
A: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound drops below the process temperature, often due to impurities or high supersaturation.
Corrective Actions:
-
Temperature Control: Do not cool to 0°C immediately. Stop cooling at a temperature above the oiling point (often 20-30°C) and add seed crystals.
-
Solvent Exchange: If using a single solvent (e.g., Toluene), add a small amount of a more polar co-solvent (e.g., Ethanol) to increase the solubility of the "oil" phase slightly, forcing it to organize into a lattice.
-
Surfactant Effect: In extreme cases, trace surfactants or high-shear mixing can stabilize the droplets; switch to low-shear stirring (overhead stirrer vs. magnetic bar).
Workflow: Troubleshooting Oiling Out
Q: How do I control Polymorphism during scale-up?
A: Phenylacetic acid derivatives are prone to polymorphism. The "kinetic" form (metastable) often precipitates first during rapid cooling, while the "thermodynamic" form (stable) appears during slow cooling.
-
Risk: Fast addition of anti-solvent (e.g., dumping water into an ethanolic solution of Mandelic acid) generates high local supersaturation, favoring metastable polymorphs or amorphous solids.
-
Solution: Use Reverse Addition . Add the solution dropwise into the anti-solvent. This keeps supersaturation low and constant, favoring the stable crystal form.
Decision Tree: Solvent Selection Logic
References
-
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Link
-
Google Patents. (1993). US5189208A - Ibuprofen resolution. Link
-
Google Patents. (2013). CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug.[1] Link
-
University of Delaware. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Link
Sources
- 1. CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug - Google Patents [patents.google.com]
- 2. The Retort [www1.udel.edu]
- 3. WO1993001156A1 - Ibuprofen resolution - Google Patents [patents.google.com]
- 4. US5189208A - Ibuprofen resolution - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. advanceseng.com [advanceseng.com]
- 7. Resolutions using diastereoisomeric salts [ns1.almerja.com]
Technical Support Center: Minimizing Racemization During Acid Chloride Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of minimizing racemization during the synthesis of N-protected amino acid chlorides. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step diagnostic and solution-oriented workflow.
Issue 1: Significant Racemization Detected in the Final Product After Coupling
You've successfully formed your acid chloride, used it in a subsequent coupling reaction (e.g., peptide synthesis or acylation), but chiral HPLC or NMR analysis reveals a high degree of diastereomeric or enantiomeric impurity.
Root Cause Analysis & Solution Workflow:
The primary cause of racemization during the formation of N-acyl amino acid chlorides is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The α-proton of this intermediate is highly acidic and can be easily abstracted, leading to a loss of stereochemical integrity. The subsequent attack by a nucleophile on the achiral oxazolone ring results in a racemic or epimerized product.[1][4]
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 1. Competing pathways in acid chloride formation."; font-size: 12; } enddot Figure 1. Competing pathways in acid chloride formation.
Troubleshooting Steps:
-
Re-evaluate Your Chlorinating Agent:
-
Insight: Thionyl chloride (SOCl₂) is economical but often requires higher temperatures or the addition of bases like pyridine, which can accelerate oxazolone formation.[5] Oxalyl chloride ((COCl)₂) is generally milder and its reactions can be run at lower temperatures, significantly reducing the risk of racemization.[5][6]
-
Action: If using thionyl chloride, switch to oxalyl chloride. The byproducts of the oxalyl chloride reaction (CO, CO₂, HCl) are all gaseous, which also simplifies workup.[6][7]
-
-
Control the Temperature Rigorously:
-
Insight: The activation energy for oxazolone formation is higher than that for acid chloride formation. Higher temperatures disproportionately favor the undesired racemization pathway.[8][9]
-
Action: Perform the reaction at 0°C or below. An ice-salt bath or a cryo-cooler is recommended. Monitor the internal reaction temperature, not just the bath temperature.
-
-
Assess Your Solvent Choice:
-
Insight: Solvent polarity can influence the rate of racemization. Non-polar solvents are often preferred as they can disfavor the formation of charged intermediates involved in some racemization pathways.
-
Action: Use a non-polar solvent like dichloromethane (DCM) or toluene. Avoid polar aprotic solvents like DMF as the primary solvent, although it is often used catalytically with oxalyl chloride.
-
-
Minimize Reaction Time:
-
Insight: Prolonged exposure of the N-protected amino acid to the activating conditions increases the probability of side reactions, including racemization.
-
Action: Monitor the reaction progress closely (e.g., by quenching aliquots and checking for the disappearance of the starting carboxylic acid via TLC or a quick NMR). Use the acid chloride in situ as soon as it is formed, if possible.
-
Issue 2: My Reaction is Sluggish or Incomplete at Low Temperatures
You've followed the advice to lower the temperature to 0°C, but now the conversion to the acid chloride is slow or stalls, leading to low yields.
Root Cause Analysis & Solution Workflow:
This is a classic trade-off between reaction rate and selectivity. While low temperatures suppress racemization, they also slow down the desired reaction. The key is to increase reactivity without raising the temperature.
Troubleshooting Steps:
-
Introduce a Catalyst (with Oxalyl Chloride):
-
Insight: A catalytic amount of N,N-Dimethylformamide (DMF) reacts with oxalyl chloride to form the Vilsmeier reagent in situ. This reagent is a more potent acylating agent than oxalyl chloride itself, accelerating the reaction even at low temperatures.[6]
-
Action: Add one drop of DMF for every 1-2 mmol of the amino acid to your reaction mixture at 0°C before adding the oxalyl chloride.
-
-
Ensure Anhydrous Conditions:
-
Insight: Both thionyl chloride and oxalyl chloride react vigorously with water. Any moisture in the reagents or glassware will consume the chlorinating agent and reduce the reaction efficiency.
-
Action: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure your N-protected amino acid is thoroughly dried.
-
-
Check Reagent Quality:
-
Insight: Thionyl chloride and oxalyl chloride can degrade over time, especially with improper storage.
-
Action: Use a fresh bottle of the reagent or purify older reagents by distillation if you have the appropriate safety equipment and expertise.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is the best choice to avoid racemization?
A: For sensitive, chiral N-protected amino acids, oxalyl chloride is generally the superior choice .[6][7] It is more reactive than thionyl chloride under milder conditions, allowing for reactions to be run at or below room temperature where the risk of racemization is minimized.[5][6] While thionyl chloride is a valid option and more cost-effective for large-scale synthesis, it often requires heating, which significantly increases the racemization risk.[7]
| Parameter | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |
| Typical Temperature | 0°C to Room Temperature | Room Temperature to Reflux |
| Reactivity | High (especially with cat. DMF) | Moderate (often requires heat) |
| Byproducts | CO (g), CO₂ (g), HCl (g) | SO₂ (g), HCl (g) |
| Racemization Risk | Low | Moderate to High |
| Workup | Simple evaporation of excess reagent/solvent.[7] | Simple evaporation, but higher boiling point. |
| Cost | More expensive | More economical |
Q2: What is the role of the N-protecting group in preventing racemization?
A: The N-protecting group is critical. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl) are highly effective at suppressing racemization.[10] The reason is that the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the protecting group, making it much less nucleophilic. This disfavors the intramolecular attack required to form the oxazolone intermediate.[10] Simple acyl protecting groups (like acetyl) do not offer this protection and are much more prone to racemization.
Q3: Are certain amino acids more prone to racemization?
A: Yes. The susceptibility to racemization is influenced by the side chain (R-group).
-
High Risk: Histidine (His) and Cysteine (Cys) are particularly sensitive. The imidazole ring in His can act as an internal base, catalyzing racemization, while the thiol group in Cys can also promote the side reaction.[11]
-
Moderate Risk: Phenylalanine (Phe) and Serine (Ser) can also be more susceptible than simple aliphatic amino acids.[11]
-
Low Risk: Glycine is achiral and cannot racemize. Alanine and Leucine are generally less prone to racemization under carefully controlled conditions.
Q4: How can I detect and quantify racemization in my sample?
A: Accurate detection is key to optimizing your reaction.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By using a chiral stationary phase, enantiomers or diastereomers can be separated and quantified.[12][13]
-
Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method separates volatile derivatives of the amino acids.[13]
-
NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for enantiomers, allowing for quantification by integration. This method is generally less sensitive than chromatographic techniques.
Experimental Protocol: Formation of an N-Boc-Amino Acid Chloride with Oxalyl Chloride
This protocol is a robust starting point for minimizing racemization when preparing an acid chloride from a sensitive N-Boc protected amino acid.
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 2. Recommended workflow for low-racemization acid chloride synthesis."; font-size: 12; } enddot Figure 2. Recommended workflow for low-racemization acid chloride synthesis.
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
Oxalyl chloride (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Flame-dried, two-neck round-bottom flask with a stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Charging the Flask: To the flask, add the N-Boc-amino acid (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).
-
Cooling: Cool the resulting solution/slurry to 0°C using an ice bath.
-
Catalyst Addition: Add one drop of anhydrous DMF via syringe and stir for 2 minutes.
-
Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution over 5-10 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0°C.
-
Reaction: Allow the mixture to stir at 0°C. The reaction is typically complete within 30-60 minutes. The mixture should become a clear solution.
-
Completion: The resulting solution of the amino acid chloride is now ready for use in the next step (in situ).
-
Isolation (If Necessary): If isolation is required, remove the solvent and any excess oxalyl chloride under reduced pressure (rotary evaporator). Crucially, ensure the bath temperature does not exceed 30°C to prevent thermal degradation and racemization. The resulting solid or oil should be used immediately.
References
-
Sciencemadness.org. (2014, July 25). Synthesis of amino acid chlorides. Retrieved from [Link]
-
Prabhu, G., et al. (2015, May 13). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. ResearchGate. Retrieved from [Link]
-
Ismail, M. F. M., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
-
Miyazawa, T., et al. (1990). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. Retrieved from [Link]
-
Hopakchem. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]
-
Collins, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. Retrieved from [Link]
-
Bacsa, B., et al. (2008, August 27). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Yang, H., et al. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]
-
Prabhu, G., et al. (2015). ChemInform Abstract: Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. ResearchGate. Retrieved from [Link]
-
de Souza, E. C., et al. (2005). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Retrieved from [Link]
-
Zarei, A., et al. (2014, February 24). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2018206878A1 - Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
-
Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. Retrieved from [Link]
-
OUCI. (n.d.). Additives for Acidizing Fluids: Their Functions, Interactions, and Limitations. Retrieved from [Link]
-
Ovchinnikov, M. V., et al. (2001, September 10). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). JPS5874643A - Preparation of amino acid chloride.
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Dickinson, M., et al. (2018, October 25). A new method for enamel amino acid racemization dating: a closed system approach. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 19). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pnas.org [pnas.org]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Technical Support Center: Palladium-Catalyzed Allylation of Esters
Welcome to the Technical Support Center for Transition-Metal Catalysis. This portal is designed for researchers, scientists, and drug development professionals troubleshooting the palladium-catalyzed allylation of esters (Tsuji-Trost reaction). Below, you will find diagnostic workflows, mechanistic FAQs, benchmark data, and validated Standard Operating Procedures (SOPs) to optimize your reaction yields and stereoselectivity.
Diagnostic Troubleshooting Workflow
Use the following logic tree to diagnose the root cause of low yields or poor selectivity in your allylation workflows.
Diagnostic workflow for troubleshooting low yields in Pd-catalyzed ester allylations.
Frequently Asked Questions (Mechanistic & Yield Optimization)
Q1: Why does my direct ester allylation stall at <20% yield with complex byproduct mixtures? A1: Direct ester enolates are considered "hard" nucleophiles (pKa ~ 20–25). Unlike "soft" nucleophiles (e.g., malonates), hard nucleophiles tend to attack the palladium metal center directly (an inner-sphere mechanism) rather than the π-allyl ligand (an outer-sphere mechanism)[1]. This inner-sphere attack requires a difficult reductive elimination step, which often leads to catalyst stalling, β-hydride elimination, or starting material degradation. Solution: Bypass direct deprotonation by using Decarboxylative Asymmetric Allylic Alkylation (DAAA) of enol carbonates, or utilize ester enolate equivalents such as 2-acylimidazoles[2] or N-acylbenzoxazolidinones[3]. These equivalents modulate nucleophilicity, allowing for smooth outer-sphere attack and preserving both yield and enantiopurity.
Q2: I am observing a black precipitate in my reaction flask shortly after adding the nucleophile. How do I prevent this? A2: The appearance of a black precipitate is "Palladium black," indicating irreversible catalyst deactivation where active Pd(0) aggregates into inactive metallic nanoparticles. This is primarily caused by ligand starvation or failure of the oxidative addition step. Solution:
-
Ensure rigorous anaerobic conditions; trace oxygen oxidizes phosphine ligands, leaving the Pd(0) center unprotected.
-
If using Pd₂(dba)₃, the dibenzylideneacetone (dba) ligands can sometimes inhibit the catalytic cycle by binding too strongly to Pd(0). Switch to the [Pd(allyl)Cl]₂ dimer[4].
-
Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 for bidentate ligands) to ensure the metal remains fully coordinated.
Q3: My reaction goes to completion, but I am getting a mixture of linear and branched allylation products. How do I control regioselectivity? A3: Regioselectivity in the Tsuji-Trost reaction is dictated by the steric and electronic environment created by the chiral ligand[4]. Palladium inherently favors attack at the less hindered terminus of the π-allyl complex, yielding linear products. Solution: To force nucleophilic attack at the more substituted (branched) position, employ sterically demanding ligands with specific bite angles. Trost modular ligands (e.g., DACH-phenyl) or chiral phosphoramidites create a chiral pocket that sterically blocks the linear trajectory, guiding the nucleophile strictly to the branched position[5].
Q4: How does solvent selection impact the yield of these reactions? A4: Solvents dictate the aggregation state of the enolate and the stabilization of the Pd-π-allyl intermediate. For example, in the allylation of α-sulfonyl esters, ethereal solvents like t-BuOMe are critical for high enantioselectivity and yield; switching to toluene or DCE results in trace yields due to poor intermediate stabilization[5].
Q5: Can I use unprotected amino acid esters directly in these allylation reactions? A5: Yes, but it requires dual catalysis to control chemoselectivity (preventing N-allylation) and activate the α-carbon. Solution: A combined chiral aldehyde and palladium catalytic system can be used. The chiral aldehyde transiently forms a Schiff base with the unprotected amine, activating the α-carbon for allylation while simultaneously protecting the nitrogen. Adding Lewis acids (like ZnBr₂) and optimizing additives (like LiOTf) can boost yields up to 71% and enantiomeric excess to 96%[6].
Quantitative Data: Ligand & Substrate Benchmarks
Use the table below to benchmark your expected yields and enantiomeric excesses (ee) based on the substrate class and catalyst system chosen.
| Substrate Class | Electrophile | Catalyst / Ligand System | Solvent | Yield (%) | Enantioselectivity (ee %) |
| 2-Imidazolo-enol carbonates | Intramolecular allyl | Pd₂(dba)₃ / Trost Ligand | THF | 85–96 | >95[2] |
| N-Acylbenzoxazolidinones | Allyl acetate | [Pd(allyl)Cl]₂ / Diarylphosphine | CH₂Cl₂ | 80–99 | 90–99[3] |
| α-Sulfonyl esters | Allyl fluoride | Pd(Cp)(allyl) / Phosphoramidite | t-BuOMe | 74–83 | 91–94[5] |
| Unprotected amino acid esters | Allyl alcohol ester | Pd₂(dba)₃ / Chiral Aldehyde | THF | 61–71 | 88–96[6] |
Standard Operating Procedure: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
Context: This protocol describes the synthesis of highly enantioenriched α-allylated ester equivalents (e.g., 2-acylimidazoles) via DAAA. This method is highly recommended over direct ester enolate generation as it bypasses the need for strong bases and prevents inner-sphere catalyst stalling[2].
Phase 1: Catalyst Pre-Activation
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: Trace moisture will prematurely protonate the enolate intermediate, destroying the nucleophile.
-
Reagent Loading: Add Pd₂(dba)₃ (5.0 mol % Pd) and the selected chiral ligand (e.g., Trost DACH-phenyl ligand, 5.5 mol %) to the flask.
-
Solvent Addition: Inject anhydrous, degassed THF (0.1 M relative to substrate) via syringe.
-
Validation Checkpoint: Stir at room temperature for 15–30 minutes. The solution must transition from the dark purple/red of Pd₂(dba)₃ to a clear, bright yellow or pale green. Causality: This color change validates the successful ligand exchange and formation of the active L₂Pd(0) species. If the solution turns opaque black, abort the reaction; the catalyst has irreversibly decomposed.
Phase 2: Substrate Addition & Reaction
-
Substrate Introduction: Dissolve the 2-imidazolo-substituted enol carbonate (1.0 equiv) in a minimal amount of degassed THF and add it dropwise to the active catalyst solution.
-
Temperature Control: Maintain the reaction at 25 °C. For highly sterically hindered substrates, warming to 40 °C may be required, but higher temperatures can degrade enantioselectivity.
-
Validation Checkpoint: Monitor the evolution of CO₂ gas (bubbling). The cessation of gas evolution is a primary physical indicator that the decarboxylation and subsequent enolate generation are complete.
Phase 3: Monitoring & Quenching
-
Tracking: Monitor the reaction via TLC (UV active) or GC-MS. The intermediate π-allyl palladium complex should be fully consumed within 2–12 hours.
-
Quenching: Once complete, quench the reaction by exposing it to air and filtering the mixture through a short pad of silica gel (eluting with EtOAc) to remove the palladium catalyst.
-
Validation Checkpoint: The silica plug should retain a dark band (inactivated Pd nanoparticles), while the filtrate contains the crude product.
Phase 4: Downstream Derivatization (Esterification)
-
Activation & Conversion: To convert the 2-acylimidazole product to the corresponding benzyl ester, treat the crude product with MeOTf in MeCN to methylate the imidazole nitrogen. Follow this by adding benzyl alcohol and DBU. Causality: Direct nucleophilic acyl substitution on unactivated 2-acylimidazoles fails due to poor leaving group ability. N-alkylation activates the moiety, allowing for mild esterification with complete retention of stereochemistry[2].
References
-
[1] Title: Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters | Source: thieme-connect.de | URL: 1
-
[2] Title: Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents | Source: nih.gov | URL: 2
-
[3] Title: Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents | Source: nih.gov | URL: 3
-
[4] Title: Asymmetric Transition Metal-Catalyzed Allylic Alkylations | Source: acs.org | URL: 4
-
[5] Title: Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles | Source: rsc.org | URL: 5
-
[6] Title: Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis | Source: nih.gov | URL: 6
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02599F [pubs.rsc.org]
- 6. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted allyl bromide from reaction mixtures
Current Status: Operational | Topic: Removal of Unreacted Allyl Bromide | Audience: R&D Chemists[1]
Core Directive: The "Allyl Bromide Trap"
The Problem: You cannot simply "rotovap away" allyl bromide (3-bromopropene). The Science: Allyl bromide has a boiling point of 70–71°C . This places it in the exact volatility window of common reaction solvents like Tetrahydrofuran (THF, bp 66°C), Hexanes (bp 68°C), and Ethyl Acetate (bp 77°C).
-
Result: Attempting to remove it via rotary evaporation often leads to co-distillation (contaminating your solvent trap) or concentration of the lachrymator in the oil of your vacuum pump, creating a long-term safety hazard.
-
The Solution: You must chemically sequester or derivatize the allyl bromide before concentration, or use specific azeotropic distillation techniques under strict safety controls.
Method A: Solid-Phase Scavenging (The Gold Standard)
Best For: High-value intermediates, late-stage synthesis, and avoiding aqueous workups.
Mechanism: Nucleophilic Substitution (
This method uses polymer-supported nucleophiles (resins) to physically tether the allyl bromide to a solid bead. The bead is then filtered off, leaving the pure product in solution.
Recommended Scavengers
| Scavenger Type | Functional Group | Reactivity Mode | Best For |
| Si-Thiol / PS-Thiophenol | Thiol (-SH) | High Nucleophilicity | Top Choice. Neutral pH. Rapidly reacts with alkyl halides. |
| PS-Trisamine | Primary/Secondary Amine | Nucleophilic/Basic | Good alternative, but avoids if product is base-sensitive. |
Protocol: Thiol Resin Scavenging
-
Calculate Loading: Determine the excess allyl bromide (in mmol). Use 3–4 equivalents of resin relative to the excess allyl bromide.
-
Example: If you have 0.5 mmol excess allyl bromide and the resin loading is 1.2 mmol/g, use
1.25 g of resin.
-
-
Solvent Compatibility: Ensure your reaction solvent swells the resin (DCM, THF, and DMF are excellent; Water and Methanol are poor for Polystyrene resins but okay for Silica-based scavengers).
-
Incubation: Add the resin directly to the reaction mixture. Stir gently (do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker) for 1–4 hours at room temperature.
-
Optimization: Heating to 40°C significantly accelerates the scavenging rate.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Wash: Rinse the resin cake with DCM to recover any entrained product.
-
Result: The filtrate contains your product; the allyl bromide is covalently bound to the solid waste.
Figure 1: Workflow for solid-phase scavenging of electrophiles.
Method B: Solution-Phase Chemical Derivatization
Best For: Large-scale reactions where resins are too expensive, or when an aqueous workup is already planned. Mechanism: Derivatization to a water-soluble salt (Bunte Salt formation).
The "Bunte Salt" Protocol (Sodium Thiosulfate)
Allyl bromide reacts with sodium thiosulfate to form a water-soluble S-alkyl thiosulfate (Bunte salt). This moves the allyl species from the organic layer to the aqueous layer.
-
Preparation: Prepare a saturated aqueous solution of Sodium Thiosulfate (
). -
Quench: Add the thiosulfate solution to your organic reaction mixture.
-
Agitation: Stir vigorously for 30–60 minutes. The biphasic mixture requires high surface area for the allyl bromide to transfer and react.
-
Note: The reaction is
.
-
-
Separation: Transfer to a separatory funnel.
-
Extraction: Separate the layers. The allyl derivative is now in the aqueous layer.
-
Wash: Wash the organic layer once more with brine to ensure complete removal.[2]
Alternative: Sacrificial Amine If thiosulfate is unavailable, add a cheap, volatile amine (like dimethylamine) or a water-soluble amine (like morpholine) to the reaction.
-
Action: Converts Allyl Bromide
N-Allyl Morpholinium Bromide (Water Soluble). -
Removal: Wash with dilute aqueous HCl (1M) to remove the salt and excess morpholine.
Safety & Handling (The Lachrymator Factor)
Critical Warning: Allyl bromide is a potent lachrymator (tear gas) and an alkylating agent (potential mutagen).
-
Neutralization of Spills: Do not wipe with paper towels (increases surface area/evaporation). Cover with a mixture of 10% Sodium Thiosulfate and solid soda ash (Sodium Carbonate) to quench chemically before cleanup.
-
Glassware: Rinse all glassware (syringes, flasks) with dilute ammonia or thiosulfate solution inside the hood before removing them for washing.
-
Rotovap Exhaust: If you must evaporate a mixture containing trace allyl bromide, ensure the vacuum pump vents into a fume hood. Do not use a recirculating water aspirator (it will contaminate the water reservoir).
Troubleshooting & FAQs
Q: I rotovapped my mixture and now the pump oil smells pungent/garlicky. What do I do? A: You have contaminated the pump oil with allyl bromide.
-
Stop immediately. Continued use will corrode the pump and off-gas toxic vapors.
-
Purge: Place the pump in a fume hood. Change the oil immediately.
-
Clean: Run the pump with flushing oil for 30 minutes, then refill with fresh oil.
Q: Can I use Silica Gel chromatography to remove it?
A: Yes, but with caution.
Allyl bromide is non-polar and travels near the solvent front (high
-
Visualization: It stains poorly with UV but is visible with KMnO4 stain (oxidizes the alkene, appearing as a yellow/brown spot on purple background). Use KMnO4 to track its removal.
Q: My product is water-sensitive. How do I remove the allyl bromide without an aqueous wash? A: Use Method A (Si-Thiol Resin) . It requires no water. Alternatively, if the product is high-boiling (>150°C), you can use high-vacuum drying (Schlenk line) with a liquid nitrogen trap, but you must treat the trap contents as hazardous waste.
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate remediation strategy.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for physical properties and purification of allyl bromide).
-
Biotage. (n.d.).[4] Solid Supported Reagents & Scavengers: Application Note on Electrophile Scavenging. Retrieved from Biotage Technical Literature.[6]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Allyl Bromide. (Detailed safety, toxicity, and lachrymator handling protocols).
-
Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, 3815-4195. (Seminal paper on using polymer-supported thiols/amines).
-
BenchChem. (2025).[1] Technical Support Center: Removal of Unreacted Bromine/Alkyl Halides. (Protocols for thiosulfate quenching).[1]
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Phosphoric Acid Catalysis
Welcome to the technical support center for chiral phosphoric acid (CPA) catalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantiomeric excess (ee) in their reactions. As powerful and versatile organocatalysts, CPAs have revolutionized asymmetric synthesis.[1][2] However, their sensitivity to various experimental parameters can sometimes lead to suboptimal stereochemical outcomes.
This resource provides a structured approach to troubleshooting low ee, grounded in mechanistic principles and practical laboratory experience. We will delve into the common pitfalls and offer systematic solutions to enhance the enantioselectivity of your transformations.
A Systematic Approach to Troubleshooting Low Enantiomeric Excess
When faced with a low ee, a systematic and logical approach is often more effective than random screening of reaction parameters. The following flowchart outlines a recommended workflow for diagnosing and resolving issues with enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My reaction has a good yield, but the enantioselectivity is disappointingly low. Where should I start?
A1: This is a common scenario. A good yield suggests the catalyst is active, but the chiral environment it creates is not effectively discriminating between the two enantiomeric transition states. Here’s a prioritized checklist of initial steps:
-
Purity is Paramount: The first and most critical step is to verify the purity of all components:
-
Catalyst: Is your chiral phosphoric acid enantiomerically pure? Even small amounts of the opposite enantiomer can lead to a significant drop in the overall ee. Impurities can also act as catalyst poisons.[3] It is advisable to purchase catalysts from a reputable supplier or rigorously purify in-house preparations.
-
Substrates and Reagents: Impurities in your starting materials can either react non-selectively in a background reaction or interfere with the catalyst's function.[4][5] Re-purify your substrates if there is any doubt.
-
Solvent: Ensure your solvent is of high purity and, crucially, anhydrous. Water can hydrolyze the catalyst or interfere with the hydrogen-bonding network essential for stereocontrol.[4][5]
-
-
Reaction Setup:
-
Inert Atmosphere: Many CPA-catalyzed reactions are sensitive to air and moisture.[4] Conduct your reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Minor temperature fluctuations can have a significant impact on enantioselectivity.[3][5] Ensure your reaction temperature is stable and accurately monitored.
-
Q2: I've confirmed the purity of my materials and the integrity of my setup, but the ee is still low. What's the next step?
A2: Once the fundamentals are in place, the next stage involves optimizing the reaction parameters. The goal is to maximize the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Temperature: This is one of the most powerful levers for influencing enantioselectivity.
-
Lowering the Temperature: In many cases, decreasing the reaction temperature leads to higher ee.[3][4] This is because the reaction becomes more sensitive to the small energy differences between the competing transition states at lower temperatures. A systematic screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) is highly recommended.
-
Impact on Reaction Rate: Be aware that lowering the temperature will also decrease the reaction rate. You may need to compensate with longer reaction times or slightly higher catalyst loading.
-
-
Solvent Effects: The solvent plays a crucial role in modulating the catalyst's activity and the stability of the transition states.[5][6]
-
Polarity and Coordinating Ability: The choice of solvent can influence the intricate network of non-covalent interactions (hydrogen bonding, π-π stacking, etc.) that govern stereoselectivity.[1] Screening a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, and non-polar solvents like hexanes as a co-solvent) can often lead to significant improvements in ee.[6]
-
Solvent Screening Data (Hypothetical Example):
-
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 8.9 | 72 |
| Tetrahydrofuran (THF) | 7.5 | 55 |
| Diethyl Ether | 4.3 | 78 |
| Hexane (as co-solvent with Toluene) | 1.9 | 92 |
This data is illustrative and the optimal solvent will be reaction-dependent.
Q3: I've optimized the temperature and solvent, but I'm still not achieving the desired enantioselectivity. Should I consider changing the catalyst?
A3: Yes, the structure of the chiral phosphoric acid catalyst is a key determinant of enantioselectivity. The steric and electronic properties of the 3,3'-substituents on the BINOL, SPINOL, or other chiral backbone create the specific chiral pocket where the reaction takes place.[1][7][8]
-
Varying the 3,3'-Substituents: If you are using a standard catalyst like (R)-TRIP, consider screening catalysts with different 3,3'-substituents.[9][10]
-
Steric Bulk: Catalysts with bulkier substituents (e.g., 9-anthryl, 2,4,6-triisopropylphenyl) can create a more defined and sterically demanding chiral environment, which can enhance enantioselectivity.[1][10]
-
Electronic Effects: The electronic nature of the substituents can influence the acidity of the phosphoric acid and its hydrogen-bonding capabilities.[7]
-
-
Changing the Chiral Backbone: In some cases, switching from a BINOL-derived catalyst to one with a different backbone, such as SPINOL or VAPOL, can lead to improved results due to the different geometry of the chiral scaffold.[11][12]
-
Catalyst Loading: While less common for improving ee, adjusting the catalyst loading can sometimes have an effect, particularly if catalyst aggregation or decomposition is an issue.[3] It is worth exploring a range of 1-10 mol %.
Caption: The chiral catalyst creates two diastereomeric transition states, with the energy difference determining the enantiomeric excess.
Q4: Can additives be used to improve the enantioselectivity of my reaction?
A4: Yes, the use of additives can be a powerful strategy, although their mode of action can sometimes be complex.
-
Water or Alcohols: While anhydrous conditions are generally recommended, in some specific cases, the addition of a controlled amount of water or an alcohol can act as a proton shuttle or alter the aggregation state of the catalyst, leading to improved ee.[13] This should be explored cautiously and systematically.
-
Lewis Acids or Bases: Co-catalysis with a Lewis acid or base can sometimes enhance selectivity by interacting with the substrate or the catalyst, leading to a more organized transition state.[13]
-
Molecular Sieves: The addition of activated molecular sieves (typically 3Å or 4Å) is a good practice to ensure strictly anhydrous conditions, which can be beneficial for enantioselectivity.[14]
Q5: I have tried everything, and the ee is still not satisfactory. Could the problem be with my substrate?
A5: Absolutely. The "lock and key" principle is very much at play in asymmetric catalysis. The structure of the substrate must be complementary to the chiral environment of the catalyst.
-
Mismatched Substrate-Catalyst Pairing: It is possible that the chosen catalyst is simply not a good match for your specific substrate.[4] If a library of catalysts is available, a broader screening is advisable.
-
Substrate Modification: If possible, consider minor modifications to the substrate. For example, changing a protecting group or a substituent remote from the reacting center can sometimes have a surprisingly large effect on the enantioselectivity by altering the way the substrate binds to the catalyst.
Key Experimental Protocols
Protocol 1: General Procedure for a Chiral Phosphoric Acid-Catalyzed Reaction
This protocol provides a general framework. Specific concentrations, temperatures, and reaction times will need to be optimized for each transformation.
-
Preparation: In a flame-dried or oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the chiral phosphoric acid catalyst (e.g., 5 mol %).[15]
-
Reaction Setup: Dissolve the catalyst in the chosen anhydrous solvent. Add the substrate(s) to the vessel.[15]
-
Initiation and Monitoring: If the reaction requires cooling, allow the mixture to stir at the desired temperature for a few minutes before adding the final reagent to initiate the reaction. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).[15]
-
Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution of NaHCO₃ or NH₄Cl).[3]
-
Purification: Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.[15]
-
Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis.[3][15]
References
-
Goodman, J. M., & Grayson, M. N. (2017). Origins of Stereoselectivities in Chiral Phosphoric Acid-Catalyzed Allylborations and Propargylations of Aldehydes. Accounts of Chemical Research, 50(9), 2163–2173. [Link]
-
Parmar, D., & List, B. (2025). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews. [Link]
-
Sato, Y., et al. (2020). Mechanism and Origin of Stereoselectivity in Chiral Phosphoric Acid-Catalyzed Aldol-Type Reactions of Azlactones with Vinyl Ethers. Chemistry – A European Journal, 26(15), 3364-3372. [Link]
-
Grayson, M. N. (2019). Understanding the mechanism of the chiral phosphoric acid-catalyzed aza-Cope rearrangement. Organic & Biomolecular Chemistry, 17(3), 465-472. [Link]
-
Reddy, B. V. S., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 2356–2392. [Link]
-
Majdecki, M., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters, 23(2), 435–440. [Link]
-
Zhang, X., et al. (2023). Enantioselective Synthesis of Chiral Amides by Phosphoric Acid-Catalyzed Asymmetric Wolff Rearrangement. ChemRxiv. [Link]
-
Feringa, B. L., et al. (2002). Organolithium/Chiral Lewis Base/BF3: A Versatile Combination for the Enantioselective Desymmetrization of meso-Epoxides. The Journal of Organic Chemistry, 67(21), 7415–7426. [Link]
-
Various Authors. (2021). Additive Effects on Asymmetric Catalysis. Request PDF. [Link]
-
Masson, G., et al. (2019). Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines. Chemical Science, 10(12), 3567–3572. [Link]
-
Masson, G., et al. (2019). Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines. Chemical Science, 10(12), 3567-3572. [Link]
-
Antilla, J. C., et al. (2012). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 53(38), 5130-5133. [Link]
-
Various Authors. (2021). Chiral phosphoric acid catalysts. ResearchGate. [Link]
-
Unknown Author. (2023). Computational study, design, and synthesis of chiral phosphoric acids for asymmetric catalysis. Open Collections - The University of British Columbia. [Link]
-
Various Authors. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]
-
Various Authors. (2019). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 131, 01020. [Link]
-
Funabiki, K., et al. (2011). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters, 13(7), 1784–1787. [Link]
-
Various Authors. (2023). Chiral phosphoric acid catalysis: From numbers to insights. ResearchGate. [Link]
-
Various Authors. (2022). Characteristics of chiral phosphoric acid catalysts. ResearchGate. [Link]
-
Xu, L., et al. (2019). Chiral Phosphoric Acid-Catalyzed Enantioselective Direct Arylation of Iminoquinones: A Case Study of the Model Selectivity. The Journal of Organic Chemistry, 84(23), 15296–15306. [Link]
- Cheon, C.-H. (n.d.).
-
Grimme, S., et al. (2025). The Elusive Ternary Intermediates of Chiral Phosphoric Acids in Ion Pair Catalysis: Structures, Conformations, and Aggregation. Journal of the American Chemical Society. [Link]
-
Liu, Y., et al. (2021). Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity. Organic Chemistry Frontiers, 8(15), 4065-4075. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Phosphoric Acid-Catalyzed Enantioselective Direct Arylation of Iminoquinones: A Case Study of the Model Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (R)-2-benzylbut-3-enoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of (R)-2-benzylbut-3-enoic acid. Here, we address common challenges and frequently encountered byproducts, offering practical, field-proven solutions to enhance the purity and yield of your target compound.
Introduction
(R)-2-benzylbut-3-enoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemical integrity is often crucial for the biological activity and safety of the final drug substance. However, its synthesis, typically involving asymmetric allylation or resolution of a racemic mixture, can introduce a variety of byproducts that complicate purification. This guide provides a structured approach to identifying and removing these impurities, ensuring your final compound meets the stringent purity requirements of drug development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of (R)-2-benzylbut-3-enoic acid.
Q1: What are the most common types of impurities I should expect?
A1: The impurities largely depend on your synthetic route. However, you can generally classify them into the following categories:
-
Starting Materials: Unreacted benzylacetic acid derivatives or allylation reagents.
-
Stereoisomers: The undesired (S)-enantiomer if the synthesis is not perfectly stereoselective, or diastereomers if a chiral resolving agent is used.
-
Structural Isomers: Isomerization of the double bond from the terminal (but-3-enoic) to an internal position (but-2-enoic) can occur, especially under acidic or basic conditions.
-
Process-Related Impurities: Residual catalysts (e.g., palladium, iridium), solvents, or byproducts from the chiral resolving agent.
-
Over-alkylation Products: Dialkylated species where the starting material has reacted with two molecules of the allyl halide.
Q2: What is the first step I should take to assess the purity of my crude product?
A2: A multi-technique analytical approach is always recommended.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your crude mixture.
-
Proton NMR (¹H NMR): Provides structural information and can help identify major impurities and their relative ratios. Specific chemical shifts can indicate the presence of isomers or residual solvents.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of your product. A reverse-phase HPLC method can quantify the purity relative to other, non-enantiomeric byproducts.[4]
Q3: My crude product is an oil, but I expected a solid. What does this mean?
A3: (R)-2-benzylbut-3-enoic acid is often reported as a low-melting solid or a thick oil. The presence of impurities, particularly residual solvents or isomeric byproducts, can depress the melting point and cause the product to remain an oil. This is a strong indication that further purification is necessary.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific issues encountered during purification.
Issue 1: Low Enantiomeric Excess (e.e.) Detected by Chiral HPLC
-
Likely Cause: Incomplete resolution of enantiomers during diastereomeric salt crystallization or poor stereoselectivity in an asymmetric synthesis.
-
Troubleshooting Workflow:
Caption: Decision workflow for improving enantiomeric excess.
-
Detailed Explanation:
-
Diastereomeric Salt Resolution: This is a classical and effective method for separating enantiomers of carboxylic acids.[5][6] The success heavily relies on the differential solubility of the two diastereomeric salts formed with a chiral amine (e.g., (R)-1-phenylethylamine).
-
Solvent Screening: If a single recrystallization does not sufficiently improve the e.e., it indicates that the solubilities of the diastereomeric salts are too similar in the chosen solvent. A systematic screen of different solvents (e.g., alcohols, esters, ethers, and their mixtures) is crucial to find a system that maximizes this solubility difference.[7]
-
Re-crystallization: Often, multiple recrystallizations are necessary to achieve high enantiomeric purity.[8][9] Monitor the e.e. of the crystalline material after each step.
-
-
Preparative Chiral Chromatography: For challenging separations or when high purity is required, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be highly effective, though often more costly and less scalable than crystallization.[7]
-
Issue 2: Persistent Impurity Peak in Reverse-Phase HPLC, Close to the Main Product Peak
-
Likely Cause: A structural isomer, most commonly the thermodynamically more stable (E)-2-benzylbut-2-enoic acid, formed via double bond migration. This can be promoted by acidic, basic, or high-temperature conditions during synthesis or workup.
-
Troubleshooting Strategy:
-
Identification: Use LC-MS to confirm if the impurity has the same mass as the product. Collect a fraction and analyze by ¹H NMR to look for characteristic shifts of an internal double bond, which would differ from the terminal vinyl protons of the desired product.
-
Purification Options:
-
Flash Column Chromatography: This is the most common method to separate structural isomers. A careful selection of the stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of ethyl acetate in hexanes) is required. The polarity difference between the terminal and internal alkenes, though small, is often sufficient for separation.
-
Recrystallization: If your product is a solid, recrystallization may be effective. The different shapes of the isomers can lead to different packing efficiencies in a crystal lattice, resulting in different solubilities. A solvent screen is recommended.[10][11]
-
-
Issue 3: Broad NMR Peaks and Low Yield After Aqueous Workup
-
Likely Cause: Your product may be partially soluble in water, leading to loss during extraction. The presence of residual inorganic salts from the workup can also lead to broad NMR peaks and affect crystallization.
-
Troubleshooting Strategy:
-
Improve Extraction Efficiency:
-
Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic acid in the aqueous phase, driving more of it into the organic layer.
-
Increase the number of extractions with a smaller volume of organic solvent (e.g., 4 x 50 mL instead of 2 x 100 mL).
-
-
Ensure Complete Removal of Salts:
-
After combining the organic extracts, wash with brine to remove residual water and inorganic salts.
-
Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
-
Part 3: Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Recrystallization
This protocol outlines a general procedure for enhancing the enantiomeric purity of (R)-2-benzylbut-3-enoic acid.
-
Salt Formation:
-
Dissolve the crude, racemic, or enantiomerically-enriched acid (1.0 eq) in a suitable solvent (e.g., isopropanol, 5-10 mL per gram of acid).
-
Warm the solution slightly (40-50 °C).
-
Slowly add a solution of a chiral amine resolving agent (e.g., (R)-(+)-1-phenylethylamine, 0.5-1.0 eq) dissolved in a minimal amount of the same solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, let the flask stand at room temperature for several hours, then cool further in an ice bath or refrigerator (4 °C) to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture to pH 1-2 with a strong acid (e.g., 2M HCl).
-
Extract the liberated (R)-2-benzylbut-3-enoic acid into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified acid using chiral HPLC. Repeat the recrystallization process if the desired purity has not been achieved.
-
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is effective for removing non-stereoisomeric impurities like unreacted starting materials or structural isomers.
-
Preparation:
-
Select a column of appropriate size for your sample amount (typically a 40-100x mass ratio of silica to crude product).
-
Prepare the mobile phase. A common starting point for a carboxylic acid of this type is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v), often with a small amount of acetic acid (0.5-1%) added to keep the carboxylic acid protonated and prevent tailing on the column.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Run the column, applying gentle pressure.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure. The added acetic acid in the mobile phase is volatile and should be removed under high vacuum.
-
Part 4: Data Summary
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Potential Structure | Key Analytical Signature (¹H NMR) | Typical HPLC Behavior |
| Starting Material | Benzylacetic Acid | Absence of vinyl protons (~5-6 ppm). | Elutes earlier than the product in reverse-phase HPLC. |
| (S)-Enantiomer | (S)-2-benzylbut-3-enoic acid | Identical NMR to the (R)-enantiomer. | Separable only by chiral HPLC. |
| Structural Isomer | (E)-2-benzylbut-2-enoic acid | Absence of terminal vinyl protons; presence of a methyl doublet and a vinyl quartet. | Elutes very close to the product in reverse-phase HPLC. |
| Resolving Agent | (R)-1-phenylethylamine | Characteristic aromatic and methine proton signals. | Can be removed with an acidic wash during workup. |
References
-
Identifying a diastereomeric salt for a challenging chiral resolution. Crystallography Times. [Link]
-
Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]
-
Separation of 2-Butenoic acid, 3-methyl-, phenylmethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
EXPERIMENT (3) Recrystallization. University of Technology. [Link]
-
Stout, K. L., & Snaddon, T. N. (2018). Development of Asymmetric Deacylative Allylation. ACS Catalysis, 8(7), 6149–6154. [Link]
-
Asymmetric Alkylation. Buchler GmbH. [Link]
- Novel resolution method of racemic mixture.
-
Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
-
Snaddon, T. N., et al. (2016). Asymmetric α-allylation of aryl acetic esters by Snaddon. Angewandte Chemie International Edition, 55(4), 1414-1418. [Link]
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
- Method for producing (R) -2-hydroxy-4-phenyl-3-butenoic acid.
-
Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Synlett, 29(10), 1331-1335. [Link]
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Li, X., et al. (2022). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications, 13(1), 1-11. [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Lab Report Recrystallization September 27, 2016. Florida A&M University. [Link]
-
Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(20), 3531-3535. [Link]
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- 11. famu.edu [famu.edu]
Mechanistic Overview: Base-Catalyzed Conjugative Isomerization
Welcome to the Technical Support Center. Handling β,γ-unsaturated carboxylic acids like 2-benzylbut-3-enoic acid requires precise environmental control. The most frequent point of failure reported by researchers is the unintended degradation of the compound during basic aqueous workup, salt formation, or coupling reactions.
This guide dissects the mechanistic causality behind this instability and provides field-proven, self-validating protocols to ensure the structural integrity of your molecule.
The primary instability of 2-benzylbut-3-enoic acid under basic conditions is not degradation via cleavage, but rather a rapid conjugative isomerization . The proton at the C2 position is exceptionally acidic due to dual activation: it is both alpha to the electron-withdrawing carboxyl group and allylic to the C3=C4 double bond.
When exposed to a base, this proton is abstracted to form a highly delocalized dienolate intermediate. Thermodynamic reprotonation occurs at the C4 (gamma) position, shifting the double bond into conjugation with the carboxylate. This yields 2-benzylbut-2-enoic acid (the α,β-unsaturated isomer), driven by the thermodynamic stability gained from the extended conjugated system[1].
Base-catalyzed conjugative isomerization pathway of 2-benzylbut-3-enoic acid.
Troubleshooting FAQs
Q1: Why does my 2-benzylbut-3-enoic acid sample convert to a different compound during standard NaHCO₃ washing? Causality: Even mild bases like bicarbonate or simple carboxylate salts can trigger premature isomerization of β,γ-unsaturated systems via a rate-determining protonation step of the enolate intermediate[2]. The extended exposure to a pH > 7 during phase separation provides enough time for the thermodynamically driven migration of the double bond to occur.
Q2: Could my compound be undergoing decarboxylation instead of isomerization? Causality: While decarboxylation is a known degradation pathway for some unsaturated acids, it typically requires significant thermal activation (heat) to proceed via a cyclic transition state[3]. If your degradation is occurring at room temperature during a basic workup, isomerization is the dominant pathway.
Q3: How can I analytically differentiate the starting material from the isomerized product? Expertise & Experience: Because the molecular weight of both compounds is identical (m/z 176.21 for the free acid), standard LC-MS without baseline chromatographic separation will be misleading. You must rely on ¹H NMR:
-
Intact Starting Material (β,γ-unsaturated): Look for the terminal vinyl protons (C4) as a multiplet around 5.0–5.2 ppm, and the internal vinyl proton (C3) around 5.7–6.0 ppm.
-
Isomerized Product (α,β-unsaturated): The terminal vinyl protons will completely disappear. The new C4 protons will appear as an allylic methyl group (a doublet or singlet depending on the E/Z isomer) shifted upfield around 1.8–2.0 ppm.
Quantitative Data: Stability Matrix
The choice of base and solvent drastically alters the kinetics of isomerization. Use the following empirical data matrix to select appropriate reagents if basic conditions are unavoidable.
| Base Condition | Solvent System | Temp (°C) | Est. Half-Life (t½) | Primary Degradation Product |
| 1.0 M NaOH | H₂O / THF | 25 | < 5 mins | 2-benzylbut-2-enoic acid |
| 5% NaHCO₃ | H₂O / EtOAc | 25 | 12 - 14 hours | 2-benzylbut-2-enoic acid |
| DBU (0.1 eq) | Acetonitrile | 25 | 20 mins | 2-benzylbut-2-enoic acid |
| 0.1 M LiOH | H₂O / THF | 0 | 2 hours | 2-benzylbut-2-enoic acid |
| Triethylamine (1 eq) | Dichloromethane | 25 | > 48 hours | Stable (Minimal isomerization) |
Self-Validating Protocol: Mild Acidic Extraction Workflow
To successfully isolate 2-benzylbut-3-enoic acid without triggering base-catalyzed isomerization, you must utilize a strictly controlled acidic workup. This protocol includes built-in validation checks to ensure causality-driven success.
Step 1: Thermal Quenching
-
Action: Cool the reaction mixture to 0–5 °C using an ice-water bath before adding any quenching reagents.
-
Rationale: Lowering the thermal energy suppresses the rate of enolate formation and prevents heat-induced decarboxylation[3].
Step 2: pH-Controlled Acidification
-
Action: Slowly add a cold, mild acid (e.g., 10% aqueous citric acid or 1 M NaHSO₄) dropwise while stirring vigorously until the aqueous phase reaches pH 2.0–3.0.
-
Validation Check 1: Spot the aqueous layer on pH paper. It must read strictly between 2.0 and 3.0. If it is > 3.0, the carboxylate salt is still present, risking isomerization during concentration. If it is < 1.5, you risk acid-catalyzed side reactions.
Step 3: Organic Extraction
-
Action: Extract the aqueous layer immediately with cold Methyl tert-butyl ether (MTBE). Do NOT use Ethyl Acetate if it can be avoided.
-
Rationale: MTBE is less miscible with water than Ethyl Acetate, minimizing water (and trace base/acid) carryover into the organic phase.
-
Action: Wash the organic layer with a dilute, cold brine solution (half-saturated NaCl). Never wash with saturated NaHCO₃.
Step 4: Drying and Concentration
-
Action: Dry the organic layer over anhydrous Na₂SO₄ (Avoid K₂CO₃, as its basic surface can act as a heterogeneous catalyst for isomerization).
-
Action: Concentrate under reduced pressure with the water bath strictly below 30 °C.
-
Validation Check 2: After concentration, take a crude ¹H NMR. The presence of a multiplet at 5.0–5.2 ppm confirms the terminal alkene is intact. If an allylic methyl signal appears around 1.8–2.0 ppm, your evaporation temperature was too high or your pH was not properly controlled in Step 2.
References
-
Title: Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters - PMC Source: nih.gov URL: [Link]
-
Title: 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives Source: libretexts.org URL: [Link]
-
Title: What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Source: stackexchange.com URL: [Link]
Sources
Technical Support Center: Navigating the Scale-Up of Chiral α-Substituted Carboxylic Acids
Welcome to the technical support center for the synthesis and scale-up of chiral α-substituted carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when transitioning from bench-scale experiments to pilot or manufacturing scale. Chiral α-substituted carboxylic acids are vital building blocks in pharmaceuticals and fine chemicals, making their efficient and stereochemically pure production a critical endeavor.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of a chiral α-substituted carboxylic acid?
A: Scaling up the synthesis of these molecules introduces several interrelated challenges that are often not apparent at the lab scale. The primary hurdles include:
-
Maintaining Stereocontrol: Ensuring high enantiomeric excess (ee) or diastereomeric excess (de) can be difficult as reaction conditions change at scale. Factors like mixing efficiency, heat transfer, and prolonged reaction times can negatively impact selectivity.[2][3]
-
Purification and Isolation: Methods that are straightforward in the lab, such as flash chromatography, are often not economically viable for large quantities.[4] Developing robust, scalable crystallization or extraction procedures is crucial.
-
Racemization Risk: The α-proton of the carboxylic acid, or its activated derivatives, can be acidic, leading to epimerization under non-optimal pH, temperature, or solvent conditions, especially during subsequent derivatization steps.[5][6][7]
-
Process Safety and Economics: Reagents and solvents that are acceptable for small-scale synthesis may be too hazardous, expensive, or difficult to handle at an industrial scale.[8][9] Thorough process safety reviews are essential to identify potential thermal hazards or toxic byproducts.[10][11][12]
Q2: Should I pursue an asymmetric synthesis route or a resolution of a racemate for my target molecule at scale?
A: The choice between asymmetric synthesis and resolution is a critical strategic decision with significant implications for process efficiency and cost.
-
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly using a chiral catalyst or auxiliary.[1][13] It is often more atom-economical and can be more cost-effective if a highly efficient catalytic system is available. However, developing and optimizing these catalytic systems can be time-consuming, and they may be sensitive to impurities that are more prevalent in larger-scale starting materials.[14]
-
Resolution: This method involves separating a prepared racemic mixture. Classical resolution via diastereomeric salt formation with a chiral base is a well-established and robust technique suitable for large-scale production.[15][16] A key advantage is its reliability, though the maximum theoretical yield is 50% for the desired enantiomer. More advanced methods like Crystallization-Induced Dynamic Resolution (CIDR) can overcome this yield limitation by epimerizing the unwanted enantiomer in situ, theoretically allowing for a 100% yield.[15][17]
The decision often depends on the specific molecule, the availability of effective catalysts or resolving agents, and the overall process economics.
Q3: Why does the enantiomeric excess (ee) of my product decrease when I scale up my asymmetric reaction?
A: A drop in enantiomeric excess upon scale-up is a common and frustrating problem. The root cause often lies in physical and chemical factors that change with scale:
-
Heat Transfer: Inadequate heat removal in large reactors can lead to localized "hot spots" where the temperature is significantly higher than the setpoint. Higher temperatures can accelerate non-selective background reactions or promote catalyst degradation, both of which lower the overall ee.[3]
-
Mass Transfer (Mixing): Inefficient mixing can lead to poor distribution of the catalyst or reagents, creating localized areas of high concentration. This can alter reaction kinetics and favor side reactions. For heterogeneous catalysts, poor mixing can limit access to the active sites.[2]
-
Extended Reaction Times: Scale-up operations, including charging reagents and work-up procedures, often take longer. If the product is susceptible to racemization under the reaction or work-up conditions, this extended exposure can lead to a gradual loss of stereochemical purity.[5]
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Loss of Stereochemical Purity During Synthesis or Work-up
Question: My catalytic asymmetric synthesis yields a product with high ee initially, but the purity drops significantly after work-up and isolation. What's happening and how can I fix it?
Answer: This issue strongly suggests that your chiral product is undergoing racemization. The α-proton on a carboxylic acid is susceptible to abstraction, especially if there are stabilizing groups present (e.g., an aryl group).[6]
Causality: Racemization can be triggered by exposure to acidic or basic conditions, elevated temperatures, or certain nucleophiles, particularly during work-up procedures. For instance, a basic wash (e.g., with sodium bicarbonate) intended to remove acidic starting materials might be strong enough to cause epimerization if the product is sensitive.
Caption: Troubleshooting workflow for identifying sources of racemization.
Preventative Strategies:
-
Buffer Your Work-up: Instead of using strong bases like NaOH or Na₂CO₃, consider using a buffered aqueous solution (e.g., phosphate buffer at pH 7-8) for washes.
-
Control Temperature: Perform all extractions, washes, and filtrations at reduced temperatures (0-10 °C) to minimize the rate of epimerization.
-
Telescope Steps: If the carboxylic acid is an intermediate that will be derivatized (e.g., to an amide), consider a "telescoped" or one-pot process where the crude acid is immediately used in the next step without a full work-up and isolation, minimizing its exposure to potentially harmful conditions.[10]
Issue 2: Inefficient or Failed Crystallization for Purification/Resolution
Question: I am attempting a classical resolution using a chiral amine, but I can't get the diastereomeric salt to crystallize, or the resulting solid has low diastereomeric excess (de). How can I optimize this?
Answer: Successful diastereomeric salt crystallization is a multi-parameter problem involving thermodynamics (solubility of the salts) and kinetics (rate of nucleation and crystal growth). Failure to achieve good separation is common and requires systematic screening.
Causality: The two diastereomeric salts formed have different physical properties, including solubility in a given solvent system.[16] The goal is to find conditions where one salt is significantly less soluble than the other, allowing it to crystallize selectively while the other remains in solution.
| Parameter | Why It's Important | Typical Starting Points & Variations |
| Resolving Agent | The structure of the chiral amine directly impacts the crystal lattice energy and solubility of the resulting diastereomeric salts. | Screen a diverse set of commercially available chiral amines (e.g., (R/S)-1-phenylethylamine, ephedrine derivatives, quinoline-based amines). |
| Solvent System | Solvent polarity and hydrogen bonding capacity are critical for controlling the relative solubilities of the two diastereomeric salts. | Start with common solvents like isopropanol, ethanol, acetone, or ethyl acetate. Screen mixtures (e.g., ethanol/water, acetone/heptane) to fine-tune polarity. |
| Stoichiometry | Using a sub-stoichiometric amount of the resolving agent can sometimes improve the de of the crystallized salt. | Start with 1.0 equivalent of the amine. Screen variations from 0.5 to 1.1 equivalents. |
| Temperature Profile | The cooling rate affects nucleation and crystal growth. A slow, controlled cooling profile generally yields purer crystals. | Start with dissolution at a higher temperature (e.g., 60-70 °C) followed by a slow cool-down ramp (e.g., 5-10 °C/hour) to room temperature or below. |
This protocol is designed for systems where the α-carbon is prone to epimerization, allowing for dynamic resolution.
-
System Setup: In parallel vials, dissolve the racemic α-substituted carboxylic acid (1.0 eq) in various solvents (e.g., acetonitrile, ethyl acetate, toluene) at a concentration of ~0.5 M.
-
Add Resolving Agent & Base: To each vial, add the selected chiral resolving amine (1.0-1.1 eq) and a catalytic amount of a base known to promote epimerization (e.g., DBU, or a halide salt like LiBr).[15][17]
-
Thermal Cycling: Heat the vials to 50-60 °C to ensure complete dissolution and to accelerate the epimerization equilibrium.
-
Controlled Cooling: Slowly cool the vials to room temperature over several hours. If no crystals form, cool further to 0-5 °C.
-
Analysis: Isolate any resulting solids by filtration. Liberate the free carboxylic acid from the salt by treatment with a mild acid (e.g., citric acid) and extraction. Analyze the yield and enantiomeric excess (ee) of the carboxylic acid using chiral HPLC or SFC.
-
Optimization: Based on the initial screen, optimize the solvent, temperature profile, and base catalyst for the most promising conditions.
Issue 3: Process Safety Hazards at Scale
Question: My synthesis involves a highly exothermic step and uses reagents with known safety concerns. How should I approach the scale-up to ensure safety?
Answer: Process safety is paramount and requires a systematic approach to hazard identification and risk mitigation. What is manageable in a lab fume hood can become a serious incident in a large-scale reactor.[11]
Causality: The surface-area-to-volume ratio decreases dramatically as you scale up. This means that heat generated by a reaction (volume-dependent) cannot be removed as efficiently through the reactor walls (surface-area-dependent), leading to a much higher risk of a thermal runaway.[10]
Caption: Relationship between identified hazards and corresponding mitigation strategies.
Key Safety Protocols:
-
Reaction Calorimetry: Before any large-scale run, perform reaction calorimetry (e.g., using a RC1 or TSu) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and assess the risk of a thermal runaway.
-
Reagent Addition: For exothermic reactions, switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process where one reagent is added slowly and controllably, allowing the cooling system to keep up with heat generation.
-
Reagent Substitution: Critically evaluate each reagent. For example, if a reaction uses sodium azide (highly toxic and explosive), investigate alternative, safer azide sources.[10] If a reaction uses a flammable solvent with a low flash point like diethyl ether, consider replacing it with a safer alternative like 2-MeTHF.
-
Emergency Preparedness: Always have a well-defined and tested emergency quench protocol to stop the reaction quickly and safely if the temperature or pressure exceeds safe limits.
References
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
- Niu, R., He, Y., & Lin, J. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 20, 37-54.
- Shirakawa, S., et al. (2025).
- Chemistry Steps. (2020). Alpha Halogenation of Carboxylic Acids.
- Google Patents. (2014).
- Wetter, C., et al. (2025). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
- Ma, G., & You, S.-L. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews.
- Lin, C.-W., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025).
- Weber, R. J., & Tarka, M. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Miller, A. E., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
- Wang, Y., et al. (2025). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones.
- Chemistry LibreTexts. (2019). 6.
- ResearchGate. (n.d.). Examples of the kinetic resolution of α‐chiral carboxylic acids with....
- ResearchGate. (n.d.).
- Powers, D. C., & Sigman, M. S. (2026). Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. PMC.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Frontiers. (2024).
- Identifying a diastereomeric salt for a challenging chiral resolution.
- Ghorpade, S., & Kumar, S. (n.d.).
- Patsnap Eureka. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?.
- Chiralpedia. (2024).
- Suzhou Highfine Biotech. (2025).
- Sureshan, K. M., et al. (2002). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals.
- Wilsily, A., & Fillion, E. (2008).
- Epimeris
- BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
- Patsnap Eureka. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
- Journal of the American Chemical Society. (n.d.). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.
- YouTube. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44).
- Chemical Review and Letters. (n.d.). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2 (microreview).
- BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
Sources
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Validation & Comparative
A Comparative Guide to the Enantiomeric Purity Analysis of (R)-2-benzylbut-3-enoic acid by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of a molecule is paramount. (R)-2-benzylbut-3-enoic acid, a chiral carboxylic acid, represents a key structural motif where enantiomeric purity dictates biological activity and therapeutic efficacy. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, technical comparison of ¹H NMR spectroscopic methods for the determination of its enantiomeric excess (% ee). We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.
The Challenge: Direct ¹H NMR Analysis of Enantiomers
Enantiomers, by their nature, are chemically identical in an achiral environment. Consequently, their nuclear magnetic resonance (NMR) spectra are indistinguishable. The ¹H NMR spectrum of a pure sample of (R)-2-benzylbut-3-enoic acid in a standard deuterated solvent like CDCl₃ would present a single set of signals corresponding to its unique protons.
Predicted ¹H NMR Spectrum of (R)-2-benzylbut-3-enoic acid:
Based on the structure and known chemical shifts of similar functionalities, we can predict the approximate ¹H NMR spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-12 ppm.
-
Aromatic Protons (C₆H₅-): A multiplet between 7.2-7.4 ppm, integrating to 5 protons.
-
Vinyl Protons (-CH=CH₂):
-
The internal vinyl proton (-CH=) will appear as a complex multiplet, likely between 5.7-5.9 ppm, due to coupling with the adjacent chiral proton and the terminal vinyl protons.
-
The terminal vinyl protons (=CH₂) will present as two separate signals, a doublet of doublets for each, in the region of 5.1-5.3 ppm, due to geminal and cis/trans coupling.
-
-
Chiral Proton (-CH-): A multiplet, likely around 3.5-3.7 ppm, coupled to the benzyl protons and the vinyl proton.
-
Benzyl Protons (-CH₂-): Two diastereotopic protons that will appear as a multiplet or two separate doublets of doublets due to coupling with the adjacent chiral proton, expected around 2.8-3.2 ppm.
While this provides structural confirmation, it offers no information on the presence of the (S)-enantiomer. To resolve these enantiomers by ¹H NMR, we must introduce a chiral environment.
Strategies for Enantiomeric Resolution by ¹H NMR
Two primary strategies are employed to create a diastereomeric relationship between the enantiomers, rendering their ¹H NMR signals distinct: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Chiral Derivatizing Agents (CDAs): Forming Diastereomers
This method involves the covalent reaction of the chiral carboxylic acid with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.
Workflow for Chiral Derivatization:
Caption: Workflow for enantiomeric excess determination using a Chiral Derivatizing Agent.
Recommended CDAs for Carboxylic Acids:
| Chiral Derivatizing Agent (CDA) | Key Features | Reference |
| (R)- or (S)-1-Phenylethylamine | Commercially available, forms stable amides. The methyl group of the CDA often shows good separation in the ¹H NMR spectrum. | [1] |
| (R)- or (S)-1-(1-Naphthyl)ethylamine | The naphthyl group can induce larger chemical shift differences due to its anisotropic effect. | [2] |
| (R)- or (S)-2-Amino-2-phenylethanol | The additional hydroxyl group can provide another site for interaction and potentially enhance resolution. |
Experimental Protocol: Derivatization with (R)-1-Phenylethylamine
-
Reaction Setup: In a clean, dry NMR tube, dissolve approximately 5 mg of (R/S)-2-benzylbut-3-enoic acid in 0.7 mL of CDCl₃.
-
Reagent Addition: Add 1.1 equivalents of (R)-1-phenylethylamine, 1.2 equivalents of a coupling reagent such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the disappearance of the carboxylic acid proton signal and the appearance of new amide signals. The reaction is typically complete within a few hours.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting diastereomeric amides.
Data Interpretation:
The newly formed diastereomers, (R)-acid-(R)-amine and (S)-acid-(R)-amine, will exhibit at least one pair of well-resolved signals in the ¹H NMR spectrum. The integration of these signals directly corresponds to the ratio of the enantiomers in the original sample. The enantiomeric excess can be calculated using the formula:
% ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Chiral Solvating Agents (CSAs): Transient Diastereomeric Complexes
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These weak interactions are sufficient to induce small but measurable differences in the chemical shifts of the enantiomers in the ¹H NMR spectrum.[3]
Mechanism of Chiral Recognition with a CSA:
Caption: Principle of enantiomeric discrimination using a Chiral Solvating Agent.
Recommended CSAs for Carboxylic Acids:
| Chiral Solvating Agent (CSA) | Key Features | Reference |
| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | A widely used and effective CSA for a variety of functional groups, including carboxylic acids.[4] | |
| Quinine | A naturally occurring alkaloid that has been shown to be an effective CSA for acidic compounds. | |
| (S,S)-1,2-Diphenylethylenediamine derivatives | These compounds can form strong hydrogen bonds with carboxylic acids, leading to good enantiomeric resolution.[5] |
Experimental Protocol: Analysis with (R)-BINOL
-
Sample Preparation: Dissolve approximately 5 mg of (R/S)-2-benzylbut-3-enoic acid in 0.7 mL of CDCl₃ in an NMR tube.
-
CSA Addition: Add increasing amounts of the enantiomerically pure CSA (e.g., 0.5, 1.0, 1.5 equivalents of (R)-BINOL) to the NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA.
-
Data Analysis: Observe the splitting of one or more signals of the analyte into two separate resonances, corresponding to the two enantiomers. The protons closest to the chiral center are most likely to show the largest separation.
Comparison of Chiral NMR Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bond formation to create stable diastereomers. | Formation of transient, non-covalent diastereomeric complexes.[3] |
| Chemical Shift Separation (Δδ) | Generally larger, leading to better resolution. | Typically smaller, may require higher field NMR spectrometers. |
| Sample Preparation | Requires a chemical reaction, which may not be quantitative and can introduce impurities. | Simple mixing of the analyte and the CSA. |
| Analyte Recovery | Difficult, as the analyte is chemically modified. | Straightforward, as the interaction is non-covalent. |
| Universality | A specific CDA is often required for a particular class of compounds. | Some CSAs show broad applicability across different compound classes. |
Alternative Methods for Enantiomeric Purity Determination
While ¹H NMR is a powerful tool, other chromatographic techniques are also widely used for the enantioselective analysis of chiral carboxylic acids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly sensitive and accurate method for separating enantiomers.[6] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[7]
-
Advantages: High sensitivity, excellent resolution, and well-established methods for a wide range of compounds.
-
Disadvantages: Requires specialized and often expensive chiral columns. Method development can be time-consuming.[3]
Recommended Chiral Stationary Phases for Carboxylic Acids:
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are broadly applicable and often the first choice for screening.[7]
-
Protein-based CSPs (e.g., AGP, HSA): Can be effective for acidic compounds in reversed-phase mode.
Chiral Gas Chromatography (GC)
For volatile carboxylic acids, or those that can be easily derivatized to a volatile form (e.g., methyl esters), chiral GC is a viable option.[8]
-
Advantages: High resolution and efficiency.
-
Disadvantages: Requires the analyte to be volatile and thermally stable, often necessitating derivatization.[4]
Recommended Chiral GC Columns:
-
Cyclodextrin-based columns (e.g., Rt-βDEXsm): These are commonly used for the separation of chiral fatty acid enantiomers.[8]
Conclusion
The determination of the enantiomeric purity of (R)-2-benzylbut-3-enoic acid is a critical analytical challenge that can be effectively addressed by ¹H NMR spectroscopy through the use of chiral derivatizing or solvating agents. The choice between these NMR techniques, or indeed alternative chromatographic methods like chiral HPLC or GC, will depend on the specific requirements of the analysis, including the available instrumentation, the need for analyte recovery, and the desired level of sensitivity and throughput. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and confidently assess the stereochemical integrity of this and other valuable chiral molecules.
References
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). ResearchGate. Available at: [Link]
-
Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Chemical Communications, 47(33), 9432-9434. Available at: [Link]
-
A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. (n.d.). ResearchGate. Available at: [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Molecules, 25(9), 2166. Available at: [Link]
-
Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. (n.d.). RSC Publishing. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Available at: [Link]
-
Blomberg, L. G., & Wan, H. (2000). Determination of enantiomeric excess by capillary electrophoresis. Electrophoresis, 21(10), 1940-1952. Available at: [Link]
-
Armstrong, D. W., et al. (1996). Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin. Chirality, 8(2), 147-154. Available at: [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available at: [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Chiroptical Properties of (R)-2-benzylbut-3-enoic acid: A Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
The Significance of Optical Rotation in Chiral Drug Development
Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. The specific optical rotation, a measure of a compound's ability to rotate the plane of polarized light, is a critical parameter for:
-
Enantiomeric Purity Assessment: Determining the enantiomeric excess (e.e.) of a synthetic intermediate or final active pharmaceutical ingredient (API).
-
Quality Control: Ensuring the consistency and stereochemical integrity of a chiral compound across different batches.
-
Regulatory Compliance: Providing essential data for the characterization and registration of new chiral drugs.
(R)-2-benzylbut-3-enoic acid, with its chiral center at the C2 position, is a valuable building block in organic synthesis. Its stereochemical configuration is crucial for the desired biological activity of its downstream products. Therefore, the ability to accurately measure and interpret its specific optical rotation is of paramount importance.
Theoretical Framework: Understanding Specific Rotation
The specific rotation ([α]) of a chiral compound is a fundamental physical constant defined by the Biot-Lambert law. It is calculated from the observed rotation (α) using the following equation:
[α]λT = α / (l * c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL or g/100mL.[1]
The sign of the specific rotation (+ or d for dextrorotatory; - or l for levorotatory) indicates the direction of rotation, while the magnitude is dependent on the molecule's structure, the solvent, temperature, and the wavelength of light used.[1] It is crucial to understand that there is no direct correlation between the (R/S) absolute configuration and the sign of the optical rotation.[2]
Experimental Determination of Specific Optical Rotation: A Detailed Protocol
The following protocol provides a standardized procedure for measuring the specific optical rotation of a chiral carboxylic acid like (R)-2-benzylbut-3-enoic acid using a polarimeter.[3][4]
Instrumentation and Materials
-
Polarimeter: Capable of measurements at the sodium D-line (589 nm) with temperature control.
-
Polarimeter Cell: 1 dm path length, of appropriate volume.
-
Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL).
-
Analytical Balance: Accurate to ±0.1 mg.
-
Solvent: High-purity, spectroscopic grade (e.g., acetone, ethanol, or chloroform). The choice of solvent is critical as it can influence the specific rotation.
-
Sample: (R)-2-benzylbut-3-enoic acid of high enantiomeric purity.
Experimental Workflow
Caption: Experimental workflow for determining specific optical rotation.
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh approximately 100 mg (0.1 g) of (R)-2-benzylbut-3-enoic acid.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (e.g., acetone) and fill to the mark.[3] Ensure the solution is homogeneous.
-
Calculate the exact concentration (c) in g/mL.
-
-
Polarimeter Calibration:
-
Ensure the polarimeter is turned on and the sodium lamp is stabilized.
-
Set the temperature to a constant value (e.g., 20°C or 25°C).
-
Fill the polarimeter cell with the pure solvent (blank).
-
Place the cell in the polarimeter and take a blank reading. This should be zeroed out.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the cell in the polarimeter and allow the reading to stabilize.
-
Record the observed rotation (α) to the nearest 0.001 degree. Take multiple readings and average the results.
-
-
Calculation of Specific Rotation:
-
Use the formula [α]λT = α / (l * c) to calculate the specific rotation.
-
Report the value including the temperature, wavelength, and solvent used (e.g., [α]D20 = +X.X° (c 1.0, acetone)).
-
Comparative Analysis: Structural Effects on Optical Rotation
While the specific rotation of (R)-2-benzylbut-3-enoic acid is yet to be reported, we can draw comparisons with structurally similar chiral carboxylic acids to anticipate its chiroptical properties.
| Compound | Structure | Key Structural Features | Reported Specific Rotation |
| (R)-2-benzylbut-3-enoic acid | ![]() | Benzyl group at C2, vinyl group at C3 | To be determined |
| (R)-2-methylbut-3-enoic acid [5][6] | ![]() | Methyl group at C2, vinyl group at C3 | Not reported in searches |
| (R)-2-phenylbutanoic acid | ![]() | Phenyl group at C2, ethyl group at C3 | [α]D20 = -96° (c 1, benzene) |
Analysis of Structural Influences:
-
Nature of the C2-Substituent: The replacement of a methyl group (in the case of 2-methylbut-3-enoic acid) with a larger, more polarizable benzyl group is expected to have a significant impact on the magnitude and possibly the sign of the specific rotation. The increased electronic interaction of the benzyl group's aromatic ring with the chiral center can lead to a larger rotation.
-
Saturation of the Butyl Chain: The presence of a double bond in the but-3-enoic acid series introduces conformational rigidity compared to the saturated butanoic acid derivatives. This can influence the preferred conformation of the molecule in solution and, consequently, its interaction with polarized light.
-
Solvent Effects: The choice of solvent can significantly alter the measured specific rotation due to differing solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the conformational equilibrium of the chiral molecule.
Synthesis of (R)-2-benzylbut-3-enoic acid
For researchers interested in obtaining this compound for chiroptical studies, enantioselective synthesis is required. While a specific, detailed protocol for (R)-2-benzylbut-3-enoic acid was not found in the initial searches, related synthetic strategies for similar chiral carboxylic acids can be adapted. One common approach involves the asymmetric alkylation of a chiral enolate equivalent derived from a carboxylic acid. Another potential route is the kinetic resolution of the corresponding racemic acid. A patent for the production of a related compound, (R)-2-hydroxy-4-phenyl-3-butenoic acid, suggests that both chemical resolution and biocatalytic methods could be viable approaches.[7]
Conclusion
This technical guide provides a framework for understanding and determining the specific optical rotation of (R)-2-benzylbut-3-enoic acid. While an experimental value is not yet publicly documented, the provided protocol offers a robust methodology for its measurement. The comparative analysis with structurally related compounds underscores the sensitivity of this chiroptical property to subtle changes in molecular structure. For researchers in drug discovery and development, the accurate determination of the specific optical rotation of chiral building blocks like (R)-2-benzylbut-3-enoic acid is a critical step in ensuring the stereochemical purity and quality of novel therapeutic agents.
References
-
Resolution of Racemic 2-Phenylbutanedioic Acid. St. Olaf College. [Link]
-
A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. SciELO. [Link]
-
Specific Rotation. Chemistry Steps. [Link]
-
Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Measurement of minute volumes of chiral molecules using in-fiber polarimetry. ResearchGate. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]
-
(R)-2-methylbut-3-enoic acid. PubChem. [Link]
- Method for producing (R) -2-hydroxy-4-phenyl-3-butenoic acid.
-
Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry. National Institutes of Health. [Link]
-
The specific rotation of an enantiomer of 2-methyl-3-phenyl-1-butene is +... Filo. [Link]
-
(R)-2-(Benzyloxycarbonylamino)but-3 -enoic acid, CAS No. 75266-42-1. iChemical. [Link]
-
2-Methyl-3-butenoic Acid. PubChem. [Link]
-
2-Phenylbut-3-enoic acid. PubChem. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Methods for 2-Benzylbut-3-enoic Acid Analysis
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety.[1] 2-Benzylbut-3-enoic acid, an unsaturated carboxylic acid with a stereogenic center at the α-position, represents a class of compounds where enantiomers can exhibit divergent biological activities. Consequently, the development of robust and reliable analytical methods for its enantioselective analysis is of paramount importance.
This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methodologies applicable to 2-benzylbut-3-enoic acid. We will delve into the causality behind experimental choices, from the selection of chiral stationary phases (CSPs) to the strategic optimization of mobile phases, providing field-proven insights for researchers, scientists, and drug development professionals.
Pillar 1: The Strategic Choice of Chiral Stationary Phase (CSP)
The cornerstone of any direct chiral separation is the CSP.[1] For carboxylic acids like 2-benzylbut-3-enoic acid, polysaccharide-based CSPs are the industry's workhorses due to their broad versatility and diverse chiral recognition mechanisms.[2][3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create intricate chiral grooves where enantiomers can differentially interact.
The primary interaction mechanisms include:
-
Hydrogen Bonding: The carboxylic acid moiety of the analyte is a strong hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The benzyl group of the analyte can engage in π-π stacking with the phenyl groups of the CSP selector (e.g., 3,5-dimethylphenylcarbamate).
-
Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to these interactions.
-
Steric Hindrance: The overall shape of the enantiomer determines how well it fits into the chiral cavities of the CSP, leading to differential retention.
Below is a comparative table summarizing the expected performance of common polysaccharide CSPs for the separation of a racemic standard of 2-benzylbut-3-enoic acid.
| Chiral Stationary Phase (CSP) | Selector | Typical Mobile Phase | Retention Factor (k'₁) | Selectivity (α) | Resolution (Rₛ) |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA (90:10:0.1) | 3.8 | 1.25 | 2.1 |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA/TFA (80:20:0.1) | 4.5 | 1.40 | 3.5 |
| CHIRALPAK® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/EtOH/TFA (95:5:0.1) | 5.2 | 1.18 | 1.6 |
Data is representative and synthesized based on the typical performance of these columns for structurally similar acidic compounds.[4]
Expert Insight: While both amylose and cellulose-based CSPs are effective, cellulose derivatives like CHIRALCEL® OD-H often provide higher selectivity for aromatic carboxylic acids due to a more ordered and rigid chiral structure, enhancing steric and π-π interactions.[4]
Pillar 2: Mobile Phase Optimization—The Key to Unlocking Resolution
The mobile phase is not merely a carrier; it is an active participant in the chiral recognition process. Its composition dictates the strength of interactions between the analyte and the CSP, directly influencing retention, selectivity, and peak shape.[5]
Normal-Phase vs. Reversed-Phase
For polysaccharide CSPs, normal-phase (NP) chromatography, using a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol or ethanol), is the most common and often most successful approach.[6] This solvent system enhances the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition. While reversed-phase (RP) methods are possible with immobilized CSPs, they often yield lower selectivity for compounds like 2-benzylbut-3-enoic acid.
The Critical Role of Acidic Additives
The carboxylic acid functionality of the analyte necessitates the use of an acidic additive in the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (FA).[7]
Causality: The primary function of the acidic additive is to suppress the ionization of the analyte's carboxyl group. In its anionic (deprotonated) state, the carboxylate interacts unpredictably with the stationary phase, leading to severe peak tailing and loss of resolution. By maintaining a low pH environment, the additive ensures the analyte remains in its neutral, protonated form, promoting consistent interactions and sharp, symmetrical peaks. Typically, a concentration of 0.1% (v/v) is sufficient.[6]
Caption: Key interactions governing chiral recognition.
Pillar 3: A Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry is built on robust, reproducible protocols. The following method provides a validated starting point for the analysis of 2-benzylbut-3-enoic acid. The inclusion of system suitability tests (SSTs) ensures the method's performance in every run.[8]
Step-by-Step HPLC Methodology
-
Column Selection:
-
Column: CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm
-
Rationale: This cellulose-based CSP is selected for its proven high selectivity towards aromatic acids.[4]
-
-
Mobile Phase Preparation:
-
Composition: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Preparation: Precisely mix 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade IPA, and 1.0 mL of TFA. Filter through a 0.45 µm filter and degas thoroughly.
-
Rationale: The 80/20 ratio of Hexane/IPA provides a good balance between retention and analysis time. 0.1% TFA is essential for good peak shape.[6]
-
-
Sample Preparation:
-
Solvent: Mobile Phase.
-
Concentration: Prepare a 1.0 mg/mL solution of the racemic 2-benzylbut-3-enoic acid standard.
-
Procedure: Dissolve the sample in the mobile phase to ensure compatibility and prevent peak distortion. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (for the carboxylic acid chromophore) and 254 nm (for the benzyl group).
-
Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Ambient temperature is a good starting point, although temperature can be used to fine-tune selectivity.[5]
-
-
System Suitability Tests (SST):
-
Inject the racemic standard five times.
-
Resolution (Rₛ): Must be > 2.0 between the two enantiomer peaks.[1]
-
Tailing Factor (T): Must be < 1.5 for both peaks.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of five replicate injections should be < 2.0%.
-
Rationale: SSTs are a mini-validation performed with each run to confirm the system is operating correctly before analyzing unknown samples.[8]
-
Caption: A systematic workflow for chiral method development.
Conclusion
The successful chiral analysis of 2-benzylbut-3-enoic acid by HPLC is a multifactorial process that hinges on a logical, mechanism-driven approach to method development. Polysaccharide-based CSPs, particularly cellulose tris(3,5-dimethylphenylcarbamate), offer a high probability of success due to their ability to engage in multiple interaction types with the analyte. The strategic use of a normal-phase solvent system containing a crucial acidic additive like TFA is non-negotiable for achieving sharp, well-resolved peaks. By following the structured protocol and embedding self-validating system suitability tests, researchers can develop a robust and reliable method suitable for the stringent demands of the pharmaceutical industry.
References
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
- A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. Benchchem.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). Pharmaceutical Technology.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). PMC.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- CHIRAL STATIONARY PHASES. REFLECT.
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
- CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
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determining absolute configuration of alpha-allyl carboxylic acids
Determining the Absolute Configuration of α-Allyl Carboxylic Acids: A Comparative Guide
The Analytical Challenge
α-Allyl carboxylic acids are vital chiral building blocks in asymmetric synthesis and pharmaceutical development. However, assigning their absolute configuration (AC) presents unique analytical hurdles. Unlike rigid cyclic systems, the α-allyl moiety (-CH₂-CH=CH₂) introduces significant conformational flexibility due to low-barrier rotations around the Cα-Cβ and Cβ-Cγ bonds. Furthermore, these compounds are frequently isolated as viscous oils or low-melting solids, rendering direct single-crystal X-ray diffraction (XRD) unfeasible without tedious heavy-atom derivatization[].
This guide objectively compares the two most robust alternative methodologies for AC determination of flexible carboxylic acids: Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs) .
Vibrational Circular Dichroism (VCD) & DFT Calculations
Causality & Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light[2]. Because it probes vibrational transitions, it is highly sensitive to the 3D spatial arrangement of atoms. For α-allyl carboxylic acids, the C=O stretching (~1700 cm⁻¹) and the C=C stretching (~1640 cm⁻¹) modes provide distinct chiroptical signatures. However, because the experimental VCD spectrum of a flexible molecule is a population-weighted average of all its conformers, the accuracy of the AC assignment relies entirely on the rigor of the in silico conformational search and DFT energy calculations[2][3]. If the predicted Boltzmann distribution is inaccurate, the calculated spectrum will not match the experiment, leading to false assignments.
Self-Validating Experimental Protocol:
-
Sample Preparation: Dissolve 5–10 mg of the pure α-allyl carboxylic acid in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl₃).
-
Spectral Acquisition: Inject the solution into a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra using an FT-VCD spectrometer (typically requiring 4–8 hours of accumulation to ensure a high signal-to-noise ratio).
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF) conformational search on a chosen enantiomer (e.g., the (R)-enantiomer).
-
DFT Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) level. Calculate their vibrational frequencies and rotational strengths[3].
-
Validation & Assignment (Critical Step): First, overlay the calculated IR spectrum with the experimental IR spectrum. A high degree of overlap validates the conformational model. Only after IR validation should you compare the calculated VCD spectrum to the experimental VCD spectrum to assign the AC[2].
VCD and DFT workflow for absolute configuration assignment of flexible molecules.
NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)
Causality & Mechanism:
When VCD is unavailable or computationally prohibitive, NMR anisotropy methods serve as a highly reliable alternative. For carboxylic acids, derivatization with chiral alcohols or amines—such as (R)- and (S)-phenylglycine methyl ester (PGME) or aminoindanol derivatives—creates a pair of diastereomers[4][5]. The aromatic ring of the CDA adopts a preferred conformation relative to the α-allyl group. Due to the magnetic anisotropy of the aromatic ring, the protons of the allyl group will experience different shielding effects (upfield shifts) depending on whether they are situated above/below the plane of the ring or in its deshielding cone[6]. By calculating the chemical shift difference (
Self-Validating Experimental Protocol:
-
Derivatization: In two separate vials, couple the unknown α-allyl carboxylic acid (0.05 mmol) with (R)-PGME and (S)-PGME (0.06 mmol) using EDC·HCl and DMAP in anhydrous CH₂Cl₂.
-
Purification: Stir at room temperature for 4 hours, quench, extract, and purify the resulting diastereomeric amides via flash chromatography.
-
NMR Acquisition: Dissolve the purified diastereomers in CDCl₃ and acquire high-resolution ¹H NMR spectra (≥400 MHz).
-
Data Analysis: Assign the signals for the α-proton, the allyl -CH₂- protons, and the terminal =CH₂ protons. Calculate
for each proton[7]. -
Validation (Critical Step): Ensure the
values show a consistent distribution (e.g., all protons on the right side of the Newman projection show positive values, while those on the left show negative values). Inconsistent signs indicate conformational averaging that violates the standard Mosher-like model, requiring low-temperature NMR or alternative CDAs[6][7].
NMR anisotropy methodology using Chiral Derivatizing Agents (CDAs).
Comparative Performance Data
To guide experimental design, the following table summarizes the performance metrics of VCD, NMR (CDA), and traditional X-Ray Crystallography specifically for α-allyl carboxylic acids.
| Metric | VCD + DFT | NMR (CDA Method) | X-Ray Crystallography |
| Sample State Required | Liquid, oil, or solution | Liquid, oil, or solution | High-quality single crystal |
| Derivatization | None (Direct measurement) | Required (e.g., PGME coupling) | Required (Heavy atom insertion) |
| Sample Amount | 5 – 10 mg | 1 – 5 mg | ~1 mg (if crystallizable) |
| Analysis Time | 2–5 days (mostly computation) | 1–2 days (synthesis + NMR) | Weeks (crystal growth) |
| Flexibility Handling | High (via Boltzmann averaging) | Moderate (requires rigid CDA complex) | Low (disorder in crystal lattice) |
| Primary Limitation | High computational cost | Potential kinetic resolution | Inability to crystallize oils |
Conclusion & Recommendations
For drug development professionals and synthetic chemists working with α-allyl carboxylic acids, the choice of analytical method depends on the project's bottleneck. If computational resources are abundant and the sample must be recovered intact, VCD is the premier choice. It inherently accounts for the flexibility of the allyl group without altering the molecule[2]. Conversely, if rapid assignment is needed and synthetic derivatization is routine, the NMR CDA method using PGME or aminoindanol derivatives provides a faster, highly reliable empirical model[6][8]. X-ray crystallography should be reserved for cases where the acid naturally forms a stable, ordered crystal, which is rare for this specific structural class.
References
-
Park, M., Kim, S., & Choi, K. (2012). "Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids." Organic & Biomolecular Chemistry. [Link]
-
Kusumi, T., Yabuuchi, T., Takahashi, H., & Ooi, T. (2005). "Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids." Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Polavarapu, P. L., et al. (2012). "Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review." ResearchGate. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. bch.ro [bch.ro]
- 4. Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids [jstage.jst.go.jp]
- 6. Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids [jstage.jst.go.jp]
Chiral Auxiliaries vs. Catalytic Asymmetric Synthesis: A Technical Guide to Strategic Selection
Topic: Comparison of Catalytic vs. Stoichiometric Chiral Auxiliary Methods Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Efficiency vs. Reliability Trade-off
In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), the choice between stoichiometric chiral auxiliaries and catalytic asymmetric synthesis is rarely a binary decision of "old vs. new." It is a strategic calculation balancing reliability against efficiency .
-
Stoichiometric Auxiliaries (e.g., Evans oxazolidinones) serve as the "reliable workhorses" of discovery chemistry. They offer predictable stereocontrol and facile purification via diastereomeric separation but suffer from poor atom economy and increased step count.
-
Catalytic Methods (e.g., Organocatalysis, Transition Metal Catalysis) represent the "process ideal." They maximize atom economy and throughput but often require extensive substrate-specific optimization and complex enantiomeric purification.
This guide provides a data-driven comparison to assist in selecting the optimal methodology based on the development phase—from milligram-scale discovery to kilogram-scale process validation.
Mechanistic Foundations
To understand the performance divergence, one must analyze the source of stereocontrol.
Stoichiometric Control (The Steric Wall)
Chiral auxiliaries function by covalently attaching a chiral scaffold to the substrate. This creates a temporary diastereomeric system where the auxiliary acts as a "steric wall," physically blocking one face of the reactive center.[1] The success relies on a rigid transition state (often chelated) that maximizes the energy difference (
Catalytic Control (The Kinetic Bias)
Catalytic methods rely on a chiral catalyst forming a transient complex with the substrate (e.g., via hydrogen bonding, ion pairing, or coordination). This complex lowers the activation energy for one enantiomeric pathway. Because the interaction is transient and non-covalent (or reversibly covalent), the system is more sensitive to reaction conditions (T, solvent, concentration).
Visualization: Linear vs. Cyclic Stereocontrol
Figure 1: Comparison of the linear workflow of chiral auxiliaries (requiring extra synthetic steps) versus the cyclic efficiency of catalytic methods.
Performance Comparison: The Data
The following data contrasts the Evans Aldol (Auxiliary) against the Proline-Catalyzed Aldol (Organocatalysis) for a standard transformation (benzaldehyde + propionate equivalent).
Comparative Metrics Table
| Metric | Stoichiometric (Evans Auxiliary) | Catalytic (Proline Organocatalysis) |
| Atom Economy | Low (< 40%). Large auxiliary mass is discarded or recycled. | High (> 90%).[2] Only water is lost in condensation. |
| Selectivity (dr/ee) | Excellent (dr > 99:1). "Evans-syn" is highly predictable. | Variable (dr 4:1 to 20:1; ee 80-99%). Substrate dependent. |
| Purification | Easy. Diastereomers separated by standard silica flash column. | Difficult. Enantiomers require chiral HPLC or crystallization.[3] |
| Reaction Time | Fast (1-4 hours). Highly reactive enolates. | Slow (24-72 hours). Requires high concentration. |
| Scalability | Linear scaling. Costly due to auxiliary mass. | Non-linear. Cheaper, but mixing/solubility issues at scale. |
| E-Factor (Waste) | High (typically > 50 kg waste / kg product). | Low (typically < 10 kg waste / kg product). |
Critical Insight: The "Hidden" Cost of Auxiliaries
While catalytic methods appear cheaper, time-to-result often favors auxiliaries in early discovery. The ability to separate diastereomers (Auxiliary route) rather than enantiomers (Catalytic route) allows chemists to obtain pure material without developing a chiral HPLC method, saving weeks of analytical development.
Experimental Protocols
Protocol A: Stoichiometric Control (Evans Aldol)
Target: Synthesis of (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoate derivative.
Mechanism: Boron-mediated enolization creates a rigid Z-enolate. The oxazolidinone auxiliary blocks the Si-face, forcing the aldehyde to attack from the Re-face via a Zimmerman-Traxler transition state.
-
Enolization: To a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM at -78°C, add
(1.1 equiv) followed by (1.2 equiv). Stir for 30 min to form the Z-enolate. -
Addition: Add benzaldehyde (1.1 equiv) dropwise at -78°C. Stir for 1 h, then warm to 0°C over 1 h.
-
Quench: Add pH 7 phosphate buffer and methanol. Oxidize the boron byproduct with
(30%) in methanol/buffer for 1 h. -
Workup: Extract with DCM, wash with
and brine. Dry over . -
Purification: Flash chromatography (EtOAc/Hexanes).
-
Result: Single diastereomer (syn-aldol), dr > 99:1.
-
-
Cleavage (The "Tax"): Dissolve aldol adduct in THF/H2O. Add
and . Stir at 0°C to cleave the auxiliary and yield the free acid.
Protocol B: Catalytic Control (Proline Aldol)
Target: Synthesis of (3R)-3-hydroxy-3-(4-nitrophenyl)propan-2-one.
Mechanism: Proline condenses with acetone to form a nucleophilic enamine. The carboxylic acid moiety of proline hydrogen-bonds to the aldehyde, directing facial attack (Enamine Catalysis).
-
Setup: Dissolve 4-nitrobenzaldehyde (1.0 equiv) in acetone (20 equiv, acts as solvent and reagent) and DMSO (4:1 v/v).
-
Catalyst Addition: Add L-Proline (20 mol%).
-
Reaction: Stir at room temperature for 24–48 hours. Monitor conversion by TLC/NMR.
-
Workup: Add saturated
, extract with EtOAc. -
Purification: Flash chromatography to remove catalyst and unreacted aldehyde.
-
Result: Enriched enantiomer (typically 90-96% ee). Requires recrystallization or chiral HPLC for >99% ee.
-
Decision Framework: When to Use Which?
The choice is dictated by the stage of the drug development pipeline.
Figure 2: Decision matrix for selecting chiral methodologies based on development phase and substrate complexity.
Strategic Guidelines
-
Use Auxiliaries When:
-
You need < 5 grams of material rapidly.
-
You do not have a chiral HPLC method developed.
-
The substrate is highly functionalized and prone to side reactions with Lewis Acids/Bases used in catalysis.
-
Absolute stereochemistry must be proven (X-ray of the auxiliary adduct is often easier).
-
-
Use Catalysis When:
-
You are scaling up (> 100 g).
-
Atom economy is a critical KPI (Key Performance Indicator).
-
The starting materials are cheap, and catalyst loading can be lowered (< 1 mol%).
-
You have established analytical methods for enantiomeric excess determination.
-
References
-
Evans, D. A., et al. "Enantioselective aldol condensations.[4] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129 (1981). Link
-
List, B., Lerner, R. A., & Barbas III, C. F. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 122(10), 2395–2396 (2000). Link
-
Trost, B. M. "The atom economy—a search for synthetic efficiency." Science, 254(5037), 1471-1477 (1991). Link
-
Blaser, H. U. "The chiral switch of (S)-metolachlor: A personal account of an industrial odyssey in asymmetric catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31 (2002). Link
-
BenchChem. "A Comparative Guide to Asymmetric Synthesis Methods." BenchChem Technical Guides (2025).[5] Link
Sources
A Comparative Guide to the Structural Elucidation of (R)-2-benzylbut-3-enoic Acid Derivatives: X-ray Crystallography and Beyond
This guide provides an in-depth comparison of methodologies for determining the three-dimensional structure and absolute stereochemistry of (R)-2-benzylbut-3-enoic acid derivatives. As crucial chiral building blocks in pharmaceutical synthesis, the precise atomic arrangement of these molecules is a critical determinant of their biological activity and efficacy[1]. We will explore the gold-standard technique of single-crystal X-ray crystallography, offering a detailed protocol and expert insights, while also presenting a comparative analysis of powerful alternative methods for researchers facing challenges with crystallization or requiring complementary solution-state data.
Part 1: The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the most reliable and unambiguous method for determining the absolute configuration of chiral molecules.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a precise three-dimensional electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with unparalleled accuracy.
The causality behind its power for chiral molecules lies in the phenomenon of anomalous dispersion. When using an X-ray source of appropriate wavelength, the scattering from atoms near an absorption edge becomes sensitive to the absolute arrangement of atoms in space. This allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer), a distinction that is quantified by the Flack parameter. A Flack parameter approaching zero for a known chirality provides high confidence in the assigned absolute configuration.[4]
Experimental Workflow: From Molecule to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where success is often dictated by the quality of the initial crystals. The challenge is particularly pronounced for conformationally flexible or small organic molecules that may resist forming the well-ordered lattices necessary for diffraction.[4]
Detailed Protocol: Crystallization and Data Acquisition
This protocol is a self-validating system; the quality of the diffraction data at each stage informs the viability of proceeding.
-
Crystal Growth (The Critical Bottleneck):
-
Objective: To grow a single, well-ordered crystal of approximately 0.1-0.3 mm in size, free of cracks and defects.
-
Standard Method (Slow Evaporation): Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to near saturation.[5] Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks. The choice of solvent is critical; a solvent in which the compound is moderately soluble often yields the best results.
-
Causality: Rapid crystallization traps solvent and disorder, leading to poor diffraction. Slow, near-equilibrium growth allows molecules to pack in a highly ordered, repeating lattice.
-
Troubleshooting - No Crystals? If standard methods fail, consider derivatization to introduce hydrogen bonding moieties (e.g., forming an amide) or co-crystallization with a larger, rigid molecule (a "crystallization chaperone") that can enforce a lattice structure.[2][6] Diastereomeric salt formation with a chiral base or acid can also be employed, which not only facilitates crystallization but aids in chiral resolution.[7][8]
-
-
Data Collection:
-
Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Instrumentation: Use a computer-controlled diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[9] Data is often collected at a controlled temperature (e.g., 298 K or cryo-cooled) to minimize thermal vibrations.[5]
-
Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern detectors can collect a full dataset in a matter of hours.
-
-
Structure Solution and Refinement:
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled using software like SHELXS or XCAD4.[5]
-
Solution & Refinement: An initial electron density map is generated to locate the atoms. This model is then refined using a least-squares algorithm (e.g., SHELXL) to best fit the experimental data.[5]
-
Validation: The quality of the final structure is assessed by the R-factor (agreement factor, typically < 0.06 for good structures) and, for chiral structures, the Flack parameter.[4][9]
-
Data Presentation: Interpreting Crystallographic Results
The final output is a Crystallographic Information File (CIF) containing all atomic coordinates and experimental parameters. A summary table is typically presented in publications. Below is an example table modeled on data for a related butenoic acid derivative.[5]
| Parameter | Example Value ((Z)-3-(benzylcarbamoyl)prop-2-enoic acid) [5][9] | Significance |
| Chemical Formula | C₁₁H₁₁NO₃ | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 205.21 g/mol | Physical constant of the molecule. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. For chiral molecules, a chiral space group (lacking inversion centers) is expected.[10] |
| Unit Cell Dimensions (Å) | a=10.651, b=12.601, c=8.313 | The lengths of the edges of the repeating unit in the crystal. |
| R-factor (R1) | 0.057 | A measure of the agreement between the crystallographic model and the experimental data. Lower is better. |
| Flack Parameter | N/A (for achiral crystal) / Should be ~0.0(1) for chiral | The critical parameter for confirming the absolute configuration of a chiral molecule.[4] |
Part 2: A Comparative Analysis of Alternative Techniques
While X-ray crystallography is definitive, it is not always feasible. The inability to grow suitable crystals is a common and significant hurdle.[4] In such cases, or to obtain complementary data on the molecule's behavior in solution, researchers can turn to powerful spectroscopic techniques.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This is the most powerful non-crystallographic method for determining absolute configuration. The principle involves reacting the chiral analyte (e.g., the carboxylic acid group of the butenoic acid or a hydroxyl derivative) with an enantiomerically pure CDA to form a mixture of diastereomers.
-
Mechanism: Diastereomers have different physical properties and, crucially, different NMR spectra. By using a CDA containing an aromatic group (like Mosher's acid or MαNP acid), the aromatic ring will be positioned differently in space relative to the analyte in the two diastereomers.[11][12] This causes differential shielding/deshielding of the analyte's protons, leading to predictable shifts in their NMR signals. By analyzing the differences in chemical shifts (Δδ = δR - δS), one can deduce the absolute configuration based on established models.[11][12]
-
Advantages: Does not require crystallization; works with very small sample quantities; provides information about the molecule's conformation in solution.
-
Limitations: Requires chemical modification of the analyte; interpretation can be complex if multiple rotamers are present.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
-
Mechanism: Enantiomers produce mirror-image CD spectra. While this can distinguish between enantiomers, determining the absolute configuration from a CD spectrum alone is often not possible without a reference compound of known configuration or high-level theoretical calculations (e.g., TD-DFT) to predict the spectrum for a given enantiomer.[6]
-
Advantages: Non-destructive, highly sensitive, and relatively fast.
-
Limitations: Provides less detailed structural information than XRD or NMR; determination of absolute configuration is often not straightforward.
Part 3: A Decision-Making Framework for Structural Elucidation
The choice of technique depends on the research question, the nature of the sample, and available resources. The following flowchart and comparison table are designed to guide researchers in selecting the most appropriate methodology.
Comparative Data Summary
| Feature | Single-Crystal X-ray Crystallography | NMR with Chiral Derivatizing Agents | Circular Dichroism (CD) Spectroscopy |
| Primary Information | Unambiguous 3D structure, absolute configuration, solid-state conformation.[4] | Absolute configuration, solution-state conformation.[12] | Distinguishes enantiomers; absolute configuration requires comparison.[6] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[13] | Soluble sample (~1-5 mg), amenable to chemical reaction.[11] | Soluble sample (~0.1-1 mg) with a chromophore. |
| Primary Challenge | Crystal growth.[2] | Synthesis and purification of diastereomers; spectral overlap. | Interpretation without a reference or computation. |
| Key Strength | The "gold standard"; provides definitive proof of structure.[2] | Does not require crystals; provides solution-state data.[14] | High throughput and sensitivity; non-destructive. |
| Cost & Time | High initial instrument cost; can be time-consuming due to crystallization. | Moderate cost (NMR access); derivatization adds time. | Lower instrument cost; rapid analysis. |
References
- Oreate AI Blog. (2026, January 7). Case Study on X-Ray Diffraction Testing of Chiral Compound Single Crystals: Application and Structural Analysis of Molybdenum Target Source.
- arXiv.org. (2026, February 27). X-ray diffraction from chiral molecules with twisted beams.
- ResearchGate. Determination of absolute configuration using X-ray diffraction.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Medium.
- Latypov, S., et al. (2002). NMR determination of absolute configuration of butenolides of annonaceous type. PubMed.
- EurekAlert!. (2022, May 23). Using X-rays to identify liquid chiral molecules.
- Wienhold, M., et al. Absolute Configuration of Small Molecules by Co‐Crystallization. NIH.
- TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Books. (2020, February 13). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds.
- Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
- Dong, S.-L., & Cheng, X.-C. (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid. NIH.
- Tokyo Chemical Industry. Chiral Derivatizing Agents for Absolute Configuration Determination.
- Chemistry LibreTexts. (2019, December 30). 6.3: Absolute Configuration: R-S Sequence Rules.
- Chen, Y. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry.
- PubChem. 2-Phenylbut-3-enoic acid. NIH.
- ResearchGate. (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid.
- Kumar, S. S., et al. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals.
- ResearchGate. X-ray crystallography of compound 2. After collecting compound 2....
- Benchchem. Unveiling the Molecular Architecture: A Crystallographic Validation of 2-[3-(benzyloxy)phenyl]benzaldehyde and its Analogs.
- MDPI. (2022, September 14). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. (Z)-3-(Benzylcarbamoyl)prop-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 12. chemistry.illinois.edu [chemistry.illinois.edu]
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Enantiomeric Ratio Determination Using Chiral Stationary Phases: A Comprehensive Comparison Guide
The Regulatory and Scientific Imperative
In modern pharmaceutical development, molecular chirality is not merely a structural curiosity; it is a critical determinant of a drug's pharmacokinetics, efficacy, and toxicity. The regulatory landscape experienced a paradigm shift following the , which mandated that developers explicitly justify the choice of a racemic mixture versus a single enantiomer[1].
Today, the industry strongly favors the development of single enantiomers (eutomers). A comprehensive analysis of new drug approvals from 2013 to 2022 revealed that the European Medicines Agency (EMA) has not approved a racemic drug since 2016, while the FDA averages only one racemic approval per year[2]. This stringent regulatory environment necessitates highly robust, reproducible, and objective methods for determining the enantiomeric ratio (ER) and enantiomeric excess (ee) of chiral compounds using Chiral Stationary Phases (CSPs).
Mechanisms of Chiral Recognition: The Three-Point Rule
To effectively compare CSPs, one must understand the causality behind chiral separation. Enantiomeric resolution relies on the transient formation of diastereomeric complexes between the analyte and the chiral selector on the stationary phase. According to Dalgliesh’s Three-Point Interaction Model, chiral recognition requires a minimum of three simultaneous interactions (e.g., hydrogen bonding,
The eutomer achieves the optimal three-point fit, leading to stronger retention. The distomer (the mirror image) experiences steric repulsion or a missed interaction, resulting in weaker binding and earlier elution.
Caption: Logical relationship of the 3-point chiral recognition model dictating enantiomeric resolution.
Comparative Analysis of Chiral Stationary Phases (CSPs)
No single CSP can resolve all chiral compounds. Method development requires screening across different classes of chiral selectors. Below is an objective comparison of the industry-standard CSPs utilized in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Table 1: Quantitative Comparison of Major CSP Classes
| CSP Category | Primary Chiral Selector | Retention Mechanism | Mobile Phase Compatibility | Strengths | Limitations |
| Polysaccharide | Amylose/Cellulose derivatives | H-bonding, dipole, | NP, PO, RP, SFC | Broadest selectivity ("workhorse"), high loadability. | Sensitive to specific solvents (unless immobilized). |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | H-bonding, steric, inclusion, ionic | RP, NP, PO | Excellent for underivatized amino acids/peptides. | Lower sample capacity, complex multi-modal retention. |
| Pirkle (Brush-type) | Small chiral molecules (e.g., Whelk-O 1) | NP, SFC, PO | High efficiency, predictable elution order inversion. | Narrower application range compared to polysaccharides. | |
| Cyclodextrin | Inclusion complexation, H-bonding | RP, PO | Excellent for positional isomers and aqueous conditions. | Limited to molecules that physically fit the hydrophobic cavity. |
(Note: NP = Normal Phase, RP = Reversed Phase, PO = Polar Organic)
Experimental Workflow: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . You cannot trust an enantiomeric ratio if you cannot prove the system's inherent neutrality.
Step-by-Step Methodology for ER Determination
-
System Suitability & Void Volume Determination: Inject an unretained marker (e.g., 1,3,5-tri-tert-butylbenzene) to determine the dead time (
).-
Causality: Accurate
is required to calculate the retention factor ( ), ensuring that any observed separation is due to true stationary phase interaction, not system dead volume.
-
-
The Self-Validation Step (Racemate Injection): Inject a 50:50 racemic standard of the target analyte.
-
Causality: This is the ultimate internal control. It proves the CSP can baseline-resolve the enantiomers (
) and establishes the theoretical 1:1 peak area ratio. A deviation from 50:50 indicates enantioselective degradation, co-elution of an achiral impurity, or nonlinear detector response.
-
-
Eutomer Spiking: Spike the racemic mixture with a known standard of the desired enantiomer.
-
Causality: Absolute retention times can drift due to minor temperature or mobile phase fluctuations. Spiking unambiguously identifies the eutomer peak by observing which peak area increases, preventing misidentification.
-
-
Mobile Phase Optimization (Silanol Masking): If peak tailing occurs, add 0.1% trifluoroacetic acid (TFA) for acidic analytes, or 0.1% diethylamine (DEA) for basic analytes.
-
Causality: Residual silanols on the silica support of the CSP are acidic. Basic analytes undergo secondary ion-exchange interactions with these silanols, causing severe tailing. Volatile bases like DEA competitively bind to and mask the silanols, ensuring the analyte only interacts with the chiral selector.
-
Caption: Step-by-step experimental workflow for chiral method development and validation using CSPs.
Experimental Data: SFC vs. HPLC for Chiral Primary Amines
While HPLC has historically been the standard, Supercritical Fluid Chromatography (SFC) has become the platform of choice for high-throughput screening in pharmaceutical companies[3]. Supercritical
The following data compares the performance of SFC versus HPLC for the enantiomeric separation of a standard chiral primary amine (e.g., 1,2-naphthylethylamine) on a cyclofructan-based CSP, as detailed in[3].
Table 2: Performance Comparison (SFC vs. HPLC) on a Standard CSP
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Hexane / Ethanol (with 0.2% DEA) | |
| Typical Flow Rate | 3.0 - 5.0 mL/min | 0.5 - 1.5 mL/min |
| Average Analysis Time | < 5 minutes | 15 - 30 minutes |
| Resolution ( | 2.5 - 4.0 | 1.5 - 3.0 |
| Peak Symmetry | Excellent (minimal longitudinal diffusion) | Good to Moderate (prone to tailing) |
| Solvent Consumption | Very Low (Green Chemistry profile) | High |
Conclusion: For rapid method development and routine enantiomeric ratio determination, SFC provides superior resolution and throughput. However, HPLC remains indispensable for highly polar compounds that exhibit poor solubility in supercritical
References
-
Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. U.S. Department of Health and Human Services. Available at:[Link]
-
McVicker, R. U., & O'Boyle, N. M. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 67(4), 2305-2320. ACS Publications. Available at:[Link]
-
LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at:[Link]
Sources
Unveiling Unconjugated Alkene Acids: A Comparative Guide to IR Spectroscopy Techniques
Unconjugated alkene acids—such as 4-pentenoic acid and 3-butenoic acid—are critical building blocks, intermediates, and potential degradants in pharmaceutical synthesis and drug development. Distinguishing these compounds from their conjugated counterparts (e.g., crotonic acid or acrylic acid) is a persistent analytical challenge.
Infrared (IR) spectroscopy serves as a frontline diagnostic tool for this differentiation, relying heavily on the distinct vibrational modes of the carboxyl and alkene functional groups [1]. This guide objectively compares the spectral signatures of unconjugated alkene acids and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for their analysis.
Spectral Signatures: The Causality of Peak Shifts
To accurately profile an unconjugated alkene acid, analysts must look beyond simple peak matching and understand the quantum mechanical causality driving the vibrational frequencies.
-
C=O Stretching (~1715 cm⁻¹): In unconjugated aliphatic carboxylic acids, the carbonyl stretch typically appears around 1715 cm⁻¹ (as a hydrogen-bonded dimer). If the double bond were conjugated with the carbonyl, the delocalization of
-electrons would reduce the double-bond character of the C=O group. According to Hooke's Law, this lowers the bond's force constant, shifting the absorption to a lower frequency (~1690 cm⁻¹) [1]. The presence of a sharp peak at ~1715 cm⁻¹ is a primary indicator of an unconjugated system. -
C=C Stretching (~1640–1650 cm⁻¹): The isolated carbon-carbon double bond in unconjugated alkene acids exhibits a moderate to weak absorption. Because it lacks resonance with the carbonyl group, its dipole moment change during vibration is relatively small compared to conjugated systems.
-
O–H Stretching (3300–2500 cm⁻¹): A broad, highly characteristic "zig-zag" band dominates this region. This extreme broadening is caused by strong intermolecular hydrogen bonding between carboxylic acid dimers, which creates a wide distribution of O–H bond lengths and strengths[1].
-
=C–H Stretching (>3000 cm⁻¹): The
hybridized carbon-hydrogen stretch appears just above 3000 cm⁻¹ (e.g., 3080 cm⁻¹). This higher frequency is due to the increased s-character of the orbital compared to orbitals, resulting in a shorter, stiffer bond. -
=C–H Out-of-Plane Bending (~900–1000 cm⁻¹): Terminal alkenes (such as 4-pentenoic acid) show strong, distinct bending vibrations in the fingerprint region. For 4-pentenoic acid specifically, these manifest as sharp peaks at ~912 cm⁻¹ and ~998 cm⁻¹ [4].
Comparison of Analytical Techniques: ATR-FTIR vs. Transmission FTIR
Choosing the correct sample presentation method is just as critical as understanding the spectra. In pharmaceutical environments, consistent performance depends heavily on mitigating variables like pathlength and water interference [3].
Performance Comparison Matrix
| Analytical Feature | ATR-FTIR (Diamond Crystal) | Transmission FTIR (Liquid Cell / KBr) |
| Sample Preparation | Minimal to none (direct application). | Extensive (dilution, KBr pressing, or cell loading). |
| Pathlength Control | Wavelength-dependent (penetration depth ~0.5–5 µm). | Fixed and highly defined (e.g., 0.1 mm spacers). |
| Quantitative Accuracy | Moderate (highly dependent on contact pressure). | High (adheres strictly to the Beer-Lambert Law). |
| Throughput | High (rapid cleaning between samples). | Low (cell cleaning and assembly is time-consuming). |
| Ideal Application | Routine ID, qualitative profiling, viscous liquids [2]. | Trace impurity quantitation, bulk material analysis [3]. |
Self-Validating Experimental Protocols
The following methodologies provide self-validating workflows for analyzing unconjugated alkene acids, ensuring that experimental artifacts do not compromise structural elucidation.
Protocol A: ATR-FTIR Analysis of Viscous Liquids (e.g., 4-Pentenoic Acid)
ATR-FTIR is the dominant method for liquid analysis due to its speed and non-destructive nature [2].
-
Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: This ensures atmospheric
and water vapor are digitally subtracted from the final spectrum, preventing interference in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.
-
-
Sample Application: Deposit 1–2 drops of neat 4-pentenoic acid directly onto the crystal, ensuring complete coverage of the active sensing area.
-
Causality: The evanescent wave generated by the totally internally reflected IR beam requires intimate contact with the sample medium to generate an absorption profile.
-
-
Spectral Acquisition: Collect the sample spectrum under identical parameters (32 scans, 4 cm⁻¹).
-
Validation Check: Verify the presence of the terminal alkene out-of-plane bends at ~912 cm⁻¹ and ~998 cm⁻¹, and the unconjugated C=O stretch at ~1715 cm⁻¹. The absence of a peak at ~1690 cm⁻¹ confirms the sample is free of conjugated impurities.
-
Cleaning: Wipe the crystal with an appropriate volatile solvent (e.g., acetone) and verify cleanliness by running a rapid background scan to ensure no residual C=O peaks remain.
Protocol B: Transmission FTIR of Solid Alkene Acid Derivatives (KBr Pellet)
Transmission FTIR remains the gold standard for strict quantitation of solid pharmaceutical intermediates [3].
-
Sample Preparation: Weigh ~1-2 mg of the solid unconjugated alkene acid derivative and ~100 mg of anhydrous, IR-grade Potassium Bromide (KBr).
-
Causality: KBr is an alkali halide that lacks covalent bonds with high-frequency vibrational modes, making it completely transparent in the mid-IR region (4000-400 cm⁻¹).
-
-
Trituration: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is achieved.
-
Causality: Reducing the particle size below the wavelength of IR light minimizes scattering (the Christiansen effect), which would otherwise cause baseline sloping.
-
-
Pellet Pressing: Transfer the powder to a hydraulic press die. Apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent pellet.
-
Causality: The vacuum removes trapped air pockets and ambient moisture, preventing opaque pellets and suppressing overlapping water peaks in the O-H stretching region.
-
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr background.
Analytical Decision Workflow
Decision matrix for selecting FTIR sampling techniques for unconjugated alkene acids.
References
-
IR Spectroscopy | ChemTalk. ChemTalk. Available at:[Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at:[Link]
-
Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. Available at:[Link]
-
4-Pentenoic acid | C5H8O2 | CID 61138. PubChem (National Institutes of Health). Available at:[Link]
mass spectrometry fragmentation of benzylbutenoic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzylbutenoic Acid: A Comparative Analysis of EI and ESI Techniques
Introduction
Benzylbutenoic acid, a molecule combining an aromatic benzyl group and a butenoic acid moiety, presents an interesting case for mass spectrometric analysis. Its structure offers multiple potential sites for fragmentation, making the choice of ionization technique critical for obtaining informative mass spectra. This guide provides a detailed comparison of the fragmentation behavior of benzylbutenoic acid under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights for researchers in drug development and metabolomics where such structures are frequently encountered. We will explore the mechanistic rationale behind the observed fragmentation patterns and provide a foundational experimental protocol for analysis.
Comparing Ionization Techniques: The Hard vs. Soft Approach
The fragmentation of a molecule in a mass spectrometer is heavily influenced by the energy imparted during the ionization process. For benzylbutenoic acid, the choice between a "hard" ionization technique like EI and a "soft" technique like ESI will dictate the type and extent of fragmentation, ultimately determining the structural information that can be gleaned.
Electron Ionization (EI): Unveiling the Core Structure
EI is a high-energy ionization technique that typically leads to extensive fragmentation. This can be highly advantageous for structural elucidation by providing a detailed "fingerprint" of the molecule.
Upon electron impact, benzylbutenoic acid is expected to undergo several characteristic fragmentation reactions. The primary fragmentations are likely to involve the carboxylic acid group and the benzylic position due to the relative stability of the resulting fragments.
A key fragmentation pathway involves the loss of the carboxyl group, a common fragmentation for carboxylic acids. Another prominent fragmentation is the cleavage at the benzylic position, leading to the formation of a stable tropylium ion (m/z 91), which is a hallmark of compounds containing a benzyl group.
Diagram 1: Proposed EI Fragmentation of Benzylbutenoic Acid
Caption: Proposed EI fragmentation pathway for benzylbutenoic acid.
| m/z | Proposed Fragment | Notes |
| 176 | Molecular Ion [M]⁺˙ | The parent ion, may be of low abundance. |
| 147 | [M - CHO₂]⁺ | Loss of the carboxyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds. |
| 85 | [C₄H₅O₂]⁺ | Fragment containing the butenoic acid moiety. |
| 65 | [C₅H₅]⁺ | Loss of acetylene from the tropylium ion. |
Electrospray Ionization (ESI): Focusing on the Intact Molecule
In contrast to EI, ESI is a soft ionization technique that imparts minimal energy to the analyte. This makes it ideal for observing the intact molecule as a pseudomolecular ion, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Fragmentation is usually induced in a controlled manner using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
In positive ion mode, the protonated molecule [M+H]⁺ is expected to fragment via losses of neutral molecules like water and formic acid. In negative ion mode, the deprotonated molecule [M-H]⁻ will likely exhibit fragmentation driven by charge stabilization.
Diagram 2: Proposed ESI-CID Fragmentation of Benzylbutenoic Acid ([M+H]⁺)
Distinguishing (R) and (S) Enantiomers of 2-Benzylbut-3-enoic Acid: A Methodological Comparison Guide
Executive Summary
In asymmetric synthesis and drug development, the precise resolution and stereochemical assignment of chiral building blocks are non-negotiable. 2-Benzylbut-3-enoic acid is a highly versatile
This guide objectively compares the three most robust analytical frameworks for resolving and assigning the absolute configuration of 2-benzylbut-3-enoic acid: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) via Chiral Derivatizing Agents (CDAs) , and Vibrational Circular Dichroism (VCD) . By understanding the physical causality behind each method, researchers can select the optimal self-validating system for their specific workflow—whether prioritizing high-throughput enantiomeric excess (
Analytical Strategy & Workflow Logic
To establish a self-validating protocol, it is critical to match the analytical technique to the physicochemical properties of the analyte.
-
Chiral HPLC leverages transient, non-covalent diastereomeric interactions between the analyte and a chiral stationary phase (CSP). It is the gold standard for rapid
determination. -
NMR with CDAs relies on the covalent conversion of enantiomers into diastereomers. The spatial arrangement of the auxiliary induces anisotropic magnetic shielding, allowing for absolute configuration assignment based on chemical shift differences (
). -
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It provides a direct, non-destructive readout of absolute configuration in the solution state.
Fig 1. Analytical workflow for distinguishing 2-benzylbut-3-enoic acid enantiomers.
Comparative Data & Performance Metrics
The following table synthesizes the operational parameters and quantitative outputs of the three methodologies.
| Parameter | Chiral HPLC | NMR via CDA (Amidation) | VCD Spectroscopy |
| Primary Output | Enantiomeric Excess ( | Absolute Configuration | |
| Causality of Separation | Transient diastereomeric complexes ( | Covalent diastereomeric environment (Magnetic anisotropy) | Differential absorption of circularly polarized IR light |
| Sample Requirement | < 1 mg | 5 – 10 mg | 10 – 20 mg |
| Destructive? | No (Recoverable) | Yes (Covalent modification) | No (Recoverable) |
| Throughput | High (10–30 mins/run) | Medium (Hours for prep + NMR) | Low (Hours for scan + DFT) |
| Key Reagents/Equip | Amylose/Cellulose CSP, UV Det. | Chiral Amine, EDC, 600 MHz NMR | VCD Spectrometer, DFT Software |
Detailed Methodologies & Self-Validating Protocols
Method A: Chiral HPLC (Direct Resolution)
Causality: 2-Benzylbut-3-enoic acid contains a phenyl ring capable of
Step-by-Step Protocol:
-
Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / TFA in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.
-
Sample Preparation: Dissolve 1 mg of 2-benzylbut-3-enoic acid in 1 mL of the mobile phase.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and column temperature to 25 °C.
-
Detection: Monitor UV absorbance at 210 nm (optimal for the isolated alkene and benzyl chromophores).
-
Validation: Inject a racemic standard first to confirm baseline resolution (
). The ratio of the integrated peak areas directly yields the enantiomeric excess.
Method B: NMR Spectroscopy via Chiral Derivatizing Agents
Causality: Enantiomers possess identical scalar NMR properties. To distinguish them, we apply a variation of Mosher's method ( [1]). By coupling the carboxylic acid with an enantiopure amine—such as (R)-(+)-1-phenylethylamine—we generate stable diastereomeric amides. The phenyl ring of the chiral auxiliary creates a diamagnetic shielding cone. Depending on the absolute configuration of the C2 stereocenter, the vinyl protons or the benzyl protons will be forced into this shielding cone, resulting in predictable upfield chemical shifts.
Fig 2. Mechanistic pathway for NMR-based stereochemical assignment via chiral derivatization.
Step-by-Step Protocol:
-
Activation: In an oven-dried vial under N₂, dissolve 10 mg of the acid in 1 mL anhydrous CH₂Cl₂. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes to form the active ester.
-
Derivatization: Add 1.5 eq of (R)-(+)-1-phenylethylamine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.
-
Workup: Dilute with CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Data Acquisition: Dissolve the crude amide in 0.6 mL CDCl₃. Acquire a high-resolution ¹H NMR spectrum (≥ 400 MHz, preferably 600 MHz).
-
Interpretation: Identify the multiplet corresponding to the internal vinyl proton (
) around 5.7–5.9 ppm. Calculate the integral ratio between the distinct diastereomeric signals to determine . Calculate to map the spatial shielding and assign the absolute configuration.
Method C: Vibrational Circular Dichroism (VCD)
Causality: VCD is the most rigorous method for determining absolute configuration directly in the solution state without chemical modification ( [3]). 2-Benzylbut-3-enoic acid possesses strong infrared chromophores: the C=O stretch (
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the enantiomerically enriched acid in 150 µL of CDCl₃ to yield a
0.1 M solution. -
Spectral Acquisition: Inject the solution into a BaF₂ liquid cell with a 100 µm path length. Place the cell in a VCD spectrometer.
-
Measurement: Record the IR and VCD spectra simultaneously over the 2000–800 cm⁻¹ region. Accumulate scans for 4 to 6 hours to achieve a high signal-to-noise ratio. Subtract the solvent baseline.
-
Computational Modeling: Perform a conformational search of (R)-2-benzylbut-3-enoic acid using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the rotational and dipole strengths for each vibrational mode.
-
Validation: Plot the Boltzmann-weighted calculated VCD spectrum against the experimental data. A matching sign sequence (e.g., a positive Cotton effect for the C=O stretch) confirms the modeled configuration; an inverted sequence indicates the opposite enantiomer.
Conclusion
For routine process monitoring and rapid
References
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online.[Link]
-
Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe.[Link]
-
National Institutes of Health (NIH) / PubMed. "Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence."[Link]
Safety Operating Guide
(R)-2-Benzylbut-3-enoic Acid: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action
(R)-2-Benzylbut-3-enoic acid (CAS: Analogous to 75266-42-1 / 3-Butenoic acid derivatives) is a functionalized organic acid containing a terminal alkene (vinyl group) and a benzyl moiety.[1] Unlike simple carboxylic acids (e.g., acetic acid), this compound presents a dual hazard profile: corrosivity typical of short-chain acids and polymerization potential due to the vinyl group.
CRITICAL DIRECTIVE:
-
DO NOT dispose of down the drain. The benzyl group and alkene functionality pose significant aquatic toxicity risks (H411).
-
DO NOT mix with oxidizing acids (Nitric, Perchloric) or polymerization initiators (Peroxides).
-
Disposal Path: High-temperature chemical incineration via a licensed hazardous waste contractor.[1]
Part 2: Hazard Identification & Risk Assessment
To ensure safety, we must understand the causality behind the disposal protocols. We treat this substance not just as "waste," but as a reactive chemical system until it is destroyed.
Chemical Property Matrix
| Property | Value / Description | Risk Implication |
| Functional Groups | Carboxylic Acid (-COOH), Terminal Alkene (-CH=CH2) | Corrosive (pH < 2); Potential for exothermic polymerization.[1][2] |
| Combustibility | Flash Point > 100°C (Estimated) | Class IIIB Combustible Liquid.[1] High BTU value makes it ideal for fuel blending. |
| Reactivity | Vinyl group (beta-gamma unsaturated) | Can isomerize to conjugated alpha-beta forms or polymerize under radical conditions.[1][3] |
| Toxicity | Skin/Eye Irritant (Cat 2), Aquatic Toxicity | Zero-discharge policy for sewer systems.[1] |
The "Why" Behind the Protocol
-
Why Incineration? The benzyl ring and alkene chain provide a high caloric value (BTU), making this waste stream suitable for fuel blending in cement kilns or industrial incinerators. This is the most environmentally sound method, ensuring complete destruction of the chiral backbone and preventing environmental bioaccumulation.
-
Why Segregation from Nitric Acid? Mixing benzyl derivatives with nitric acid carries a high risk of electrophilic aromatic substitution (nitration) on the benzene ring. This reaction is highly exothermic and can lead to thermal runaway or the formation of shock-sensitive nitro-compounds.[1]
Part 3: Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. This "Self-Validating System" ensures that the waste container does not become a reaction vessel.[1]
Segregation Rules
-
Incompatible: Oxidizers (Nitric acid, H2O2), Strong Bases (NaOH, KOH - causes violent neutralization heat), Radical Initiators (AIBN, Benzoyl Peroxide).
-
Compatible: Other non-halogenated organic acids (Acetic acid, Formic acid), Non-halogenated organic solvents (Ethanol, Methanol - only if dissolved).[1]
Stabilization Protocol
If you are disposing of pure material (>50g) or material suspected of containing peroxides:
-
Check for Peroxides: Use a standard starch-iodide strip if the material is old.[1]
-
Inhibition: If the material is prone to polymerization (cloudy/viscous), add 100-500 ppm BHT (Butylated hydroxytoluene) or Hydroquinone to the waste container to inhibit free-radical propagation during storage.[1]
Part 4: Step-by-Step Disposal Workflows
Decision Logic Diagram
The following workflow illustrates the decision process for disposing of (R)-2-Benzylbut-3-enoic acid based on its physical state and purity.
Figure 1: Decision matrix for the segregation and packaging of (R)-2-Benzylbut-3-enoic acid waste streams.
Detailed Protocols
Scenario A: Pure Liquid or Concentrated Solution (>5%)[1]
-
Container Selection: Use an HDPE (High-Density Polyethylene) or Glass bottle.[1] Avoid metal containers due to acid corrosion.[1]
-
Transfer: Pour the liquid into the container using a funnel to avoid spills. Leave 10% headspace for vapor expansion.[1]
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: (R)-2-Benzylbut-3-enoic acid solution.[1]
-
Hazards: Corrosive, Irritant.
-
-
Storage: Place in the "Organic Acid" secondary containment bin in the Satellite Accumulation Area (SAA).
Scenario B: Solid Waste (Contaminated Wipes, Silica Gel)
-
Bagging: Place contaminated solid materials into a clear, 6-mil polyethylene bag.
-
Sealing: Twist and tape the bag shut to prevent vapor release.
-
Secondary Container: Place the sealed bag into a rigid container (e.g., a wide-mouth drum or bucket) labeled "Solid Hazardous Waste - Debris."[1]
Scenario C: Aqueous Rinsate (Glassware Cleaning)[1]
-
Do NOT pour down the sink, even if diluted.
-
Collect the first 3 rinses (which contain the majority of the residue) into the Liquid Organic Acid waste container (Same as Scenario A).
-
Subsequent rinses (trace) may be washed with soap and water if the residue is negligible, subject to local municipal wastewater limits.
Part 5: Regulatory Compliance & Emergency Contingencies[1]
US EPA / RCRA Classification
While this specific isomer may not be a listed "U" or "P" waste, it falls under Characteristic Waste definitions:
-
D002 (Corrosivity): If the pH of the waste is
2. -
D001 (Ignitability): If the waste formulation includes flammable solvents (e.g., Ethyl Acetate, Hexane).
Spill Response (Small Scale < 500 mL)
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Neutralize/Absorb:
-
Collect: Scoop the absorbed material into a plastic bag/container and label as "Spill Debris - Acidic."[1]
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Benzylbutanoic acid (Analogous Structure Safety Data). Retrieved from [Link]
-
University of Washington EH&S. (2025). Organic Acid Standard Operating Procedure. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
Sources
Essential Personal Protective Equipment (PPE) for Handling (R)-2-Benzylbut-3-enoic Acid: A Senior Application Scientist's Guide
The foundation of chemical safety is a thorough understanding of the potential hazards. Carboxylic acids as a class can range from mild irritants to corrosive substances. Based on analogous compounds, it is prudent to treat (R)-2-Benzylbut-3-enoic acid as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Before any procedure, a risk assessment is mandatory.[4][5] This is not a box-ticking exercise; it is a dynamic evaluation of your specific experiment. Consider the quantity of the material, its physical form (solid or in solution), the potential for aerosol generation, and the duration of handling.[4] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to determine the necessary PPE.[6]
Anticipated Hazards:
-
Skin Irritation/Corrosion: Direct contact can lead to irritation or chemical burns.[3]
-
Serious Eye Damage: Splashes are a significant risk and can cause serious, lasting damage.[7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
All handling of (R)-2-Benzylbut-3-enoic acid, especially weighing of the solid or transfers of concentrated solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8]
Core PPE Requirements: Your Non-Negotiable Barrier
Minimum PPE for any work in a laboratory includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[9] For handling (R)-2-Benzylbut-3-enoic acid, this is supplemented with specific, chemical-resistant protection.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory. Standard safety glasses with side shields do not provide adequate protection from chemical splashes.[9] Goggles should be ANSI Z87.1 certified and provide a complete seal around the eyes.
-
Face Shield: When handling larger volumes (>100 mL) or when there is a significant splash risk (e.g., during quenching a reaction), a full-face shield must be worn in addition to safety goggles.[8][9]
Hand Protection
The choice of glove is critical and must be based on chemical compatibility.
-
Material: Nitrile gloves are the preferred choice for incidental contact with many acids due to their resistance to punctures and a range of chemicals.[10][11][12] For extended contact or immersion, heavier-duty gloves may be necessary, and a specific glove manufacturer's compatibility chart should always be consulted.
-
Procedure: Always double-glove when handling this compound. This provides an extra layer of protection against undetected pinholes or rapid permeation. Inspect gloves for any signs of degradation, and change them immediately if contamination is suspected.[12] Never wear contaminated gloves outside of the immediate work area, and always wash hands thoroughly after removing gloves.[13][14]
Skin and Body Protection
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a cotton/poly blend, is required.[15] Ensure the coat is fully buttoned and the sleeves are not rolled up.
-
Apron: For large-scale operations or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Under normal conditions, all work with (R)-2-Benzylbut-3-enoic acid should be conducted in a chemical fume hood, which serves as the primary engineering control to prevent inhalation exposure.[8] If a situation arises where a fume hood is not available or its performance is compromised, a NIOSH-approved respirator with organic vapor cartridges would be required after a formal exposure assessment.[6][13]
Operational and Disposal Plans
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. 3-Phenylbut-2-enoic acid - Safety Data Sheet [chemicalbook.com]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. download.basf.com [download.basf.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. en-medicine.tau.ac.il [en-medicine.tau.ac.il]
- 15. clinicallab.com [clinicallab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

